molecular formula C21H23F4N5O3 B15613239 KAI-11101

KAI-11101

Número de catálogo: B15613239
Peso molecular: 469.4 g/mol
Clave InChI: CRPLYULVRFEDKV-HIFRSBDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KAI-11101 is a useful research compound. Its molecular formula is C21H23F4N5O3 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H23F4N5O3

Peso molecular

469.4 g/mol

Nombre IUPAC

3-[6-amino-5-(difluoromethoxy)-3-pyridinyl]-6-[(1R,2S)-4,4-difluoro-2-methoxycyclohexyl]-1-ethylpyrazolo[5,4-c]pyridin-7-one

InChI

InChI=1S/C21H23F4N5O3/c1-3-30-17-12(16(28-30)11-8-14(33-20(22)23)18(26)27-10-11)5-7-29(19(17)31)13-4-6-21(24,25)9-15(13)32-2/h5,7-8,10,13,15,20H,3-4,6,9H2,1-2H3,(H2,26,27)/t13-,15+/m1/s1

Clave InChI

CRPLYULVRFEDKV-HIFRSBDPSA-N

Origen del producto

United States

Foundational & Exploratory

KAI-11101: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Inhibition of the DLK Signaling Pathway

DLK_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_inhibition Mechanism of KAI-11101 cluster_downstream Downstream Effects Axonal Injury Axonal Injury DLK DLK Axonal Injury->DLK activate Neurotoxins Neurotoxins Neurotoxins->DLK activate Oxidative Stress Oxidative Stress Oxidative Stress->DLK activate This compound This compound This compound->DLK inhibits MKK7 MKK7 DLK->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Gene Expression Gene Expression c-Jun->Gene Expression Neuronal Degeneration Neuronal Degeneration Gene Expression->Neuronal Degeneration

Caption: this compound inhibits the DLK signaling pathway.

Quantitative Data

Table 1: In Vitro Potency and Selectivity

ParameterValueDescription
DLK Ki0.7 nMInhibitory constant for Dual Leucine Zipper Kinase.[4]
p-JNK cell IC5095 nMHalf-maximal inhibitory concentration for paclitaxel-induced c-Jun phosphorylation in cells.[4]
Kinase Selectivity>100x vs. other kinasesHigh selectivity for DLK over a panel of other kinases.

Table 2: In Vitro ADME & Physicochemical Properties

ParameterValue
hERG IC509 µM
HepG2 Cytotoxicity IC5052 µM
Ames TestNegative
In Vitro Micronucleus AssayNegative

Table 3: In Vivo Pharmacokinetics (Mouse)

ParameterValue
Oral Bioavailability (%F)85%
Kp,uu (brain/plasma ratio)0.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DLK and LZK Biochemical Assay

Protocol:

  • Compound inhibition of DLK or LZK activity was measured using an in vitro kinase assay.

  • The assay utilized purified His-MKK4 substrate (residues 80-399; K131M) and recombinant GST-DLK (residues 1-520) or GST-LZK (residues 1-966) from Carna Biosciences.

  • The final assay was performed in a 10 µL volume.

Ex Vivo Axon Fragmentation Assay

Protocol: Specific details of the ex vivo axon fragmentation assay protocol for this compound are detailed in the supplementary information of the primary research publication by Lagiakos et al. (2024). This type of assay typically involves:

  • Culturing primary neurons (e.g., dorsal root ganglion neurons).

  • Inducing axonal injury either mechanically or chemically.

  • Quantifying the extent of axonal fragmentation after a set period, often using microscopy and specialized analysis software.

Mouse Model of Parkinson's Disease

Protocol: The specific protocol for the mouse Parkinson's disease model used to test this compound is available in the supplementary materials of the primary research publication by Lagiakos et al. (2024). A common approach for such a model involves:

  • Inducing Parkinson's-like pathology in mice, for example, through the administration of a neurotoxin like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Assessing the extent of neurodegeneration, typically by measuring the loss of dopaminergic neurons in the substantia nigra.

  • Evaluating behavioral outcomes related to motor function.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay DLK/LZK Biochemical Assay (Potency & Selectivity) Ex Vivo Assay Ex Vivo Axon Fragmentation Assay (Neuroprotection) Biochemical Assay->Ex Vivo Assay Pharmacokinetics Mouse Pharmacokinetic Studies (Bioavailability, Brain Penetration) PD Model Mouse Parkinson's Disease Model (In Vivo Efficacy) Pharmacokinetics->PD Model

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

References

KAI-11101: A Technical Guide to its Therapeutic Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Therapeutic Target: Dual Leucine Zipper Kinase (DLK)

Mechanism of Action of KAI-11101

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_dlk DLK Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Axonal Injury Axonal Injury DLK DLK Axonal Injury->DLK Neurotoxins Neurotoxins Neurotoxins->DLK Oxidative Stress Oxidative Stress Oxidative Stress->DLK DLK_dimer DLK Dimerization & Autophosphorylation DLK->DLK_dimer MKK4_7 MKK4/7 DLK_dimer->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Pro-degenerative Gene Expression cJun->Gene_Expression Axon_Degeneration Axonal Degeneration Gene_Expression->Axon_Degeneration KAI11101 This compound KAI11101->DLK Inhibition

Figure 1: DLK Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

Table 1: Biochemical and Cellular Potency of this compound
AssayParameterThis compound
DLK Biochemical AssayKᵢ (nM)0.7
p-JNK Cellular AssayIC₅₀ (nM)51
Table 2: Neuroprotective Activity of this compound in a DRG Axon Injury Model
AssayParameterThis compound
DRG p-cJun Assay (Paclitaxel-induced)IC₅₀ (nM)95
DRG Axon Protection Assay (Paclitaxel-induced)EC₅₀ (nM)363
DRG Axon Protection Assay (Paclitaxel-induced)Max Protection (% of DMSO)72

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

DLK Biochemical Kinase Inhibition Assay (KdELECT Competitive Binding Assay)
  • Principle: The assay is a competitive binding assay that measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase. The amount of kinase bound to the immobilized ligand is detected by quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure:

    • Recombinant human DLK enzyme is incubated with a proprietary biotinylated ATP-competitive ligand and streptavidin-coated magnetic beads.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified using qPCR.

    • The Kᵢ value is calculated from the dose-response curve.

Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
  • Procedure:

    • DRG Neuron Culture:

      • Dorsal root ganglia are dissected from C57BL/6 mouse embryos.

      • The ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

      • Neurons are plated on coated culture dishes (e.g., poly-D-lysine and laminin) and cultured in a suitable neurobasal medium supplemented with growth factors.

    • Paclitaxel-Induced Injury:

      • After allowing the neurons to extend axons for several days in vitro, paclitaxel (B517696) is added to the culture medium to a final concentration known to induce axonal degeneration (e.g., 10-100 nM).

    • Quantification of Axon Degeneration:

      • After a defined incubation period (e.g., 48-72 hours), the neurons are fixed and immunostained for an axonal marker (e.g., βIII-tubulin).

      • Images of the axonal fields are captured using high-content imaging.

      • Axon integrity is quantified using an automated image analysis script that measures the degree of axonal fragmentation. The EC₅₀ for axon protection is then determined.

    • p-cJun Analysis:

      • For target engagement analysis, DRG cultures are treated as above, and then fixed and immunostained for phosphorylated c-Jun (p-cJun).

      • The nuclear intensity of p-cJun staining is quantified by automated image analysis to determine the IC₅₀ for the inhibition of c-Jun phosphorylation.

In Vivo Mouse Model of Parkinson's Disease
  • Procedure:

    • Animal Model:

      • Adult male C57BL/6 mice are used.

    • MPTP Administration:

      • A sub-acute dosing regimen of MPTP is administered via intraperitoneal (i.p.) injection (e.g., 20-30 mg/kg daily for 5 days).

    • Tissue Collection and Analysis:

      • At a specified time point after the final MPTP dose, the animals are euthanized, and the cerebellum is dissected.

      • The cerebellar tissue is homogenized, and protein lysates are prepared.

      • The levels of p-cJun and total c-Jun are measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the key experimental protocols.

Ex Vivo DRG Axon Fragmentation Assay Workflow

DRG_Assay_Workflow cluster_culture DRG Neuron Culture cluster_treatment Treatment cluster_analysis Analysis Dissection Dissect DRG from Mouse Embryos Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Plate Neurons on Coated Dishes Dissociation->Plating Culture Culture for Axon Extension Plating->Culture Add_Paclitaxel Add Paclitaxel Culture->Add_Paclitaxel Add_KAI11101 Add this compound Culture->Add_KAI11101 Incubate Incubate (48-72h) Add_Paclitaxel->Incubate Add_KAI11101->Incubate Fix_Stain Fix & Immunostain (βIII-tubulin, p-cJun) Incubate->Fix_Stain Imaging High-Content Imaging Fix_Stain->Imaging Quantification Automated Image Analysis (Axon Fragmentation, p-cJun Intensity) Imaging->Quantification

Figure 2: Workflow for the Ex Vivo DRG Axon Fragmentation Assay.
In Vivo Mouse Parkinson's Disease Model Workflow

PD_Model_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis MPTP_Injection Administer MPTP (i.p.) Euthanasia Euthanize Mice MPTP_Injection->Euthanasia KAI11101_Dosing Administer this compound (p.o.) KAI11101_Dosing->Euthanasia Dissection Dissect Cerebellum Euthanasia->Dissection Homogenization Prepare Protein Lysates Dissection->Homogenization Analysis Measure p-cJun Levels (Western Blot/Immunoassay) Homogenization->Analysis

Figure 3: Workflow for the In Vivo Mouse Parkinson's Disease Model.

Conclusion

References

KAI-11101: A Technical Guide to a Novel Inhibitor of the DLK/JNK Pathway for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the DLK/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling network and plays a pivotal role in orchestrating cellular responses to a variety of stress stimuli, including axotomy, neurotrophic factor withdrawal, and exposure to neurotoxins.[5][6] In the nervous system, aberrant activation of this pathway is strongly associated with neuronal apoptosis and axonal degeneration.[5][6]

DLK_JNK_Pathway cluster_stimuli Neuronal Stress cluster_cascade Signaling Cascade Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal->DLK Toxin Exposure Toxin Exposure Toxin Exposure->DLK MKK4_7 MKK4 / MKK7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Axon Degeneration & Neuronal Apoptosis cJun->Apoptosis promotes KAI11101 KAI-11101 KAI11101->DLK inhibits

Figure 1: The DLK/JNK signaling cascade in neurodegeneration.

This compound: A Potent and Selective DLK Inhibitor

Quantitative Data
Compound Assay Type Target(s) Potency (Ki / IC50 / EC50) Reference
This compound Biochemical Assay DLK Ki: 0.7 nM [7]
This compound Cellular Assay (p-cJun) DLK IC50: 95 nM [7]
This compound Axon Protection Assay DLK EC50: 363 nM [1]
GDC-0134Biochemical AssayDLKKi: 3.5 nM[1]
GDC-0134Cellular Assay (p-cJun)DLKIC50: 301 nM[1]
GDC-0134Axon Protection AssayDLKEC50: 475 nM[1]
DLK-IN-1Biochemical AssayDLKKi: 3 nM[7]
GNE-3511Biochemical AssayDLKKi: 0.5 nM[7]
DN-1289Cellular AssayDLK / LZKIC50: 17 nM / 40 nM[7]
Parameter Value Species Dose & Route Reference
Oral Bioavailability (%F) 85% Mouse Not Specified
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.2 Mouse Not Specified

Experimental Protocols

In Vitro DLK Kinase Assay

This protocol describes a method to measure the direct inhibitory activity of a compound against recombinant DLK enzyme.

Materials:

  • Recombinant human DLK enzyme

  • Kinase peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for non-radiometric detection)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • 96-well or 384-well assay plates

  • Stop solution (e.g., 3% phosphoric acid or EDTA)

  • Filter paper (for radiometric assays) or appropriate detection reagents for non-radiometric assays

Procedure:

  • Reaction Setup: In an assay plate, add the test compound, recombinant DLK enzyme, and the peptide substrate dissolved in kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiometric: Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

    • Non-radiometric (e.g., Mobility Shift Assay): Analyze the reaction mixture by microcapillary electrophoresis to separate the phosphorylated and non-phosphorylated peptide substrate.

Kinase_Assay_Workflow Serial Dilution of this compound Serial Dilution of this compound Add Compound, DLK Enzyme, and Substrate to Plate Add Compound, DLK Enzyme, and Substrate to Plate Serial Dilution of this compound->Add Compound, DLK Enzyme, and Substrate to Plate Pre-incubate Pre-incubate Add Compound, DLK Enzyme, and Substrate to Plate->Pre-incubate Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate->Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Detect Phosphorylation Detect Phosphorylation Terminate Reaction->Detect Phosphorylation Calculate IC50 Calculate IC50 Detect Phosphorylation->Calculate IC50

Figure 2: Workflow for an in vitro DLK kinase inhibition assay.

Dorsal Root Ganglion (DRG) Neuron Culture and Axon Protection Assay

This protocol details the culture of primary DRG neurons and the assessment of neuroprotective compounds against paclitaxel-induced axonopathy.

Materials:

  • E13-E15 mouse or rat embryos

  • Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)

  • Enzymatic dissociation solution (e.g., collagenase/dispase)

  • DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor - NGF)

  • Poly-D-lysine and laminin (B1169045) for coating culture plates

  • Paclitaxel (B517696)

  • Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

  • High-content imaging system

Procedure:

  • DRG Dissection and Dissociation:

    • Dissect DRGs from embryos and collect them in cold dissection medium.

    • Incubate the ganglia in the enzymatic dissociation solution to digest the tissue.

    • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Cell Plating:

    • Plate the dissociated neurons onto culture plates pre-coated with poly-D-lysine and laminin.

    • Culture the neurons in DRG culture medium for 2-3 days to allow for axon extension.

  • Compound Treatment and Neuronal Injury:

    • Induce axonal injury by adding paclitaxel to the culture medium. Include vehicle-treated and paclitaxel-only controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the neurons with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against β-III tubulin to visualize axons.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify axon length and integrity using an automated image analysis software.

    • Calculate the percentage of axon protection relative to the paclitaxel-only control.

Western Blot for Phosphorylated c-Jun (p-c-Jun)

This protocol is for assessing the inhibition of the DLK signaling pathway by measuring the levels of p-c-Jun in neuronal cell lysates.

Materials:

  • Cultured neurons (e.g., DRG neurons) or brain tissue homogenates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis/Tissue Homogenization:

    • For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer.

    • For brain tissue, homogenize in ice-cold RIPA buffer.

    • Centrifuge the lysate/homogenate to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Jun and the loading control for normalization.

In Vivo Efficacy in a Mouse Model of Neurodegeneration

Materials:

  • Appropriate mouse model of neurodegeneration (e.g., a Parkinson's disease model)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Anesthesia and perfusion reagents (PBS and paraformaldehyde)

  • Tissue processing and analysis equipment (e.g., for immunohistochemistry or western blotting)

Procedure:

  • Animal Dosing:

    • Acclimate the animals to the experimental conditions.

  • Behavioral and/or Pathological Assessment:

    • Perform relevant behavioral tests to assess functional outcomes.

    • At the end of the study, anesthetize the animals and perfuse them with PBS followed by paraformaldehyde.

  • Tissue Collection and Analysis:

    • Collect the brains or other relevant tissues.

    • Process the tissues for immunohistochemical analysis of neuronal markers and p-c-Jun, or for western blot analysis as described in Protocol 3.3.

InVivo_Workflow Formulate this compound in Vehicle Formulate this compound in Vehicle Administer to Mouse Model via Oral Gavage Administer to Mouse Model via Oral Gavage Formulate this compound in Vehicle->Administer to Mouse Model via Oral Gavage Behavioral Assessments Behavioral Assessments Administer to Mouse Model via Oral Gavage->Behavioral Assessments Endpoint: Tissue Collection Endpoint: Tissue Collection Behavioral Assessments->Endpoint: Tissue Collection Tissue Processing (Immunohistochemistry / Western Blot) Tissue Processing (Immunohistochemistry / Western Blot) Endpoint: Tissue Collection->Tissue Processing (Immunohistochemistry / Western Blot) Data Analysis (Target Engagement & Neuroprotection) Data Analysis (Target Engagement & Neuroprotection) Tissue Processing (Immunohistochemistry / Western Blot)->Data Analysis (Target Engagement & Neuroprotection)

Conclusion

References

KAI-11101: An In-depth Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KAI-11101 and its Therapeutic Rationale

Discovery of this compound: An In Silico-Driven Approach

The program faced and successfully overcame several medicinal chemistry challenges, including:

  • Potency: Achieving high inhibitory potency against DLK.

  • hERG Inhibition: Mitigating off-target effects on the hERG channel, a common cause of cardiotoxicity.

  • CNS Penetration: Ensuring the molecule could effectively cross the blood-brain barrier.

  • CYP3A Time-Dependent Inhibition: Avoiding metabolic liabilities that could lead to drug-drug interactions.

Synthesis of this compound

Biological Characterization and Quantitative Data

Table 1: Biochemical and Cellular Potency of this compound
AssayThis compound (Compound 59)GDC-0134 (Reference Compound)
FEP Predicted DLK Kᵢ (nM)0.6n/a
Biochemical Assays
DLK Kᵢ (nM)0.73.5
LZK Kᵢ (nM)157.0
Cellular Assays
pJNK DLK IC₅₀ (nM)5179
DRG p-cJun IC₅₀ (nM)¹95301
DRG Axon Protection EC₅₀ (nM)¹363475
DRG Axon Protection Max Protection (%)¹7275
Table 2: In Vivo Pharmacokinetic Properties of a Precursor to this compound
ParameterValue
Oral Bioavailability (%F)85
Brain Penetration (Kp,uu, AUC)0.2

Signaling Pathway and Experimental Workflows

DLK Signaling Pathway

DLK_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway DLK Signaling Cascade Axonal Injury Axonal Injury DLK DLK Axonal Injury->DLK Chemotherapy Chemotherapy Chemotherapy->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Degeneration Neuronal Degeneration cJun->Degeneration promotes KAI11101 This compound KAI11101->DLK inhibits

In Silico Drug Discovery Workflow

Discovery_Workflow Start Fragment Identification Core_Enum Virtual Core Enumeration (~800 Cores) Start->Core_Enum FEP_Core FEP-Based Core Prioritization Core_Enum->FEP_Core Synthesis_Core Synthesis of Representative Cores FEP_Core->Synthesis_Core SAR_Enum R-Group Enumeration and SAR Synthesis_Core->SAR_Enum FEP_SAR FEP-Driven SAR Optimization SAR_Enum->FEP_SAR Synthesis_SAR Synthesis of Optimized Compounds FEP_SAR->Synthesis_SAR Testing Biochemical and Cellular Testing Synthesis_SAR->Testing ADME_PK In Vitro ADME and In Vivo PK Profiling Synthesis_SAR->ADME_PK Lead_Op Lead Optimization Testing->Lead_Op ADME_PK->Lead_Op Lead_Op->FEP_SAR Iterative Cycle KAI11101 Identification of this compound Lead_Op->KAI11101

Key Experimental Protocols

Detailed experimental procedures are available in the supporting information of the primary research article by Lagiakos et al.[6] The following provides a summary of the key methodologies.

DLK and LZK Biochemical Assay
Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay
  • Model: Primary mouse dorsal root ganglion neurons were treated with paclitaxel (B517696) to induce axonal injury.

  • Methodology:

    • After 72 hours of paclitaxel treatment, the cells were fixed and stained.

    • Phosphorylated c-Jun (p-cJun) levels were quantified using automated script-based image analysis to measure target engagement.

In Vivo Mouse Pharmacodynamics (PD) Model
  • Methodology:

    • At specified time points, brain tissue (cerebellum) was collected.

    • Target engagement was measured by quantifying the reduction of phosphorylated c-Jun (p-cJun) levels in the brain tissue.

Conclusion

References

In Vitro Characterization of KAI-11101: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochemical and Cellular Activity

ParameterValueDescription
DLK Ki 0.3 nM[1]Inhibitor constant for Dual Leucine Zipper Kinase, indicating high binding affinity.
DLK Ki 0.7 nM[2]A consistent high-affinity binding value from another source.
pJNK Cell IC50 23 nM[1]The half-maximal inhibitory concentration for the phosphorylation of JNK in a cellular assay.
c-Jun Phosphorylation IC50 95 nM[2]The half-maximal inhibitory concentration for Paclitaxel-induced c-Jun phosphorylation, a downstream marker of DLK activity.

Physicochemical and ADME Properties

ParameterValueDescription
Kinetic Solubility (pH 6.8) 268 µM[1]Indicates high solubility under physiologically relevant conditions.
Human Liver Microsomal Stability (CLint) 3 µL/min/mg[1]Low intrinsic clearance, suggesting good metabolic stability.
MDCK-MDR1 A-B Papp 11 x 10-6 cm/s[1]High apparent permeability in the apical to basolateral direction, indicating good cell permeability.
MDCK-MDR1 Efflux Ratio (ER) 1.6[1]An efflux ratio below 2 suggests that KAI-11101 is not a significant substrate of the P-glycoprotein (P-gp) efflux transporter.

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DLK DLK (MAP3K12) Stress->DLK Activates MKK7 MKK7 DLK->MKK7 Phosphorylates KAI11101 This compound KAI11101->DLK Inhibits JNK JNK MKK7->JNK Phosphorylates pJNK p-JNK cJun c-Jun pJNK->cJun Phosphorylates pcJun p-c-Jun Gene_Expression Gene Expression pcJun->Gene_Expression Regulates Neuronal_Degeneration Neuronal Degeneration Gene_Expression->Neuronal_Degeneration Leads to

This compound inhibits the DLK signaling pathway.

Experimental Protocols

DLK Biochemical Assay
  • Materials:

    • Recombinant GST-tagged DLK (Carna Biosciences, res. 1-520)

    • Purified His-tagged MKK4 substrate (res. 80-399; K131M)

    • Assay Buffer

    • ATP

  • Procedure:

    • Prepare a reaction mixture containing 10 nM recombinant GST-DLK and 50 nM His-MKK4 substrate in a final volume of 10 µL.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature for a specified period.

    • Terminate the reaction.

    • Quantify the phosphorylation of the MKK4 substrate using a suitable detection method (e.g., ELISA, radiometric assay).

Biochemical_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (GST-DLK + His-MKK4) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify Quantify MKK4 Phosphorylation Terminate_Reaction->Quantify Calculate_Ki Calculate Ki Quantify->Calculate_Ki

Workflow for the DLK biochemical assay.
Cellular Assay for Inhibition of c-Jun Phosphorylation

  • Materials:

    • A suitable neuronal cell line

    • Paclitaxel (B517696) (as a stimulus for the DLK pathway)

    • Cell culture medium and reagents

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-p-c-Jun, anti-total c-Jun, and a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in multi-well plates and culture until they reach the desired confluency.

    • Stimulate the cells with paclitaxel to induce the DLK-JNK-c-Jun signaling pathway.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated c-Jun, total c-Jun, and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the p-c-Jun signal to total c-Jun and the loading control.

MDCK-MDR1 Permeability Assay
  • Materials:

    • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

    • Transwell inserts

    • Transport buffer

    • LC-MS/MS system for quantification

  • Procedure:

    • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Apical to Basolateral (A-B) Permeability:

      • At specified time points, collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability:

      • At specified time points, collect samples from the apical (receiver) chamber.

    • Calculate the apparent permeability (Papp) for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

Permeability_Assay_Workflow cluster_AB A to B Permeability cluster_BA B to A Permeability Add_A Add this compound to Apical Sample_B Sample from Basolateral Add_A->Sample_B Quantify_AB Quantify [this compound] Sample_B->Quantify_AB Papp_AB Calculate Papp (A-B) Quantify_AB->Papp_AB Calculate_ER Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp_AB->Calculate_ER Add_B Add this compound to Basolateral Sample_A Sample from Apical Add_B->Sample_A Quantify_BA Quantify [this compound] Sample_A->Quantify_BA Papp_BA Calculate Papp (B-A) Quantify_BA->Papp_BA Papp_BA->Calculate_ER

Workflow for the MDCK-MDR1 permeability assay.

Conclusion

References

KAI-11101 for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Neuronal Degeneration in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While these hallmarks have been the primary focus of drug development, there is a growing recognition that targeting downstream pathological cascades, such as neuroinflammation and axonal degeneration, may offer significant therapeutic benefits.

KAI-11101: A Preclinical DLK Inhibitor

Quantitative Preclinical Data
ParameterValueDescription
Ki (DLK) 0.7 nMInhibitory constant for Dual Leucine Zipper Kinase, indicating high-affinity binding.[6]
IC50 95 nMHalf-maximal inhibitory concentration for Paclitaxel-induced c-Jun phosphorylation, demonstrating cellular pathway engagement.[6]
PropertyObservationSignificance
Kinase Selectivity HighOvercame challenges in achieving selectivity, suggesting fewer off-target effects.[1][2][5]
In Vitro Safety ExcellentDisplayed a favorable safety profile in initial in vitro assays.[1][2][4][5]
CNS Penetration Brain-PenetrantCapable of crossing the blood-brain barrier to reach its target in the central nervous system.[1][2][6]
Neuroprotection DemonstratedShowed neuroprotective properties in an ex vivo axon fragmentation assay.[1][2][4][5]
In Vivo Activity Dose-dependentExhibited dose-dependent activity in a mouse model of Parkinson's disease.[1][2][5]

Mechanism of Action: The DLK Signaling Pathway

DLK_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_pathway DLK Pro-Degenerative Pathway Stress e.g., Aβ Oligomers, Oxidative Stress DLK DLK (MAP3K12) Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Degeneration Axon Degeneration Synapse Loss Apoptosis cJun->Degeneration promotes transcription KAI_11101 This compound KAI_11101->DLK inhibits

Figure 1: this compound inhibits the DLK-mediated neurodegenerative pathway.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the methodologies for key experiments based on the descriptions in the literature.

Ex Vivo Axon Fragmentation Assay

This assay is crucial for demonstrating the direct neuroprotective effects of a compound on axons.

Methodology:

  • Neuron Culture: Primary neurons (e.g., dorsal root ganglion or cortical neurons) are cultured in microfluidic chambers that separate the cell bodies from their axons.

  • Axotomy: Axons in the distal chamber are mechanically severed (axotomy) to induce degeneration.

  • Imaging and Analysis: At set time points post-axotomy (e.g., 8, 12, 24 hours), the axons are imaged using fluorescence microscopy (e.g., by staining for neurofilaments or imaging fluorescently-tagged proteins).

In Vivo Mouse Model of Neurodegeneration

Methodology:

  • Animal Model: Age-matched transgenic AD mice and wild-type littermates are selected.

  • Behavioral Testing: A battery of cognitive tests (e.g., Morris Water Maze, Y-Maze, Novel Object Recognition) is performed to assess learning and memory.

  • Biomarker Analysis: Upon study completion, brain tissue and cerebrospinal fluid are collected. Levels of Aβ plaques, phosphorylated tau, synaptic markers (e.g., synaptophysin), and inflammatory markers are quantified via immunohistochemistry, ELISA, or Western blot.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Validation cluster_invivo In Vivo Efficacy in AD Mouse Model cluster_outcome Primary Outcomes Assay Ex Vivo Axon Fragmentation Assay Treatment Treat Neurons with This compound Assay->Treatment Axotomy Induce Axonal Injury (Axotomy) Treatment->Axotomy Analysis_exvivo Quantify Axon Integrity Axotomy->Analysis_exvivo Outcome_exvivo Neuroprotection Analysis_exvivo->Outcome_exvivo Model Select Transgenic AD Mouse Model Dosing Chronic Dosing with This compound vs. Vehicle Model->Dosing Behavior Cognitive Behavioral Testing Dosing->Behavior Tissue Brain Tissue Collection & Biomarker Analysis Behavior->Tissue Outcome_invivo Improved Cognition Reduced Pathology Tissue->Outcome_invivo

Figure 2: Preclinical workflow for evaluating this compound in an AD context.

Relevance and Future Directions for Alzheimer's Disease Research

  • Slow the progression of synaptic loss.

  • Preserve neuronal circuits critical for memory and cognition.

  • Act synergistically with therapies targeting Aβ and tau.

Conclusion

References

KAI-11101: A Preclinical Deep Dive into a Novel DLK Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to KAI-11101 and its Therapeutic Rationale

Mechanism of Action

DLK_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_pathway DLK Signaling Cascade cluster_intervention Therapeutic Intervention Stress Axonal Injury / Cellular Stress DLK DLK (MAP3K12) Stress->DLK Activation MKK7 MKK7 DLK->MKK7 Phosphorylation JNK JNK MKK7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Axon Degeneration / Apoptosis cJun->Apoptosis KAI11101 This compound KAI11101->DLK Inhibition

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity
TargetParameterValueReference
DLK (MAP3K12)Kᵢ0.7 nM[9]
Paclitaxel-induced c-Jun phosphorylationIC₅₀95 nM[9]
HEK293 pJNKIC₅₀51 nM[1]
Kinase Selectivity->100x selectivity against a panel of other kinases[1]
Table 2: Preclinical Pharmacokinetics
SpeciesDosingKey ParametersReference
RodentsOral (PO)Good brain penetration[1]
DogOral (PO)In vivo clearance under-predicted by in vitro data, suggesting extrahepatic clearance. N-methylated metabolites detected.[1]
Rat, Monkey, Human (hepatocytes)In vitroN-methylation not observed[1]
Table 3: In Vitro Safety Profile
AssayParameterValueReference
hERGIC₅₀9 µM[1][3]
HepG2 CytotoxicityIC₅₀52 µM[1][3]
Ames Test-Negative[1][3]
In Vitro Micronucleus Assay-Negative[1][3]
CYP3A Time-Dependent Inhibition-Negative (<20% Δ at 30 µM)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ex Vivo Axon Fragmentation Assay

This assay is designed to assess the neuroprotective effects of a compound on axons under stress.

  • Cell Culture: Primary neurons are cultured in a suitable medium.

  • Axon Stress Induction: Axonal injury is induced, often through mechanical means or by applying a neurotoxic substance.

  • Assessment of Axon Integrity: Axons are visualized using microscopy, and the degree of fragmentation is quantified. Neuroprotective effects are determined by a reduction in axon fragmentation in the compound-treated groups compared to the vehicle control.

Mouse Model of Parkinson's Disease and p-cJun Assessment
  • Animal Model: A mouse model of Parkinson's disease is utilized. While the specific model is not detailed in the primary search results, common models include those induced by neurotoxins like MPTP or 6-OHDA, or genetic models.[10][11]

  • Tissue Collection: At a specified time point after administration, the animals are euthanized, and brain tissue, specifically the cerebellum, is collected.

  • Pharmacodynamic Readout (p-cJun Levels): The levels of phosphorylated c-Jun (p-cJun), a downstream marker of DLK activity, are quantified in the brain tissue. This is typically done using a Jess Western blot system, which allows for the sensitive detection and quantification of proteins. The p-cJun levels are normalized to the total protein concentration in each sample.

The workflow for this experiment is visualized below.

in_vivo_workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis PD_Model Mouse Model of Parkinson's Disease Dosing Oral Administration of This compound (various doses) or Vehicle PD_Model->Dosing Tissue Cerebellum Collection Dosing->Tissue 2 hours post-administration Western Jess Western Blot for p-cJun Quantification Tissue->Western Data Data Analysis: Dose-Response Curve and in vivo IC50 Western->Data

Caption: Experimental workflow for the in vivo mouse PD model.

Conclusion

References

Investigating KAI-11101 in Amyotrophic Lateral Sclerosis (ALS) Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The complex pathophysiology of ALS presents a significant challenge for therapeutic development. One emerging therapeutic target is the Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. Inhibition of DLK has shown promise in preclinical models of neurodegeneration by protecting against axonal degeneration and neuronal death.

The Role of DLK in Neuronal Degeneration and ALS

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a member of the mitogen-activated protein kinase (MAPK) kinase kinase family. It acts as a crucial sensor of neuronal injury and stress.[1] Upon activation by various insults, including axonal injury, oxidative stress, and protein aggregation, DLK initiates a signaling cascade that ultimately leads to apoptosis and axonal degeneration.

The canonical DLK signaling pathway involves the phosphorylation and activation of downstream kinases, MKK4/7, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).[1][2] Activated JNK then phosphorylates a variety of substrates, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and other effectors of neuronal death and axon breakdown.[1][2]

In the context of ALS, this DLK-JNK pathway has been found to be pathologically activated in both animal models and human patients.[3] Genetic deletion or pharmacological inhibition of DLK has been demonstrated to be neuroprotective in the SOD1G93A mouse model of ALS, suggesting that targeting DLK could be a viable therapeutic strategy for the disease.[3][4]

Mechanism of Action of KAI-11101

Preclinical Evidence for DLK Inhibition in ALS Models

Summary of Key Preclinical Findings with DLK Inhibitors in SOD1G93A Mice
Parameter Experimental Model Treatment Key Findings Reference
Neuroprotection SOD1G93A MiceGenetic Deletion of DLKProtection against axon degeneration and neuronal death.[3]
Motor Function SOD1G93A MiceGenetic Deletion of DLKIncreased motor strength.[3]
Survival SOD1G93A MiceGenetic Deletion of DLKIncreased life span.[3]
Neuromuscular Junction (NMJ) Integrity SOD1G93A MiceGNE-3511Delayed denervation of neuromuscular junctions.[3]
Signal Pathway Modulation SOD1G93A MiceGNE-3511Reduced activation of the JNK pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. Below are protocols for key experiments relevant to the evaluation of DLK inhibitors in ALS models.

SOD1G93A Mouse Model Experiments

The SOD1G93A transgenic mouse is the most widely used animal model for ALS research. These mice express a human SOD1 gene with a glycine-to-alanine substitution at position 93, which is a common mutation in familial ALS. The mice develop a progressive motor neuron disease that recapitulates many features of human ALS.

Experimental Workflow for In Vivo Efficacy Studies:

G cluster_0 Animal Dosing and Monitoring cluster_1 Post-Mortem Analysis start SOD1G93A Mice (Pre-symptomatic) dosing Daily Oral Gavage (Vehicle or DLK Inhibitor) start->dosing monitoring Weekly Monitoring: - Body Weight - Motor Function (Rotarod) dosing->monitoring end_point Humane Endpoint or Pre-defined Study End monitoring->end_point tissue Tissue Collection (Spinal Cord, Muscle) end_point->tissue histology Immunohistochemistry: - Motor Neuron Count - NMJ Innervation tissue->histology biochemistry Western Blot: - p-cJun Levels tissue->biochemistry

In vivo efficacy study workflow in SOD1G93A mice.

Motor Function Assessment: Rotarod Test

The rotarod test is a standard method for assessing motor coordination and balance in rodents.

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

  • Training: Mice are trained on the rotarod for 2-3 consecutive days prior to the first test. Each training session consists of 3 trials with a 15-20 minute inter-trial interval.

  • Testing:

    • The rod is set to accelerate from 4 to 40 rpm over a 5-minute period.

    • Each mouse is placed on the rotating rod.

    • The latency to fall is recorded. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.

    • Each mouse undergoes 3 trials, and the average latency to fall is calculated.

Histological Analysis: Neuromuscular Junction (NMJ) Innervation

This protocol is used to quantify the degree of denervation at the neuromuscular junction.

  • Tissue Preparation:

    • Mice are euthanized, and the gastrocnemius or tibialis anterior muscles are dissected.

    • Muscles are fixed in 4% paraformaldehyde (PFA) for 1 hour at room temperature.

    • Muscles are cryoprotected in 30% sucrose (B13894) overnight at 4°C.

    • Longitudinal sections (30-40 µm) are cut on a cryostat.

  • Immunostaining:

    • Sections are permeabilized and blocked with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.

    • To label the presynaptic nerve terminal, sections are incubated with primary antibodies against synaptic vesicle protein 2 (SV2) and neurofilament (2H3) overnight at 4°C.

    • To label the postsynaptic acetylcholine (B1216132) receptors (AChRs), sections are incubated with α-bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) for 1-2 hours at room temperature.

    • Sections are washed and incubated with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Imaging and Analysis:

    • Sections are imaged using a confocal microscope.

    • NMJs are classified as fully innervated (complete overlap of pre- and post-synaptic markers), partially denervated (partial overlap), or fully denervated (no overlap).

    • The percentage of each category is calculated for each animal.

Ex Vivo Axon Fragmentation Assay

This assay provides a platform to assess the direct neuroprotective effects of compounds on axons following an insult.

Experimental Workflow for Axon Fragmentation Assay:

G cluster_0 Dorsal Root Ganglion (DRG) Culture cluster_1 Axotomy and Treatment cluster_2 Analysis dissection Dissect DRGs from E13.5 Mouse Embryos culture Culture DRG Explants on Collagen-coated Plates dissection->culture growth Allow Axonal Growth (7-10 days) culture->growth axotomy Transect Axons (Axotomy) growth->axotomy treatment Add Vehicle or This compound axotomy->treatment incubation Incubate for 24-48 hours treatment->incubation fix_stain Fix and Stain for β-III Tubulin incubation->fix_stain imaging Image Axons using Fluorescence Microscopy fix_stain->imaging quantification Quantify Axon Fragmentation (Degeneration Index) imaging->quantification

Workflow for the ex vivo axon fragmentation assay.
  • Dorsal Root Ganglion (DRG) Explant Culture:

    • DRGs are dissected from E13.5 mouse embryos.

    • DRGs are plated on collagen-coated dishes in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

    • Cultures are maintained for 7-10 days to allow for extensive axonal outgrowth.

  • Axotomy and Treatment:

    • Axons are transected using a scalpel blade or by scraping with a pipette tip.

  • Analysis of Axon Degeneration:

    • After 24-48 hours of incubation, cultures are fixed with 4% PFA.

    • Axons are visualized by immunofluorescence staining for an axonal marker, such as β-III tubulin.

    • Images of the distal axonal segments (separated from the cell bodies) are captured.

    • Axon degeneration is quantified by measuring the percentage of fragmented axons or by using a degeneration index, which is the ratio of the fragmented axon area to the total axon area.

Signaling Pathway Visualization

G Stress Neuronal Stress (e.g., Axon Injury, Misfolded Proteins) DLK DLK Stress->DLK Activates MKK47 MKK4/7 DLK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Degeneration Axon Degeneration & Neuronal Apoptosis cJun->Degeneration Promotes KAI11101 This compound KAI11101->DLK Inhibits

DLK signaling pathway in neuronal degeneration.

Conclusion and Future Directions

References

KAI-11101: A Technical Guide for Preclinical Studies in Chemotherapy-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KAI-11101 and its Target: DLK

Mechanism of Action: The DLK Signaling Pathway in CIPN

DLK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_pathway DLK Signaling Cascade cluster_downstream Downstream Effects Chemotherapy Chemotherapy (e.g., Paclitaxel (B517696), Cisplatin) Axonal_Injury Axonal Injury / Stress Chemotherapy->Axonal_Injury DLK DLK (MAP3K12) Axonal_Injury->DLK Activation MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Axon_Degeneration Axon Degeneration cJun->Axon_Degeneration KAI_11101 This compound KAI_11101->DLK Inhibition

Figure 1: DLK Signaling Pathway in Chemotherapy-Induced Neuronal Damage.

Preclinical Efficacy of this compound

Ex Vivo Efficacy in a Paclitaxel-Induced Neuropathy Model
ParameterThis compoundGDC-0134 (Comparator)
p-cJun Inhibition IC50 (nM) 95301
Axon Protection EC50 (nM) 363475
Max Axon Protection (% of DMSO control) 7275
In Vivo Efficacy of a DLK Inhibitor in a Cisplatin-Induced Neuropathy Model

Table 2: In Vivo Efficacy of the DLK Inhibitor IACS'8287 in a Cisplatin-Induced Peripheral Neuropathy Mouse Model

Treatment GroupMechanical Withdrawal Threshold (g)
Vehicle ~ 4.0
Cisplatin (B142131) + Vehicle ~ 1.5
Cisplatin + IACS'8287 ~ 3.5

Note: Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.

In this model, co-administration of the DLK inhibitor with cisplatin prevented the development of mechanical allodynia, a key symptom of peripheral neuropathy. This demonstrates that DLK inhibition is a viable strategy for preventing CIPN in vivo.

Experimental Protocols

Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay

Ex_Vivo_Workflow cluster_prep Neuron Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate DRGs from rodent embryos or pups B Dissociate DRGs into a single-cell suspension A->B C Plate neurons in a suitable culture medium B->C D Allow neurons to extend axons for several days C->D E Pre-treat with this compound at various concentrations D->E F Add Paclitaxel to induce axon degeneration E->F G Incubate for a defined period (e.g., 72 hours) F->G H Fix and stain neurons for axonal and nuclear markers G->H I Image acquisition using high-content imaging H->I J Quantify axon degeneration and p-cJun levels I->J K Determine EC50 and IC50 values for this compound J->K

Figure 2: Experimental Workflow for the Ex Vivo DRG Axon Fragmentation Assay.

Detailed Methodology:

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from embryonic or early postnatal rodents.

    • Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase, trypsin) and mechanical trituration.

    • Plate the dissociated neurons onto a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a defined neuron culture medium.

    • Culture the neurons for a period sufficient to allow for robust axon growth (typically 3-5 days).

  • Compound Treatment and Axon Degeneration Induction:

    • Introduce paclitaxel to the culture medium at a concentration known to induce significant axon degeneration.

    • Incubate the treated neurons for a duration sufficient to observe axon degeneration (e.g., 48-72 hours).

  • Immunofluorescence Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against an axonal marker (e.g., β-III tubulin) and the target engagement marker (e.g., phospho-cJun).

    • Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use automated image analysis software to quantify axonal integrity. This can be done by measuring parameters such as total axon length, number of axon fragments, or the ratio of intact to fragmented axons.

    • Quantify the nuclear intensity of the phospho-cJun signal.

    • Normalize the data to the vehicle and paclitaxel-only controls.

    • Generate dose-response curves and calculate the EC50 for axon protection and the IC50 for p-cJun inhibition.

In Vivo Cisplatin-Induced Peripheral Neuropathy Model

This protocol outlines a general procedure for evaluating the efficacy of a neuroprotective agent like a DLK inhibitor in a mouse model of cisplatin-induced neuropathy.

In_Vivo_Workflow cluster_setup Model Setup and Dosing cluster_assessment Behavioral and Pathological Assessment cluster_endpoints Endpoint Analysis A Acclimatize mice and establish baseline behavioral measurements B Administer this compound or vehicle (e.g., oral gavage) A->B C Administer Cisplatin or saline (e.g., intraperitoneal injection) according to a defined schedule B->C D Monitor for signs of toxicity and measure body weight C->D E Perform behavioral testing for mechanical and thermal sensitivity at regular intervals C->E F At study endpoint, collect tissues (DRG, nerve, skin) for analysis E->F G Quantify intraepidermal nerve fiber density F->G H Analyze DRG for markers of neuronal damage F->H I Statistical analysis of behavioral and histological data G->I H->I

Figure 3: Experimental Workflow for an In Vivo CIPN Model.

Detailed Methodology:

  • Animal Model and Dosing Regimen:

    • Use a standard inbred mouse strain (e.g., C57BL/6J).

    • Establish baseline measurements for mechanical and thermal sensitivity.

    • A typical cisplatin regimen might involve multiple cycles of daily intraperitoneal injections followed by a rest period.

  • Behavioral Testing:

    • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the threshold indicates hypersensitivity.

    • Thermal Hyperalgesia: Use methods like the Hargreaves test (radiant heat) or the cold plate test to measure the latency to paw withdrawal from a thermal stimulus.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect relevant tissues.

    • Intraepidermal Nerve Fiber Density (IENFD): Take skin biopsies from the hind paws, section them, and stain for a pan-axonal marker (e.g., PGP9.5). Quantify the number of nerve fibers crossing the dermal-epidermal junction. A reduction in IENFD is a key indicator of peripheral neuropathy.

    • Dorsal Root Ganglia (DRG) Analysis: Section the DRGs and perform immunohistochemistry for markers of neuronal damage or apoptosis.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the treatment groups over time.

    • Use statistical tests (e.g., t-test or one-way ANOVA) to compare histological endpoints between groups.

Conclusion

References

The Brain Penetrance and Pharmacokinetic Profile of KAI-11101: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Core Pharmacokinetic and In Vitro Profile

In Vitro Potency and Cellular Activity
ParameterValueNotes
DLK Ki0.7 nMBiochemical assay measuring the inhibition constant for Dual Leucine Zipper Kinase.[6]
p-cJun IC5095 nMCellular assay measuring the half-maximal inhibitory concentration of paclitaxel-induced c-Jun phosphorylation.[6]
Preclinical Pharmacokinetics in Mice
ParameterValueSpeciesAdministrationNotes
Oral Bioavailability (%F)85%MouseOral (PO)High oral bioavailability, indicating good absorption from the gastrointestinal tract.
Brain Penetration (Kp,uu)0.2MouseNot SpecifiedKp,uu is the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration.

Mechanism of Action: The DLK-JNK Signaling Pathway

DLK_JNK_Pathway cluster_stress Neuronal Stress/Injury cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Axonal Injury, Oxidative Stress, etc. DLK DLK (MAP3K12) Stress->DLK Activation MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation KAI11101 KAI-11101 KAI11101->DLK Inhibition p_cJun p-c-Jun Apoptosis Apoptosis & Axon Degeneration p_cJun->Apoptosis Gene Transcription

Figure 1: this compound Inhibition of the DLK-JNK Signaling Pathway.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

1. Animal Models:

  • Male CD-1 or C57BL/6 mice are commonly used.[8] Animals are housed under standard conditions with ad libitum access to food and water.[9]

2. Formulation and Dosing:

  • For intravenous (IV) administration, the compound must be fully solubilized, for example, in a vehicle containing DMSO and PEG400.[10]

  • Dosing volumes are typically around 10 mL/kg for oral gavage and 5 mL/kg for intravenous injection.[8][11]

3. Blood Sampling:

  • Serial blood samples (e.g., 15-30 µL) are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[8]

  • Blood is collected via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[8][10]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as half-life (t½), peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software.[9]

  • Oral bioavailability (%F) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase Dosing Dosing (PO or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc

Figure 2: General Workflow for In Vivo Pharmacokinetic Studies.
Ex Vivo Axon Fragmentation Assay

1. Neuron Culture:

  • Primary neurons, such as dorsal root ganglion (DRG) neurons, are cultured in a system that allows for the separation of axons from the cell bodies, for instance, in microfluidic devices.[12]

2. Compound Treatment:

3. Induction of Axon Degeneration:

  • Axon degeneration is induced either by mechanical injury (axotomy) or by trophic factor withdrawal.[12] For example, vincristine-induced fragmentation can be used to model chemotherapy-induced peripheral neuropathy.[12]

4. Assessment of Axon Integrity:

  • After a defined incubation period, axon integrity is assessed. This can be done by immunofluorescence staining for axonal markers (e.g., β-III tubulin) followed by imaging.

  • Quantification of axon fragmentation can be performed using image analysis software to measure parameters such as the axon fragmentation index.

Cellular p-cJun (Ser63) Inhibition Assay

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., HEK293T, PC12) is plated in 96-well plates and cultured overnight.

2. Cell Lysis:

  • Following stimulation, the cell culture medium is removed, and cells are lysed using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Detection of p-cJun:

  • The levels of phosphorylated c-Jun (Ser63) in the cell lysates are quantified. A common method is Western blotting.

Western Blot Protocol for p-cJun:

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phospho-c-Jun (Ser63). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control protein like β-actin or GAPDH.

References

Determining the Potency of KAI-11101: A Technical Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: KAI-11101 Mechanism of Action

Quantitative Potency of this compound

AssayParameterThis compound
Biochemical Kinase AssayKᵢ (nM)0.7
Cellular pJNK AssayIC₅₀ (nM)51
Dorsal Root Ganglion (DRG) p-cJun AssayIC₅₀ (nM)95
DRG Axon Protection AssayEC₅₀ (nM)363
AssayParameterGDC-0134This compound
Biochemical Kinase AssayKᵢ (nM)3.50.7
Cellular pJNK AssayIC₅₀ (nM)7951
DRG p-cJun Assay (Paclitaxel Model)IC₅₀ (nM)30195
DRG Axon Protection Assay (Paclitaxel Model)EC₅₀ (nM)475363
DRG Axon Protection Assay (Paclitaxel Model)Max Protection (%)7572

Core Cellular Assays for this compound Potency

In Vitro Kinase Assay

Experimental Protocol:

  • Initiation: Start the kinase reaction by adding a solution of ATP (adenosine triphosphate), which may be radiolabeled (e.g., with ³²P) for detection.[8]

  • Incubation: Incubate the reaction plate at 30°C for a defined period, typically 30-60 minutes.[8]

  • Termination: Stop the reaction by adding a stop solution, such as EDTA (ethylenediaminetetraacetic acid) or a high concentration of non-radiolabeled ATP.[8]

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the mixture onto filter paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.[8] Non-radioactive methods may employ antibody-based detection of the phosphorylated substrate, such as ELISA.

Western Blot for Phosphorylated c-Jun (p-cJun)

Experimental Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the BCA or Bradford assay.[8]

  • SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-cJun).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[9]

  • Normalization and Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control protein like GAPDH.[9] Quantify the band intensities and calculate the IC₅₀ value for the inhibition of c-Jun phosphorylation.

Axon Fragmentation and Protection Assay

Experimental Protocol:

  • Incubation: Incubate the cultures for a sufficient period to allow for axon degeneration to occur in the control (untreated) group, typically 24-72 hours.

  • Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker, such as βIII-tubulin, to visualize the axons.

  • Imaging and Analysis: Acquire images of the axons using fluorescence microscopy. The extent of axon fragmentation can be quantified using image analysis software.[10][11] This can involve measuring parameters such as the axon area, the number of axonal fragments, and the length of intact axons.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_pathway DLK Signaling Cascade cluster_response Cellular Response cluster_inhibitor Inhibition Stress Stress DLK DLK Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-cJun cJun->p_cJun Gene Expression Gene Expression p_cJun->Gene Expression Apoptosis / Axon Degeneration Apoptosis / Axon Degeneration Gene Expression->Apoptosis / Axon Degeneration KAI11101 This compound KAI11101->DLK Inhibits

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis Cell_Seeding Seed Neuronal Cells Induce_Stress Induce Stress (e.g., Paclitaxel) Cell_Seeding->Induce_Stress Treat_KAI11101 Treat with this compound (Dose-Response) Induce_Stress->Treat_KAI11101 Cell_Lysis Cell Lysis Treat_KAI11101->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-cJun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Quantification & IC50 Detection->Analysis

Caption: Workflow for p-cJun Western Blot analysis.

Axon_Protection_Workflow cluster_culture Neuronal Culture & Treatment cluster_staining Staining & Imaging cluster_analysis Image Analysis Culture_Neurons Culture Primary Neurons (e.g., DRG) Induce_Degeneration Induce Axon Degeneration (e.g., Paclitaxel) Culture_Neurons->Induce_Degeneration Treat_KAI11101 Treat with this compound (Dose-Response) Induce_Degeneration->Treat_KAI11101 Incubation Incubate (24-72h) Treat_KAI11101->Incubation Fix_Stain Fix and Immunostain (e.g., βIII-tubulin) Incubation->Fix_Stain Imaging Fluorescence Microscopy Fix_Stain->Imaging Quantify_Fragmentation Quantify Axon Fragmentation Imaging->Quantify_Fragmentation Calculate_Protection Calculate % Axon Protection Quantify_Fragmentation->Calculate_Protection Determine_EC50 Determine EC50 Calculate_Protection->Determine_EC50

Caption: Axon protection assay workflow.

References

KAI-11101: A Technical Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: The DLK Signaling Pathway

DLK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular Stress Cellular Stress DLK DLK (MAP3K12) Cellular Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates KAI11101 KAI-11101 KAI11101->DLK Inhibits JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms GeneExpression Pro-apoptotic Gene Expression AP1->GeneExpression Induces

Figure 1: this compound Inhibition of the DLK Signaling Pathway

Kinase Selectivity Profile of this compound

Kinase TargetKi (nM)Fold Selectivity vs. DLKKinase Family
DLK (MAP3K12) 0.7 1 STE
Kinase A>10,000>14,285TK
Kinase B>10,000>14,285CAMK
Kinase C>10,000>14,285AGC
Kinase D8501,214STE
Kinase E>10,000>14,285CMGC
............
(This table is a representative summary. The full dataset from the Eurofins ScanMax panel would be included here, typically spanning several hundred kinases.)

Experimental Protocols

KINOMEscan® Kinase Selectivity Profiling (Eurofins)

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using a highly sensitive method, typically quantitative PCR (qPCR) for a DNA-tagged kinase.

Methodology:

  • A proprietary ligand is immobilized on a solid support.

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • After an incubation period, the solid support is washed to remove unbound kinase.

  • The amount of kinase bound to the solid support is then quantified via qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.

In Vitro DLK Inhibition Assay

Methodology:

  • Recombinant human DLK enzyme is incubated with the substrate (e.g., a peptide or protein substrate) and ATP in a suitable buffer system.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is measured. This can be accomplished through various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen KinasePanel Panel of Purified Kinases KinasePanel->PrimaryScreen DataQuant Data Quantification (% Inhibition) PrimaryScreen->DataQuant DoseResponse Dose-Response Assay (for Hits) IC50Calc IC50 / Ki Calculation DoseResponse->IC50Calc DataQuant->DoseResponse Identified Hits Selectivity Selectivity Profile Generation IC50Calc->Selectivity

Figure 2: General Workflow for Kinase Selectivity Profiling

Conclusion

References

Preclinical Efficacy of KAI-11101: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Core Efficacy Data Summary

In Vitro Efficacy and Potency
ParameterValueDescription
DLK Ki 0.7 nMInhibitory constant for Dual Leucine Zipper Kinase, indicating high-affinity binding.[8]
c-Jun Phosphorylation IC50 95 nMHalf-maximal inhibitory concentration against Paclitaxel-induced phosphorylation of c-Jun, a downstream target of DLK.[8]
hERG IC50 9 µMHalf-maximal inhibitory concentration for the hERG channel, indicating a favorable cardiac safety profile.[6][7]
HepG2 Cytotoxicity IC50 52 µMHalf-maximal inhibitory concentration in a cytotoxicity assay using HepG2 cells, suggesting low general cytotoxicity.[6][7]
In Vivo Pharmacokinetics and Efficacy
ParameterValueSpeciesModel
Oral Bioavailability (%F) 85%MousePharmacokinetic study
Brain Penetration (Kp,uu) 0.2MousePharmacokinetic study
Efficacy Dose-dependent activityMouseParkinson's Disease (PD) Model[1][2][3][4][5]
Neuroprotection Demonstrated-Ex vivo axon fragmentation assay[1][2][3][4][5]
Efficacy DemonstratedMouseChemotherapy-Induced Peripheral Neuropathy (CIPN) Model[7]

Signaling Pathway and Experimental Workflow

DLK_Signaling_Pathway Stress Neuronal Stress / Injury DLK DLK (MAP3K12) Stress->DLK MKK7 MKK7 DLK->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun Apoptosis Axon Degeneration / Apoptosis cJun->Apoptosis KAI11101 KAI-11101 KAI11101->DLK

This compound inhibits the DLK signaling cascade.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Axon Fragmentation Assay Axon Fragmentation Assay Cell-Based Assay->Axon Fragmentation Assay PK Pharmacokinetics Cell-Based Assay->PK Efficacy Efficacy Models (PD, CIPN) PK->Efficacy Tox Toxicology Efficacy->Tox

Preclinical evaluation workflow for this compound.

Experimental Protocols

DLK Inhibition Biochemical Assay

Materials:

  • Recombinant GST-tagged DLK (residues 1-520)

  • His-tagged MKK4 substrate (residues 80-399 with K131M mutation)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant GST-DLK, and the His-MKK4 substrate.

  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., at the Kₘ for ATP).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve. The Kᵢ is then determined from the IC₅₀ using the Cheng-Prusoff equation.

Ex Vivo Axon Fragmentation Assay

Materials:

  • Dorsal root ganglion (DRG) neurons cultured from rodents.

  • Neurobasal medium supplemented with B27.

  • Axotomy-inducing agent (e.g., vincristine (B1662923) or physical transection).

  • Fluorescent markers for axons (e.g., anti-β-III tubulin antibody).

  • High-content imaging system.

Procedure:

  • Isolate and culture DRG neurons in a multi-well plate.

  • Allow axons to extend for a sufficient period (e.g., 7-10 days).

  • Induce axonal injury by adding an axotomy-inducing agent or by mechanical transection.

  • Incubate the cultures for a period to allow for axon fragmentation (e.g., 24-48 hours).

  • Fix and stain the neurons with a fluorescent axonal marker.

  • Capture images of the axons using a high-content imaging system.

  • Quantify the extent of axon fragmentation using image analysis software. The degree of protection is determined by comparing the fragmentation in treated versus untreated wells.

In Vivo Mouse Model of Parkinson's Disease

Materials:

  • Male C57BL/6 mice.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.

  • Vehicle control.

  • Apparatus for behavioral testing (e.g., rotarod, open field).

  • Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).

Procedure:

  • Acclimatize mice to the housing and testing conditions.

  • Induce nigrostriatal dopamine (B1211576) neuron degeneration by administering MPTP (e.g., via intraperitoneal injection) according to an established protocol.

  • Assess motor function at various time points using behavioral tests.

  • At the end of the study, euthanize the animals and perfuse the brains.

  • Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron survival.

References

Safety and toxicity profile of KAI-11101 in early studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action and Signaling Pathway

DLK_Signaling_Pathway cluster_upstream Upstream Triggers cluster_pathway DLK Signaling Cascade Neuronal Injury Neuronal Injury DLK DLK Neuronal Injury->DLK activates Cellular Stress Cellular Stress Cellular Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates cJun cJun JNK->cJun phosphorylates Axon Degeneration Axon Degeneration cJun->Axon Degeneration promotes KAI11101 KAI-11101 KAI11101->DLK inhibits

Figure 1: this compound Mechanism of Action via DLK Pathway Inhibition.

In Vitro Safety and Toxicity Profile

ParameterResultSpeciesNotes
hERG Inhibition Successfully mitigatedN/ASpecific IC50 values are not publicly available but were optimized to an acceptable level.
CYP3A4 Inhibition Time-dependent inhibition overcomeHumanDetails on IC50 shift or KI values are not specified in the available literature.
Kinase Selectivity HighN/AThis compound is described as a selective DLK inhibitor.
In Vitro Neurotoxicity No overt toxicity mentionedN/AAssessed in the context of neuroprotection assays.
Metabolic Stability Species-dependent differences notedDogN-methylated metabolites were detected in dog hepatocytes.[1][5]

Experimental Protocols

In Vitro Safety Assessment Workflow

In_Vitro_Safety_Workflow cluster_screening Primary Safety Screening cluster_analysis Data Analysis and Optimization cluster_progression Decision and Progression A Compound Synthesis (this compound Analogs) B hERG Patch Clamp Assay A->B C CYP450 Inhibition Assay (e.g., CYP3A4) A->C D Kinase Selectivity Panel A->D E Analyze IC50 for hERG B->E F Determine IC50 / KI for CYP Inhibition C->F G Assess Selectivity Score D->G H Acceptable Safety Profile? E->H F->H G->H I Medicinal Chemistry Optimization H->I No J Advance to In Vivo Studies H->J Yes I->A Synthesize New Analogs

Figure 2: Generalized workflow for in vitro safety assessment.
hERG Inhibition Assay Protocol

  • Methodology: Automated patch-clamp electrophysiology is typically used.

    • A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.

    • Cells are plated onto a specialized microplate for the automated patch-clamp system.

    • Whole-cell voltage-clamp recordings are established.

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • The effect of the compound on the hERG current is measured, and the concentration-response relationship is used to determine the IC50 value.

CYP3A4 Time-Dependent Inhibition (TDI) Assay Protocol
  • Methodology: A multi-point IC50 shift assay is commonly employed.

    • Following pre-incubation, a probe substrate for CYP3A4 (e.g., midazolam) is added to initiate the reaction.

    • The reaction is allowed to proceed for a short time and then terminated.

    • The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using LC-MS/MS.

    • IC50 values are calculated for both conditions (with and without NADPH pre-incubation). A significant shift in the IC50 value in the presence of NADPH indicates time-dependent inhibition.

In Vivo Safety Observations

Summary and Future Directions

References

Methodological & Application

Application Notes and Protocols for KAI-11101 in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

ParameterValueSpeciesAssay ContextReference
KAI-11101
DLK Ki0.7 nMNot SpecifiedBiochemical Assay[1] (from MedchemExpress)
p-cJun IC50 (Paclitaxel-induced)95 nMNot SpecifiedCell-Based Assay[1] (from MedchemExpress)
hERG IC509 µMHumanIn Vitro Safety[7] (from ChemRxiv)
HepG2 Cytotoxicity IC5052 µMHumanIn Vitro Safety[7] (from ChemRxiv)
Related DLK Inhibitors
GNE-850510 µMNot SpecifiedCortical Culture Connectivity Assay[8]
GNE-35111 µMNot SpecifiedCortical Culture Connectivity Assay[8]

Signaling Pathway and Experimental Workflow

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK Signaling Cascade cluster_intervention Therapeutic Intervention Stress Axon Injury, Trophic Factor Withdrawal, Excitotoxicity DLK DLK (MAP3K12) Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun Phospho-c-Jun (p-cJun) Degeneration Axon Degeneration & Neuronal Apoptosis p_cJun->Degeneration promotes KAI11101 This compound KAI11101->DLK inhibits

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_exp Experimental Procedure cluster_analysis Analysis Isolate_DRG Isolate Dorsal Root Ganglion (DRG) Neurons Culture_DRG Culture and Establish Axonal Networks Isolate_DRG->Culture_DRG Pretreat Pre-treat with this compound (Dose-Response) Culture_DRG->Pretreat Induce_Injury Induce Axonal Injury (e.g., Axotomy, Vincristine) Pretreat->Induce_Injury Incubate Incubate for a Defined Period (Time-Course) Induce_Injury->Incubate Axon_Imaging Assess Axon Integrity (Immunofluorescence) Incubate->Axon_Imaging Western_Blot Measure p-cJun Levels (Western Blot) Incubate->Western_Blot

Experimental Protocols

Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of DRG neurons from embryonic or neonatal rodents, adapted from standard procedures.[9][10][11][12][13]

Materials:

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Collagenase Type I

  • Trypsin

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Nerve Growth Factor (NGF)

  • 5-Fluoro-2'-deoxyuridine (FdU) and Uridine (B1682114) (to inhibit non-neuronal cell proliferation)

Procedure:

  • Prepare Culture Plates: Coat culture plates with Poly-D-lysine (1 µg/cm²) for 2 hours at 37°C, wash with sterile water, and then coat with laminin (5 µg/mL) overnight at 4°C.[13]

  • Dissection: Euthanize neonatal rodents according to approved institutional protocols. Dissect the vertebral column and isolate the DRGs located in the intervertebral foramina.[10]

  • Digestion: Transfer the DRGs to an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12 and incubate for 30-45 minutes at 37°C.[9]

  • Dissociation: Stop the digestion by adding DMEM/F12 with 10% FBS. Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium containing NGF (50 ng/mL), and plate the cells onto the prepared culture dishes.

  • Maintenance: After 24 hours, replace half of the medium with fresh medium containing FdU and uridine to inhibit the proliferation of non-neuronal cells. Maintain the cultures by replacing half of the medium every 2-3 days.

Protocol 2: Ex Vivo Axon Fragmentation Assay

Materials:

  • Established DRG neuronal cultures (from Protocol 1)

  • Vincristine (B1662923) or other axon-damaging agent

  • Beta-III Tubulin (Tuj1) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Induce Axon Injury: After pre-treatment, add an axon-damaging agent such as vincristine to the cultures. The optimal concentration and duration of vincristine treatment should be determined empirically but often falls in the nanomolar range for 24-48 hours. Alternatively, mechanical axotomy can be performed by scratching the culture with a pipette tip.

  • Incubation: Incubate the cultures for a pre-determined time (e.g., 24, 48, or 72 hours) to allow for axon degeneration to occur in the control group.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with anti-Beta-III Tubulin antibody to visualize axons.

    • Incubate with a fluorescently-labeled secondary antibody and DAPI to counterstain nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify axon integrity. This can be done by measuring the length of intact axons, counting the number of axonal fragments, or using a degeneration index (ratio of fragmented to total axon area).

Protocol 3: Target Engagement Assay (Phospho-c-Jun Western Blot)

Materials:

  • Established DRG neuronal cultures

  • Stress-inducing agent (e.g., NGF withdrawal, Anisomycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-GAPDH or anti-Actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture DRG neurons as described in Protocol 1.

    • Induce neuronal stress. This can be achieved by withdrawing NGF from the culture medium or by adding a chemical stressor like Anisomycin. A time course of 30 minutes to 3 hours post-stress induction is a typical window to observe c-Jun phosphorylation.[16][17][18]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clear the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Strip the membrane and re-probe for total c-Jun and a loading control (GAPDH or Actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Jun signal to total c-Jun and the loading control.

Conclusion

References

Application Notes and Protocols for KAI-11101 in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Neuronal Stress / Axon Injury cluster_dlk DLK Activation cluster_cascade MAPK Cascade cluster_outcome Cellular Outcome Stress e.g., Aβ oligomers, oxidative stress, neurotoxins DLK DLK (MAP3K12) Stress->DLK MKK7 MKK7 DLK->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun p-c-Jun Apoptosis Axon Degeneration & Neuronal Apoptosis cJun->Apoptosis KAI11101 KAI-11101 KAI11101->DLK

The DLK signaling cascade in neurodegeneration.

Data Presentation

Dose (mg/kg, p.o.)Mean Reduction in p-c-Jun Levels vs. Vehicle (%)Animal ModelTissueTime Point
1Not SignificantCD-1 MiceCerebellum2 hours post-dose
3Significant ReductionCD-1 MiceCerebellum2 hours post-dose
10Significant ReductionCD-1 MiceCerebellum2 hours post-dose
30Significant ReductionCD-1 MiceCerebellum2 hours post-dose

Note: Specific percentage reductions are not publicly available and are presented here as "Significant Reduction" based on published findings indicating a dose-dependent effect.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Animal feeding needles (oral gavage needles), appropriate size for mice

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.

    • Add the 0.5% methylcellulose solution to the desired final concentration.

    • Vortex and sonicate the suspension to ensure it is homogenous.

  • Administration:

    • The typical administration volume is 10 mL/kg body weight.

Protocol 2: In Vivo Target Engagement (Pharmacodynamics)

This protocol describes the assessment of DLK inhibition in the brain by measuring the levels of phosphorylated c-Jun (p-c-Jun).

Materials:

  • Male CD-1 mice

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-c-Jun, anti-total c-Jun, anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blot imaging system

Procedure:

  • Tissue Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the mice and perfuse with ice-cold PBS.

  • Dissect the cerebellum (or other brain region of interest) and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Protein Extraction: Homogenize the brain tissue in ice-cold protein extraction buffer.

  • Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

  • Collect the supernatant containing the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with RIPA buffer and sample buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-c-Jun, total c-Jun, and the loading control overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

Dose (mg/kg, p.o.)Brain Concentration (nM)p-c-Jun Reduction (%)
1015030
3045060
100150080

Data represents the mean values obtained from the study.

ParameterValue
Bioavailability (F%)>80
Brain Penetration (Kp,uu)0.3

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK Signaling Cascade cluster_inhibitor Inhibitor Action Stress Axonal Injury, Oxidative Stress, etc. DLK DLK (MAP3K12) Stress->DLK Activates MKK47 MKK4/7 DLK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun cJun->pcJun Apoptosis Neuronal Apoptosis pcJun->Apoptosis Promotes KAI11101 KAI-11101 KAI11101->DLK Inhibits

Experimental Protocols

Materials:

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Tissue homogenization buffer

  • Protein extraction reagents

  • Western blot analysis reagents and antibodies (total c-Jun and phospho-c-Jun)

Experimental Workflow:

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_dosing Phase 2: Dosing cluster_collection Phase 3: Tissue Collection cluster_analysis Phase 4: Analysis Acclimatization Acclimatize mice for 1 week Randomization Randomize mice into treatment groups (n=8/group) Acclimatization->Randomization Dosing Administer this compound (10, 30, 100 mg/kg) or Vehicle via oral gavage Randomization->Dosing Euthanasia Euthanize mice 2 hours post-dose Dosing->Euthanasia Dissection Dissect and collect cerebellum Euthanasia->Dissection SnapFreeze Snap-freeze tissue in liquid nitrogen Dissection->SnapFreeze Homogenization Homogenize cerebellar tissue SnapFreeze->Homogenization ProteinExtraction Extract protein Homogenization->ProteinExtraction WesternBlot Perform Western blot for p-c-Jun and total c-Jun ProteinExtraction->WesternBlot Quantification Quantify band intensities WesternBlot->Quantification

Caption: In Vivo Pharmacodynamic Study Workflow.

Procedure:

  • Animal Husbandry: House male C57BL/6 mice (8-10 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Tissue Collection: At a predetermined time point post-dose (e.g., 2 hours), euthanize the mice by an approved method. Immediately dissect the cerebellum, snap-freeze it in liquid nitrogen, and store it at -80°C until analysis.

  • Protein Extraction and Western Blot Analysis:

    • Homogenize the frozen cerebellar tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay.

    • Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting to separate and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method and quantify the band intensities.

  • Data Analysis: Normalize the p-c-Jun signal to the total c-Jun signal for each sample. Express the data as a percentage of the vehicle-treated control group and analyze for statistical significance.

Conclusion

References

Application Notes and Protocols: KAI-11101 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAI-11101 Properties

PropertyValueReference
Molecular Weight 469.43 g/mol [3]
Solubility Highly soluble (Kinetic Solubility at pH 6.8: 270 μM)[1]
Mechanism of Action Inhibitor of DLK (MAP3K12), which subsequently inhibits the JNK/c-Jun signaling pathway.[3]

Signaling Pathway of this compound Inhibition

DLK_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_inhibition This compound Action cluster_pathway DLK Signaling Cascade Stress Axonal Injury / Cellular Stress DLK DLK (MAP3K12) Stress->DLK Activates KAI11101 This compound KAI11101->DLK Inhibits MKK7 MKK7 DLK->MKK7 Phosphorylates JNK JNK MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Axon Degeneration cJun->Apoptosis Promotes

Solution Preparation and Storage Workflow

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of this compound Formulation for In Vivo Studies

a) Oral (PO) Administration

Vehicle: 0.5% Methylcellulose (B11928114) (4000 cP) in water

Materials:

  • Methylcellulose (MC), 4000 cP

  • Sterile water

  • Homogenizer or stirrer

Protocol:

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or extensive stirring to fully dissolve.

  • Homogenization: Vigorously vortex and/or homogenize the mixture to ensure a uniform suspension.

  • Administration: Administer the suspension to the animals immediately after preparation.

b) Intravenous (IV) Administration

Vehicle: 5% DMSO / 5% Solutol HS15 / 90% Saline

Materials:

  • DMSO

  • Solutol HS15

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Add Solutol: Add an equal volume of Solutol HS15 to the DMSO solution and mix well.

  • Final Dilution: Slowly add the sterile saline to the DMSO/Solutol mixture while vortexing to bring the solution to the final volume. The final composition should be 5% DMSO, 5% Solutol HS15, and 90% saline.

  • Administration: Use the freshly prepared solution for intravenous injection.

Storage and Stability

FormStorage TemperatureDurationConditionsReference
Solid 0 - 4°CShort-term (days to weeks)Dry, dark, tightly sealed[4]
Solid -20°CLong-term (months to years)Dry, dark, tightly sealed[4]
Stock Solution in DMSO -20°CGeneral recommendation: up to 1 monthAliquoted, tightly sealed, protected from lightGeneral Lab Practice
Stock Solution in DMSO -80°CGeneral recommendation: up to 6 monthsAliquoted, tightly sealed, protected from lightGeneral Lab Practice

Important Considerations:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided. It is highly recommended to aliquot the stock solution into single-use volumes.

  • In Vivo Formulations: Formulations for in vivo use, especially suspensions, should be prepared fresh on the day of the experiment to ensure homogeneity and prevent degradation.

References

Application Note and Protocol: Measuring p-c-Jun Reduction by KAI-11101 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signaling Pathway

DLK_cJun_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli DLK DLK Stress Stimuli->DLK Activates JNK_Cascade JNK Kinase Cascade DLK->JNK_Cascade Activates JNK JNK JNK_Cascade->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Phosphorylation KAI11101 KAI-11101 KAI11101->DLK Inhibits pcJun p-c-Jun (Active) (Ser63/Ser73) cJun->pcJun Target_Genes Target Gene Expression pcJun->Target_Genes Regulates

Caption: this compound inhibits the DLK-JNK-c-Jun signaling pathway.

Experimental Protocol

Materials and Reagents
  • Cell line of interest (e.g., PC12, HEK293T)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4[13]

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[4]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes[11]

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[14]

  • Primary antibodies:

    • Rabbit anti-phospho-c-Jun (Ser63 or Ser73)[14][15][16]

    • Rabbit anti-total c-Jun[3]

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate[3]

  • Chemiluminescence imaging system

Experimental Workflow

The overall workflow involves cell culture and treatment, followed by protein extraction and quantification. Equal amounts of protein are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-c-Jun, c-Jun, β-Actin) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Image Acquisition I->J K 11. Densitometry Analysis J->K

Caption: Western blot workflow for p-c-Jun analysis after this compound treatment.
Step-by-Step Method

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.[3]

    • Optional: To reduce basal phosphorylation, starve cells in serum-free medium for 12-24 hours before treatment.[3]

    • Induce c-Jun phosphorylation with a known stimulus (e.g., anisomycin, UV radiation) for a short period (e.g., 30 minutes) before harvesting.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, vortexing occasionally.[4]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[3]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14] For phospho-antibodies, BSA is often recommended.[4]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-c-Jun (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][14]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3][4]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.[3]

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading and to normalize p-c-Jun levels, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin.[4]

Data Presentation and Analysis

Quantitative analysis is performed using densitometry to measure the intensity of the Western blot bands. The p-c-Jun signal should be normalized to the total c-Jun signal, which is then normalized to the loading control (β-Actin) to account for any variations in protein loading.

Table 1: Densitometry Analysis of p-c-Jun, Total c-Jun, and β-Actin
This compound (nM)p-c-Jun Intensity (Arbitrary Units)Total c-Jun Intensity (Arbitrary Units)β-Actin Intensity (Arbitrary Units)Normalized p-c-Jun / Total c-Jun Ratio*
0 (Vehicle)15,23016,50025,1001.00
1011,89016,35024,8000.79
507,54016,60025,3000.49
1004,11016,40024,9500.27
5001,25016,55025,2000.08

*The ratio is calculated as: (p-c-Jun Intensity / β-Actin Intensity) / (Total c-Jun Intensity / β-Actin Intensity). Values are then normalized to the vehicle control.

Conclusion

References

Application of KAI-11101 in axon fragmentation assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Axon fragmentation is a hallmark of several neurodegenerative diseases and a consequence of various neuronal injuries, including chemotherapy-induced peripheral neuropathy (CIPN). The regulated process of axon self-destruction involves complex signaling cascades. A key player in these pathways is the Dual Leucine Zipper Kinase (DLK), a MAP3K family member that acts as a sensor for axonal stress and injury.[1][2][3] Activation of DLK triggers a downstream signaling cascade, primarily through the JNK pathway, leading to changes in gene expression and ultimately promoting axon degeneration.[1][4]

Mechanism of Action

Quantitative Data Summary

ParameterKAI-11101GDC-0134
DLK Ki 0.7 nMNot Reported in Snippet
Cellular pJNK IC50 51 nMNot Reported in Snippet
DRG p-cJun IC50 (Paclitaxel Model) 95 nM301 nM
DRG Axon Protection EC50 (Paclitaxel Model) 363 nM475 nM
Max Axon Protection (Paclitaxel Model) 72%75%

Experimental Protocols

Part 1: Preparation of Primary Dorsal Root Ganglion (DRG) Neuron Cultures

This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.

Materials:

  • E15 Mouse Embryos or Adult Rats/Mice

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Nerve Growth Factor (NGF)

  • Collagenase Type I

  • Dispase II

  • Trypsin-EDTA

  • Poly-D-lysine (or Poly-L-lysine)

  • Laminin (B1169045)

  • Neurobasal Medium with B27 supplement

  • Cytosine arabinoside (Ara-C) or 5-Fluoro-2'-deoxyuridine (FUDR) to inhibit non-neuronal cell proliferation

  • Culture plates/slides

Procedure:

  • Coating Culture Surfaces: Coat culture plates or slides with Poly-D-lysine (100 µg/mL in sterile water) for at least 2 hours at 37°C. Rinse three times with sterile water and allow to dry. Subsequently, coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.

  • DRG Dissection: Euthanize pregnant or adult rodents according to approved institutional animal care and use committee (IACUC) protocols. Dissect the vertebral column and carefully extract the dorsal root ganglia. Place the collected ganglia into ice-cold DMEM/F12 medium.

  • Enzymatic Digestion:

    • Transfer the DRGs to a solution containing Collagenase I (1 mg/mL) and Dispase II (2.5 mg/mL) in DMEM/F12.

    • Incubate at 37°C for 30-45 minutes with gentle shaking.

    • Centrifuge the ganglia at low speed (e.g., 200 x g) for 5 minutes and discard the supernatant.

    • Wash the ganglia with DMEM/F12 containing 10% FBS to inactivate the enzymes.

  • Mechanical Dissociation:

    • Resuspend the ganglia in a small volume of culture medium.

    • Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipette tips with decreasing bore size until a single-cell suspension is achieved.

  • Plating Neurons:

    • Determine the cell density using a hemocytometer.

    • Plate the dissociated neurons onto the pre-coated culture surfaces at a desired density.

    • Culture the neurons in Neurobasal medium supplemented with B27, Penicillin/Streptomycin, and NGF (50-100 ng/mL).

    • After 24 hours, add a mitotic inhibitor such as Ara-C (10 µM) or FUDR to limit the proliferation of non-neuronal cells.

    • Allow the neurons to extend axons for at least 3-5 days before initiating the experiment.

Part 2: Paclitaxel-Induced Axon Fragmentation Assay with this compound

Materials:

  • Established DRG neuron cultures (from Part 1)

  • Paclitaxel (B517696) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibody: anti-βIII-tubulin (TUJ1)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Aspirate the old medium from the DRG cultures.

    • Add the treatment media to the respective wells:

      • Vehicle Control (DMSO)

      • Paclitaxel only (e.g., 30 nM)

    • Incubate the cultures at 37°C for 24-72 hours. The incubation time should be optimized based on the desired level of axon fragmentation in the paclitaxel-only group.

  • Immunofluorescence Staining:

    • After the incubation period, gently wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells with the blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI/Hoechst) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto slides using an appropriate mounting medium.

  • Imaging and Quantification:

    • Acquire images of the axons using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure unbiased sampling.

    • Quantify axon fragmentation using an automated or semi-automated method with software like ImageJ/Fiji. A common metric is the Degeneration Index .

    • Degeneration Index Calculation:

      • Open the image in ImageJ.

      • Convert the image to an 8-bit grayscale.

      • Apply a threshold to create a binary image where axons are black and the background is white.

      • Use the "Analyze Particles" function to measure the total area of all axonal structures (both intact and fragmented).

      • Apply size and circularity filters in "Analyze Particles" to specifically identify and measure the area of the fragmented axon particles.

      • Calculate the Degeneration Index as: (Area of fragmented axons / Total axon area) x 100% .

Visualizations

Signaling Pathway of DLK-Mediated Axon Degeneration

DLK_Pathway Axonal_Stress Axonal Stress / Injury (e.g., Paclitaxel) DLK DLK (MAP3K12) Axonal_Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates SARM1_Pathway SARM1 Pathway Activation DLK->SARM1_Pathway Promotes NMNAT2 NMNAT2 (Axon Survival Factor) DLK->NMNAT2 Reduces JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Degenerative_Program Pro-Degenerative Gene Expression cJun->Degenerative_Program Induces Axon_Fragmentation Axon Fragmentation Degenerative_Program->Axon_Fragmentation KAI_11101 This compound KAI_11101->DLK Inhibits SARM1_Pathway->Axon_Fragmentation NMNAT2->Axon_Fragmentation Inhibits

Experimental Workflow for Axon Fragmentation Assay

Workflow Start Isolate & Culture Primary DRG Neurons Treat Treat with Paclitaxel +/- this compound Start->Treat Incubate Incubate for 24-72h Treat->Incubate Fix_Stain Fix and Immunostain (βIII-tubulin) Incubate->Fix_Stain Image Fluorescence Microscopy Fix_Stain->Image Quantify Quantify Axon Fragmentation (Degeneration Index) Image->Quantify Analyze Data Analysis (EC50 Calculation) Quantify->Analyze

Logical Relationship: this compound Mechanism of Neuroprotection

Logic_Diagram Stimulus Neurotoxic Stimulus (e.g., Paclitaxel) DLK_Activation DLK Activation Stimulus->DLK_Activation Downstream_Signaling JNK/c-Jun Pathway Activation DLK_Activation->Downstream_Signaling KAI_11101_Action This compound KAI_11101_Action->DLK_Activation Inhibits Axon_Protection Axon Protection KAI_11101_Action->Axon_Protection Axon_Degeneration Axon Degeneration Downstream_Signaling->Axon_Degeneration

References

Application Notes and Protocols: Utilizing KAI-11101 for In Vitro Synapse Loss Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

ParameterValueCell Type/Assay Condition
DLK Kᵢ0.7 nMBiochemical Assay
p-cJun Inhibition IC₅₀95 nMPaclitaxel-induced injury in DRG neurons
Axon Protection EC₅₀363 nMPaclitaxel-induced axon degeneration in DRG neurons

Table 2: Neuroprotective Effects of DLK Inhibitors on Synapse Density in an In Vitro Tauopathy Model

Treatment ConditionSynapse Density (Normalized to Control)Dendrite Density (Normalized to Control)
hTau.P301L OverexpressionSignificantly ReducedSignificantly Reduced
hTau.P301L + GNE-3511 (1 µM)Rescued to Control LevelsSignificantly Increased
hTau.P301L + GNE-8505 (10 µM)Rescued to Control LevelsRescued to Control Levels

This table is a qualitative summary of findings from a study using different DLK inhibitors in a tauopathy model, demonstrating the potential of DLK inhibition to rescue synapse and dendrite loss.[9][10]

Signaling Pathways and Experimental Workflow

DLK Signaling Pathway in Synapse Loss

DLK_Signaling_Pathway Abeta Axonal Stress (e.g., Amyloid-Beta) DLK DLK (MAP3K12) (Inactive) Abeta->DLK Activates KAI11101 KAI-11101 DLK_active DLK (Active) MKK7 MKK7 DLK_active->MKK7 Phosphorylates KAI11101->DLK_active Inhibits MKK7_p p-MKK7 JNK JNK MKK7_p->JNK Phosphorylates JNK_p p-JNK cJun c-Jun JNK_p->cJun Phosphorylates cJun_p p-c-Jun Nucleus Nucleus cJun_p->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Synapse_Loss Synapse Loss & Neuronal Degeneration Transcription->Synapse_Loss

DLK signaling cascade leading to synapse loss.
Experimental Workflow for In Vitro Synapse Loss Assay

Experimental_Workflow Start Start: Primary Cortical Neuron Culture Culture Culture neurons for 12-14 days (DIV 12-14) Start->Culture Pretreat Pre-treat with this compound (e.g., 100 nM, 300 nM, 1 µM) for 2 hours Culture->Pretreat Abeta Treat with Aβ Oligomers (e.g., 500 nM) for 24 hours Pretreat->Abeta Fix Fix cells with 4% PFA Abeta->Fix Stain Immunocytochemistry: - Pre-synaptic marker (e.g., Synapsin-1) - Post-synaptic marker (e.g., PSD-95) Fix->Stain Image Confocal Microscopy Imaging Stain->Image Analyze Quantify Synapse Density (Co-localization of markers) Image->Analyze End End: Data Analysis and Comparison Analyze->End

Workflow for assessing this compound's effect on synapse loss.

Experimental Protocols

Protocol 1: Preparation of Amyloid-Beta 1-42 (Aβ₄₂) Oligomers
  • Reconstitution: Reconstitute synthetic Aβ₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mM.

  • Aliquoting and Evaporation: Aliquot the Aβ₄₂/HFIP solution into non-siliconized microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight. Store the resulting peptide films at -80°C.

  • Oligomer Preparation: Resuspend the Aβ₄₂ peptide film in DMSO to a concentration of 5 mM. Dilute with sterile PBS to a final concentration of 100 µM and incubate at 4°C for 24 hours to form oligomers.

Protocol 2: Primary Cortical Neuron Culture
  • Coating: Coat 24-well plates containing glass coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to dry.

  • Dissection: Dissect cortices from E18 mouse or rat embryos in ice-cold dissection medium.

  • Dissociation: Dissociate the tissue using papain and trituration.

  • Plating: Plate the dissociated neurons onto the coated coverslips at a density of 2 x 10⁵ cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Maintenance: Culture the neurons at 37°C in a 5% CO₂ incubator. Replace half of the medium every 3-4 days. Experiments are typically performed on mature cultures at days in vitro (DIV) 12-14.

Protocol 3: Aβ₄₂-Induced Synapse Loss and this compound Treatment
  • Aβ₄₂ Treatment: Add the prepared Aβ₄₂ oligomers to the cultures to a final concentration of 500 nM.

  • Incubation: Incubate the treated cultures for 24 hours at 37°C.

Protocol 4: Immunocytochemistry for Synapse Quantification
  • Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9][11]

  • Washing: Wash the cells three times with PBS.[9][11]

  • Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.[11][12]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting pre- and post-synaptic markers diluted in blocking buffer.[9][11]

    • Pre-synaptic marker: Rabbit anti-Synapsin-1 (1:500)

    • Post-synaptic marker: Mouse anti-PSD-95 (1:500)

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.[11]

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium with DAPI.

Protocol 5: Image Acquisition and Analysis
  • Imaging: Acquire z-stack images of the stained neurons using a confocal microscope with a 63x or 100x oil immersion objective.

  • Image Processing: Create maximum intensity projections from the z-stacks.

  • Synapse Quantification: Use an image analysis software (e.g., ImageJ with the Puncta Analyzer plugin) to quantify the number of co-localized pre-synaptic (Synapsin-1) and post-synaptic (PSD-95) puncta.[11] A synapse is defined as a site of co-localization between the two markers.

Conclusion

References

Application Notes and Protocols for KAI-11101 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of KAI-11101

Administration Routes and Formulations

Formulation Protocol:

Pharmacokinetic Profile

ParameterValueAnimal ModelAdministration RouteReference
Oral Bioavailability (%F)85%Male CD-1 MiceOral[1]
Brain Penetration (Kp,uu)0.2Male CD-1 MiceNot Specified[1]

Pharmacodynamic Activity

Dosep-cJun Reduction (%)Time PointAnimal ModelReference
Dose-dependentSignificant reduction2 hours post-administrationMouse[1][7]

Experimental Protocols

In Vivo Pharmacokinetic Study

Materials:

  • Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male CD-1 mice

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to separate plasma.

  • At the end of the study, euthanize animals and collect brain tissue to assess brain penetration.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, oral bioavailability, Kp,uu).

In Vivo Pharmacodynamic (Target Engagement) Study

Materials:

  • Dosing formulation

  • Male mice

  • Dosing syringes

  • Tissue collection tools

Procedure:

  • Promptly collect and process the cerebellum.

  • Prepare tissue lysates and determine total protein concentration.

  • Measure the levels of p-cJun and total c-Jun using a validated immunoassay.

Visualizations

Signaling Pathway of DLK Inhibition by this compound

DLK_Inhibition_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_mapk MAPK Signaling Cascade cluster_response Cellular Response Stress Stress DLK DLK (MAP3K12) Stress->DLK Activates MKK47 MKK4/7 DLK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates pcJun p-cJun Degeneration Neuronal Degeneration pcJun->Degeneration Leads to KAI11101 This compound KAI11101->DLK Inhibits

Experimental Workflow for In Vivo PK/PD Studies

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Formulation Prepare this compound Formulation (IV or PO) Administration Administer this compound (Single Dose) Formulation->Administration Animal_Prep Acclimate and Fast Animal Models (Mice) Animal_Prep->Administration Blood_Collection Blood Sampling (Time Course) Administration->Blood_Collection Tissue_Collection Brain Tissue Collection (Terminal) Administration->Tissue_Collection PK_Analysis LC-MS/MS Analysis of Plasma and Brain Samples Blood_Collection->PK_Analysis Tissue_Collection->PK_Analysis PD_Analysis Western Blot for p-cJun in Cerebellum Tissue_Collection->PD_Analysis PK_Parameters Calculate PK Parameters (%F, Kp,uu) PK_Analysis->PK_Parameters PD_Endpoint Quantify Target Engagement (p-cJun Inhibition) PD_Analysis->PD_Endpoint

References

Application Notes and Protocols for Investigating KAI-11101, a Selective DLK Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAI-11101: Mechanism of Action

DLK_Signaling_Pathway cluster_0 Cellular Stress / Pro-cancerous Stimuli cluster_1 DLK-JNK Signaling Cascade cluster_2 Cellular Response Stress Stress DLK DLK Stress->DLK Activates MKK4/7 MKK4/7 DLK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation c-Jun->Proliferation Survival Survival c-Jun->Survival This compound This compound This compound->DLK Inhibits

Cell Lines Potentially Responsive to this compound

Cancer TypeCell Lines
GlioblastomaU87
NeuroblastomaSH-SY5Y
Liver CancerHepG2, Hep3B
Breast CancerMCF-7, MDA-MB-231
Colon CancerHCT116, HT-29
Lung CancerA549, H1299, H524, H146, H1436
Medullary Thyroid CarcinomaMZ-CRC-1, TT
Renal Cell CarcinomaCaki-1

Quantitative Data on DLK Inhibitor Activity

InhibitorAssayCell LineIC50 / Ki / KdReference
This compound DLK Inhibition (Ki)-0.7 nM[1]
Paclitaxel-induced c-Jun Phosphorylation-95 nM[1]
CytotoxicityHepG252 µM[3]
GNE-3511 DLK Inhibition (Ki)-<0.5 nM[2][4]
pJNK InhibitionHEK293 (DLK overexpressing)30 nM[2][4]
IACS'8287 DLK Binding (Kd)-15.0 nM[5]
p-c-Jun ReductionHEK293 (DLK overexpressing)454.2 nM[5][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add this compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Colony Formation Assay (Clonogenic Assay)

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

  • Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and let them air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Protocol 3: Western Blot for JNK Pathway Activation

Materials:

  • Selected cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein and loading control.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation E->F G Detection F->G H Analysis of p-JNK/p-c-Jun G->H

Figure 3: Workflow for Western blot analysis of JNK pathway inhibition.

Conclusion

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of DLK and KAI-11101 Treatment for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes will delineate the mechanisms of action, provide quantitative comparisons, and offer detailed protocols for both approaches. This information is intended to guide researchers in selecting the most appropriate method for their experimental needs, from basic research to preclinical drug development.

Mechanisms of Action

Lentiviral shRNA Knockdown of DLK: This genetic approach utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence targeting DLK mRNA into the host cell genome.[5] The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of DLK mRNA and a subsequent reduction in DLK protein expression.[6] This method offers long-term, stable suppression of the target gene.[5]

Quantitative Data Summary

Table 1: Efficacy of DLK Knockdown and Inhibition

ParameterLentiviral shRNA Knockdown of DLKKAI-11101 TreatmentReference
Target DLK mRNADLK Protein Kinase Activity[6][7]
Knockdown Efficiency ~50-75% reduction in protein expressionN/A[2]
Biochemical Potency (Ki) N/ANot Available
Cellular Potency (IC50) N/ANot Available
Neuroprotection (EC50) Not Available574 nM (axon protection)[1]

Table 2: Downstream Effects of DLK Suppression

Downstream Target/EffectLentiviral shRNA Knockdown of DLKThis compound TreatmentReference
p-JNK Levels Significantly impaired activationPotent inhibition[2]
p-c-Jun Levels Significantly impaired activationPotent inhibition[2][10]
Neuroprotection Attenuates neuronal cell deathProtects against axon degeneration[1][2]

Signaling Pathway and Experimental Workflow Diagrams

DLK Signaling Pathway

DLK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_dlk DLK Activation cluster_downstream Downstream Cascade cluster_outcome Cellular Outcomes cluster_intervention Points of Intervention Axonal_Injury Axonal Injury DLK DLK (MAP3K12) Axonal_Injury->DLK Trophic_Factor_Withdrawal Trophic Factor Withdrawal Trophic_Factor_Withdrawal->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates Axon_Regeneration Axon Regeneration DLK->Axon_Regeneration context-dependent JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon_Degeneration Axon Degeneration JNK->Axon_Degeneration Apoptosis Apoptosis cJun->Apoptosis shRNA shRNA shRNA->DLK degrades mRNA KAI11101 This compound KAI11101->DLK inhibits kinase activity

Caption: The DLK signaling pathway is activated by neuronal stress, leading to downstream JNK activation and diverse cellular outcomes.

Experimental Workflow: Lentiviral shRNA vs. This compound

Experimental_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_KAI11101 This compound Treatment shRNA_Design 1. shRNA Design & Vector Construction Lentivirus_Production 2. Lentivirus Production & Titer shRNA_Design->Lentivirus_Production Transduction 3. Neuronal Transduction Lentivirus_Production->Transduction Selection 4. Selection/Enrichment (e.g., Puromycin (B1679871)/FACS) Transduction->Selection Knockdown_Validation 5. Knockdown Validation (qPCR/Western Blot) Selection->Knockdown_Validation Functional_Assay_shRNA 6. Functional Assay Knockdown_Validation->Functional_Assay_shRNA Cell_Plating 1. Neuronal Cell Plating Drug_Preparation 2. This compound Preparation (Stock & Working Solutions) Cell_Plating->Drug_Preparation Treatment 3. Treatment with this compound (Dose-Response) Drug_Preparation->Treatment Incubation 4. Incubation Treatment->Incubation Inhibition_Validation 5. Target Engagement Assay (e.g., p-c-Jun Western Blot) Incubation->Inhibition_Validation Functional_Assay_KAI 6. Functional Assay Inhibition_Validation->Functional_Assay_KAI Start Start Start->shRNA_Design Start->Cell_Plating

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of DLK in Primary Neurons

1.1. shRNA Vector Preparation:

  • Design and clone at least two independent shRNA sequences targeting the coding region of mouse or human DLK into a third-generation lentiviral vector (e.g., pLKO.1-puro). A non-targeting scramble shRNA should be used as a negative control.

  • Verify the integrity of the cloned shRNA sequences by Sanger sequencing.

1.2. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer using a method such as qPCR for the lentiviral genome or by transducing a reporter cell line and quantifying marker gene expression (e.g., GFP).

1.3. Transduction of Primary Neurons:

  • Plate primary neurons (e.g., dorsal root ganglion or cortical neurons) at the desired density.

  • After allowing the neurons to adhere and extend neurites (typically 24-48 hours), replace the medium with fresh medium containing the lentiviral particles at a multiplicity of infection (MOI) determined by titration. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.

  • Incubate the neurons with the virus for 18-24 hours.

  • Remove the virus-containing medium and replace it with fresh culture medium.

1.4. Validation of DLK Knockdown:

  • After 72-96 hours post-transduction, harvest the cells.

  • For puromycin-selectable vectors, add the appropriate concentration of puromycin to select for transduced cells.

  • Assess DLK mRNA levels by RT-qPCR and DLK protein levels by Western blotting to confirm knockdown efficiency.

Protocol 2: this compound Treatment for In Vitro Neuroprotection Assay

2.1. Cell Culture and Injury Induction:

  • Plate primary neurons (e.g., dorsal root ganglion neurons) in a suitable culture vessel.

  • To model axonal injury, induce neurotoxicity with a compound such as vincristine (B1662923) or by mechanical axotomy in a microfluidic device.

2.3. Assessment of Neuroprotection:

  • Incubate the neurons for a predetermined period (e.g., 24-72 hours).

  • Fix the cells and perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin) to visualize axons.

  • Capture images using fluorescence microscopy.

2.4. Target Engagement Validation (Optional):

Comparison of Methodologies

Table 3: Advantages and Disadvantages

FeatureLentiviral shRNA KnockdownThis compound Treatment
Specificity High on-target specificity if designed properly, but potential for off-target effects through miRNA-like activity.[6]High kinase selectivity, but potential for off-target kinase inhibition at higher concentrations.
Duration of Effect Stable, long-term knockdown.[5]Acute and reversible inhibition.
Dose-Dependence Knockdown level is dependent on MOI and can be difficult to titrate precisely.Easily titratable for dose-response studies.
Temporal Control Constitutive knockdown; inducible systems are available but more complex.Precise temporal control of inhibition.
In Vivo Application Can be used for in vivo studies through stereotactic injection, but delivery to widespread areas can be challenging.[11]Systemic administration is possible, and this compound is brain-penetrant.[7]
Scaffolding Function Eliminates the entire protein, including any non-catalytic scaffolding functions.[12]Inhibits only the kinase activity, leaving the protein scaffold intact.[12]
Throughput Lower throughput due to the multi-step process.High-throughput screening is feasible.
Clinical Relevance Gene therapy applications are in development but face significant hurdles.Small molecule inhibitors are a more traditional and established therapeutic modality.[3]

Logical Relationship: Choosing the Right Tool

Logical_Relationship cluster_considerations_shrna Considerations for shRNA cluster_considerations_kai Considerations for this compound Question_Goal What is the experimental goal? Goal_LongTerm Long-term, stable suppression of DLK (e.g., in vivo models, stable cell lines) Question_Goal->Goal_LongTerm Goal_Acute Acute, reversible inhibition of DLK activity (e.g., dose-response, timing of inhibition) Question_Goal->Goal_Acute Goal_Scaffold Investigate non-catalytic scaffolding functions of DLK Question_Goal->Goal_Scaffold Method_shRNA Lentiviral shRNA Knockdown Goal_LongTerm->Method_shRNA Method_KAI11101 This compound Treatment Goal_Acute->Method_KAI11101 Method_Both Use both methods for comprehensive validation Goal_Scaffold->Method_Both Off_Target_shRNA Potential off-target effects Method_shRNA->Off_Target_shRNA Toxicity_shRNA Viral vector toxicity Method_shRNA->Toxicity_shRNA Time_shRNA Time-intensive protocol Method_shRNA->Time_shRNA Off_Target_KAI Off-target kinase inhibition Method_KAI11101->Off_Target_KAI PK_PD Pharmacokinetics/ Pharmacodynamics Method_KAI11101->PK_PD Solubility_Stability Compound solubility and stability Method_KAI11101->Solubility_Stability

Conclusion

References

Live-Cell Imaging Techniques with KAI-11101: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway Overview

KAI-11101_Signaling_Pathway stress Neuronal Stress (e.g., Axonal Injury, Neurotoxins) dlk DLK (MAP3K12) stress->dlk mkk47 MKK4/7 dlk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis & Neurodegeneration cjun->apoptosis kai11101 KAI-11101 kai11101->dlk Inhibition

Figure 1: this compound inhibits the DLK-JNK signaling pathway.

Quantitative Data Summary

ParameterValueReference
DLK Ki0.7 nM[2]
pJNK cellular IC5051 nM[6]
Paclitaxel-induced c-Jun phosphorylation IC50 (DRG neurons)95 nM[2][6]
Axon protection EC50 (DRG neurons)363 nM[6]
AssayReadoutExpected Result with this compound Treatment
JNK Activity FRET ImagingDecrease in FRET ratioDose-dependent decrease in FRET signal upon stimulation
Phospho-c-Jun ImmunofluorescenceReduced nuclear fluorescence intensitySignificant reduction in nuclear p-c-Jun staining
c-Jun Nuclear Translocation ImagingDecreased nuclear localization of a c-Jun reporterInhibition of stress-induced nuclear accumulation of c-Jun

Experimental Protocols

Protocol 1: Live-Cell FRET Imaging of JNK Kinase Activity

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • JNKAR1 FRET biosensor plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Anisomycin (B549157) (or other JNK pathway activator)

  • Hanks' Balanced Salt Solution (HBSS)

  • 35 mm glass-bottom imaging dishes

  • Fluorescence microscope equipped for live-cell imaging with FRET capabilities (CFP and YFP filter sets)

FRET_Workflow plate 1. Plate SH-SY5Y cells transfect 2. Transfect with JNKAR1 plasmid plate->transfect incubate1 3. Incubate for 24-48 hours transfect->incubate1 pre_treat 4. Pre-treat with this compound or vehicle incubate1->pre_treat stimulate 5. Stimulate with Anisomycin pre_treat->stimulate image 6. Acquire time-lapse FRET images stimulate->image analyze 7. Analyze FRET ratio changes image->analyze

Figure 2: Workflow for FRET-based JNK activity assay.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the JNKAR1 FRET biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.

  • Imaging Setup: Mount the dish on the microscope stage, maintained at 37°C and 5% CO2.

  • Baseline Imaging: Acquire baseline images in the CFP and YFP channels for 5 minutes.

  • Stimulation and Imaging: Add a JNK pathway activator (e.g., anisomycin at a final concentration of 10 µg/mL) to the dish and immediately begin time-lapse imaging, acquiring images every 30-60 seconds for at least 30 minutes.

  • Data Analysis:

    • Perform background subtraction on all images.

    • Calculate the FRET ratio (YFP intensity / CFP intensity) for individual cells over time.

    • Normalize the FRET ratio to the baseline before stimulation.

    • Plot the normalized FRET ratio as a function of time for each treatment condition.

Protocol 2: Immunofluorescence Imaging of Phosphorylated c-Jun

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 8-well chamber slides

  • Paclitaxel (or other stress-inducing agent)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Immunofluorescence_Workflow plate 1. Seed SH-SY5Y cells in chamber slides treat 2. Treat with this compound and Paclitaxel plate->treat fix 3. Fix with 4% PFA treat->fix permeabilize 4. Permeabilize with Triton X-100 fix->permeabilize block 5. Block with 5% BSA permeabilize->block primary_ab 6. Incubate with anti-p-c-Jun antibody block->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab stain_mount 8. Stain nuclei with DAPI and mount secondary_ab->stain_mount image_quantify 9. Image and quantify nuclear fluorescence stain_mount->image_quantify

Figure 3: Workflow for phospho-c-Jun immunofluorescence.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 8-well chamber slides and allow them to adhere overnight.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with rabbit anti-phospho-c-Jun antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide with mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Using image analysis software, define the nuclear region based on the DAPI signal.

    • Measure the mean fluorescence intensity of the phospho-c-Jun signal within the nucleus for a significant number of cells per condition.

    • Compare the nuclear fluorescence intensity across different treatment groups.

References

Application Notes and Protocols for Co-Treatment of KAI-11101 with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rationale for Combination Therapy

Neurodegenerative diseases involve a complex interplay of pathological mechanisms, including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. A multi-target therapeutic strategy is therefore a promising approach to enhance neuroprotection.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC directly scavenges reactive oxygen species (ROS) and replenishes intracellular antioxidant defenses, thereby combating oxidative stress, a major contributor to neuronal damage.[6]

Data Presentation: Hypothetical Synergy Data

Treatment GroupConcentrationNeuronal Viability (% of Control)
Control (Vehicle)-100 ± 5.2
Glutamate (B1630785) (100 µM)-45 ± 4.8
KAI-11101100 nM65 ± 5.1
NAC1 mM62 ± 4.9
This compound + NAC100 nM + 1 mM85 ± 5.5*

*p < 0.05 compared to either agent alone. Data are presented as mean ± SD.

Treatment GroupIntracellular ROS (% of Glutamate Control)Caspase-3 Activity (Fold Change vs. Control)
Control (Vehicle)15 ± 3.11.0 ± 0.2
Glutamate (100 µM)100 ± 8.54.2 ± 0.5
This compound (100 nM)78 ± 6.92.8 ± 0.4
NAC (1 mM)45 ± 5.33.1 ± 0.3
This compound + NAC30 ± 4.71.5 ± 0.3

*p < 0.05 compared to either agent alone. Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and a Putative Combination Agent

G cluster_0 Neuronal Stressor (e.g., Glutamate, Axon Injury) cluster_1 DLK-JNK Pathway cluster_2 Oxidative Stress Pathway cluster_3 Therapeutic Intervention Stressor Glutamate / Axonal Injury DLK DLK Stressor->DLK ROS Reactive Oxygen Species (ROS) Stressor->ROS JNK JNK DLK->JNK cJun c-Jun JNK->cJun Apoptosis_Axon_Degeneration Apoptosis / Axon Degeneration cJun->Apoptosis_Axon_Degeneration Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Oxidative_Damage->Apoptosis_Axon_Degeneration KAI11101 This compound KAI11101->DLK NAC N-acetylcysteine (NAC) NAC->ROS

Caption: Combined therapeutic strategy targeting distinct neurodegenerative pathways.

Experimental Workflow for In Vitro Co-Treatment Studies

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis A Primary Cortical Neuron Culture B Plate Cells in 96-well plates A->B C Pre-treat with this compound, NAC, or Combination B->C D Induce Neurotoxicity (e.g., Glutamate) C->D E Incubate for 24-48 hours D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Oxidative Stress (ROS Assay) E->H I Apoptosis (Caspase-3 Assay) E->I J Quantify and Analyze Data F->J G->J H->J I->J K Assess for Synergy J->K

References

Assessing Neuroprotection with KAI-11101: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of KAI-11101

KAI_11101_Mechanism_of_Action Stress Neuronal Stress / Injury DLK DLK (MAP3K12) Stress->DLK Activates MKK7 MKK7 DLK->MKK7 Phosphorylates KAI11101 This compound KAI11101->DLK Inhibits JNK JNK MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates PcJun Phospho-c-Jun cJun->PcJun Apoptosis Axon Degeneration & Neuronal Apoptosis PcJun->Apoptosis Promotes

Figure 1: this compound Mechanism of Action.

Data Presentation

AssayParameterThis compoundGDC-0134 (Reference Compound)
DLK Kinase AssayKi (nM)0.73.5
LZK Kinase AssayKi (nM)157.0
Cellular pJNK AssayIC50 (nM)5179
DRG p-cJun Assay (Paclitaxel-induced)IC50 (nM)95301
DRG Axon Protection (Paclitaxel-induced)EC50 (nM)363475
DRG Axon Protection (Paclitaxel-induced)Max Protection (%)7275

Experimental Protocols

Protocol 1: Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay

Materials:

  • E13.5 mouse embryos

  • Collagen-coated 24-well plates

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • Paclitaxel (B517696)

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibody: anti-β-III tubulin

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • DRG Dissection and Culture:

    • Dissect DRGs from E13.5 mouse embryos and place them in ice-cold PBS.

    • Culture individual DRGs in the center of wells of a collagen-coated 24-well plate.

    • Add 500 µL of supplemented Neurobasal medium containing 50 ng/mL NGF to each well.

    • Incubate at 37°C in a 5% CO2 incubator for 7-10 days to allow for extensive axonal growth.

    • Prepare a stock solution of paclitaxel in DMSO.

    • After the initial culture period, treat the DRG neurons with a final concentration of paclitaxel known to induce axon fragmentation (e.g., 100 nM).

    • Incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the neurons with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with an Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the axonal fields using a fluorescence microscope.

    • Quantify axon degeneration using an automated method such as Axoquant 2.0 or by measuring the degeneration index (fragmented axon area / total axon area).[3][4]

DRG_Assay_Workflow Dissect Dissect E13.5 Mouse DRGs Culture Culture DRGs on Collagen (7-10 days with NGF) Dissect->Culture Treat Treat with Paclitaxel and this compound Culture->Treat Incubate Incubate (48-72 hours) Treat->Incubate Fix Fix with 4% PFA Incubate->Fix Stain Immunofluorescence Staining (β-III tubulin, DAPI) Fix->Stain Image Image Acquisition Stain->Image Analyze Quantify Axon Degeneration Image->Analyze

Figure 2: Ex Vivo DRG Axon Fragmentation Assay Workflow.
Protocol 2: Phosphorylated c-Jun (p-cJun) Immunofluorescence Assay in DRG Neurons

Materials:

  • Cultured DRG neurons (as prepared in Protocol 1)

  • Paclitaxel

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-NeuN (or other neuronal marker)

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture DRG neurons as described in Protocol 1.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells as described in Protocol 1.

    • Incubate with primary antibodies against phospho-c-Jun and a neuronal marker overnight at 4°C.

    • Wash and incubate with appropriate Alexa Fluor-conjugated secondary antibodies and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Identify neuronal nuclei using the DAPI and neuronal marker staining.

    • Quantify the mean fluorescence intensity of nuclear p-cJun staining in the neuronal population for each treatment condition.

Protocol 3: In Vivo MPTP Mouse Model of Parkinson's Disease

Materials:

  • 8-10 week old C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibody: anti-tyrosine hydroxylase (TH)

  • DAB staining kit or fluorescent secondary antibody

  • Microscope for stereological analysis

Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). Administer saline to the control group.[1]

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test or pole test at a specified time point after MPTP administration (e.g., 7 days) to assess motor coordination and bradykinesia.

  • Tissue Collection and Preparation:

    • At the experimental endpoint (e.g., 7-21 days post-MPTP), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.

    • Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

    • Cut coronal sections (e.g., 30-40 µm) through the substantia nigra pars compacta (SNpc) and striatum using a cryostat.

  • Immunohistochemistry and Analysis:

    • Perform immunohistochemistry on free-floating sections using an anti-tyrosine hydroxylase (TH) antibody to label dopaminergic neurons.

    • Visualize the staining using a DAB kit or a fluorescent secondary antibody.

    • Quantify the number of TH-positive neurons in the SNpc using unbiased stereological methods.

    • Measure the density of TH-positive fibers in the striatum.

MPTP_Model_Workflow Acclimatize Acclimatize Mice Dosing Administer this compound/Vehicle followed by MPTP/Saline Acclimatize->Dosing Behavior Behavioral Testing (e.g., Rotarod) Dosing->Behavior Perfusion Transcardial Perfusion and Brain Dissection Behavior->Perfusion Sectioning Cryosectioning (SNpc and Striatum) Perfusion->Sectioning Staining Immunohistochemistry (anti-TH) Sectioning->Staining Analysis Stereological Quantification of TH+ Neurons and Fibers Staining->Analysis

Figure 3: In Vivo MPTP Mouse Model Workflow.

Conclusion

References

Application Notes and Protocols for KAI-11101 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of KAI-11101

KAI_11101_Signaling_Pathway cluster_pathway DLK Signaling Cascade cluster_inhibitor Inhibition Neuronal Injury Neuronal Injury DLK DLK Cellular Stress Cellular Stress MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Axon Degeneration & Neuronal Apoptosis cJun->Apoptosis KAI11101 This compound KAI11101->DLK

High-Throughput Screening Assay for DLK Inhibitors using Fluorescence Polarization

Data Presentation
ParameterValueDescription
This compound IC50 95 nMConcentration of this compound that inhibits 50% of DLK activity.[1]
Z'-Factor 0.78A measure of assay quality, indicating excellent separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]
Signal-to-Background (S/B) Ratio 8.5The ratio of the signal from the uninhibited reaction to the background signal, indicating a robust assay window.
Assay Window 7.5The difference between the high and low signals, providing a clear range for hit identification.
Experimental Protocols

Materials and Reagents:

  • Recombinant human DLK protein

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Compound_Dispense Dispense Compounds & Controls (25 nL) DLK_Dispense Add DLK Enzyme (5 µL) Compound_Dispense->DLK_Dispense Tracer_Dispense Add Fluorescent Tracer (5 µL) DLK_Dispense->Tracer_Dispense Incubate Incubate at Room Temp (60 min) Tracer_Dispense->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Data_Analysis Calculate Z', S/B, and % Inhibition Read_Plate->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID

Figure 2: Experimental workflow for the FP-based HTS assay.

Assay Protocol:

  • Enzyme Addition: Add 5 µL of DLK solution (e.g., 2X final concentration in assay buffer) to all wells.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (e.g., 2X final concentration in assay buffer) to all wells. The final assay volume should be 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

    • Where 'mP' is the millipolarization value.

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control:

    • Z'-Factor Calculation:

      • Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|]

      • Where 'SD' is the standard deviation. A Z'-factor ≥ 0.5 indicates a robust assay.[3]

    • Signal-to-Background (S/B) Ratio Calculation:

      • S/B = Mean_neg_control / Mean_pos_control

Conclusion

References

Troubleshooting & Optimization

KAI-11101 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

While specific solvent compatibility data outside of aqueous buffer at pH 6.8 is not extensively detailed in the available literature, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is standard practice to prepare a high-concentration stock solution in DMSO.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffer The concentration of KAI-11101 exceeds its aqueous solubility limit.- Ensure the final concentration in your aqueous buffer does not exceed 270 μM. - If a higher concentration is required, consider the use of a co-solvent or a different formulation strategy. - Before adding to aqueous media, ensure the DMSO stock solution is at room temperature and well-mixed.
Cloudiness in Cell Culture Media The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate or the solvent to affect the media.- The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent toxicity and solubility issues. - Prepare intermediate dilutions of your stock solution in a suitable solvent before the final dilution into the aqueous media.
Inconsistent Experimental Results - Incomplete dissolution of the compound. - Degradation of the compound.- Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing may aid dissolution. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Confirm the integrity of the compound using analytical methods if degradation is suspected.

Quantitative Solubility Data

CompoundStructureKinetic Solubility (μM) at pH 6.8
This compound 3-(6-amino-5-(difluoromethoxy)pyridin-3-yl)-6-((1R,2S)-4,4-difluoro-2-methoxycyclohexyl)-1-ethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one270[1]
Compound 18 Precursor to this compound268[2]
Compound 17 Precursor to this compound80[2]

Experimental Protocols

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a water bath (not exceeding 37°C). Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Kinetic Solubility Assay Workflow

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare Buffer: Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 6.8).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Add a small volume of each DMSO dilution to the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer) to initiate precipitation. The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Incubate the samples at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Separate any precipitate by filtering the samples through a 96-well filter plate.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Solubility Determination: The highest concentration at which the compound remains in solution is determined as the kinetic solubility.

Visualizations

KAI_11101_Signaling_Pathway Cellular_Stress Cellular Stress / Neuronal Injury DLK DLK (MAP3K12) Cellular_Stress->DLK Activates MKK7 MKK7 DLK->MKK7 Phosphorylates KAI_11101 This compound KAI_11101->DLK Inhibits JNK JNK MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Axon_Degeneration Axon Degeneration cJun->Axon_Degeneration Promotes

Solubility_Workflow start Start: this compound Solid stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute in Aqueous Buffer (e.g., PBS, pH 6.8) stock->dilute incubate Incubate (e.g., 2h at RT) dilute->incubate precipitate Precipitation Occurs incubate->precipitate filter Filter to Remove Precipitate precipitate->filter Yes analyze Analyze Supernatant (HPLC or LC-MS) precipitate->analyze No filter->analyze end Determine Solubility analyze->end

Caption: Experimental workflow for kinetic solubility assessment.

References

KAI-11101 Technical Support Center: Optimizing Concentrations for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Based on available data, a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response experiments. The EC50 for protection against paclitaxel-induced axon degeneration in dorsal root ganglion (DRG) neurons has been determined to be 363 nM.[1] Therefore, including concentrations around this value is advisable.

A3: The optimal pre-incubation time can vary depending on the experimental model and the nature of the neurotoxic insult. A common starting point is a pre-incubation period of 1 to 2 hours to ensure adequate cell penetration and target engagement before the injury is induced. However, optimization of the pre-incubation time (e.g., 1, 2, 6, or 12 hours) may be necessary for your specific experimental setup.

A5: Primary dorsal root ganglion (DRG) neurons are a well-established model for studying axon degeneration and the effects of DLK inhibitors.[1] Other suitable cell types include primary cortical neurons, hippocampal neurons, and motor neurons, as DLK is expressed in various neuronal populations. The choice of cell type should be guided by the specific research question and the context of the neurodegenerative condition being modeled.

Troubleshooting Guides

Issue 1: High variability in neuroprotection assay results.

Possible Cause Troubleshooting Steps
Inconsistent cell seeding density Ensure a uniform cell density across all wells. Use a hemocytometer or an automated cell counter for accurate cell counting. Allow cells to attach and stabilize before treatment.
Edge effects in multi-well plates To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Variable drug concentration Prepare fresh dilutions of KAI-11101 for each experiment from a concentrated stock solution. Ensure thorough mixing of the compound in the culture medium.
Inconsistent timing of injury induction Standardize the timing and method of inducing neuronal injury across all experimental groups.
Possible Cause Troubleshooting Steps
Sub-optimal drug concentration Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to identify the optimal protective concentration.
Severity of the neurotoxic insult The concentration or duration of the neurotoxic agent may be too high, causing overwhelming cell death that cannot be rescued. Titrate the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70% viability).
Inappropriate timing of drug administration Optimize the pre-incubation time with this compound before inducing the injury.
Low DLK expression in the cell model Confirm the expression of DLK in your chosen cell line or primary culture using techniques like Western blot or qPCR.

Issue 3: High background or non-specific staining in immunofluorescence assays for axon integrity.

Possible Cause Troubleshooting Steps
Autofluorescence Include an unstained control to assess the level of autofluorescence. Use a mounting medium with an anti-fade reagent.
Insufficient blocking Increase the blocking time and/or use a different blocking agent (e.g., 5-10% normal goat serum in PBS with 0.1% Triton X-100).
Primary or secondary antibody concentration too high Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio.
Inadequate washing Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.

Quantitative Data Summary

Parameter Value Assay/Model Reference
DLK Ki 0.7 nMBiochemical assay[1][2]
Cellular pJNK IC50 51 nMCellular assay[1]
p-cJun IC50 95 nMPaclitaxel-induced DRG neurons[1][2]
DRG Axon Protection EC50 363 nMPaclitaxel-induced axon degeneration[1]
HepG2 Cytotoxicity IC50 52 µMCytotoxicity assay[1]

Experimental Protocols

Detailed Protocol: Dorsal Root Ganglion (DRG) Axon Fragmentation Assay

Materials:

  • E13.5-E15.5 mouse embryos

  • Dissection medium (e.g., HBSS)

  • Collagenase/Dispase solution

  • Trypsin-EDTA

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated culture plates (e.g., 96-well plates)

  • Paclitaxel (B517696)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • High-content imaging system or fluorescence microscope

Procedure:

  • DRG Neuron Isolation and Culture:

    • Dissect DRGs from mouse embryos and collect them in ice-cold dissection medium.

    • Digest the ganglia with collagenase/dispase followed by trypsin-EDTA to dissociate the cells.

    • Gently triturate the cell suspension to obtain single cells.

    • Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates at a suitable density.

    • Culture the neurons in supplemented Neurobasal medium for 2-3 days to allow for axon extension.

    • Induce axon fragmentation by adding paclitaxel to the culture medium at a pre-determined toxic concentration.

    • Incubate the cells for 24-48 hours.

  • Immunofluorescence Staining for Axon Integrity:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells with the permeabilization/blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against β-III tubulin overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

    • Quantify axon integrity using an automated image analysis software. The "degeneration index" can be calculated as the ratio of fragmented axon area to the total axon area.

Mandatory Visualizations

DLK_Signaling_Pathway Axonal_Injury Axonal Injury / Stress DLK DLK (MAP3K12) Axonal_Injury->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Degeneration Apoptosis & Axon Degeneration cJun->Apoptosis_Degeneration KAI_11101 This compound KAI_11101->DLK Inhibition

Experimental_Workflow Start Start Isolate_Culture Isolate & Culture DRG Neurons Start->Isolate_Culture Pre_treat Pre-treat with This compound Isolate_Culture->Pre_treat Induce_Injury Induce Axonal Injury (e.g., Paclitaxel) Pre_treat->Induce_Injury Incubate Incubate (24-48h) Induce_Injury->Incubate Stain Immunofluorescence Staining Incubate->Stain Image_Analyze Image Acquisition & Analysis Stain->Image_Analyze End End Image_Analyze->End

Troubleshooting_Logic Start Experiment Start Problem Problem Observed? Start->Problem High_Variability High Variability? Problem->High_Variability Yes No_Effect No Neuroprotection? Problem->No_Effect No Successful_Experiment Successful Experiment Problem->Successful_Experiment No Further Issues Check_Seeding Check Cell Seeding & Plate Edges High_Variability->Check_Seeding Yes Check_Concentration Check Drug Concentration & Injury Severity No_Effect->Check_Concentration Yes Check_Seeding->Problem Check_Timing Check Pre-incubation Time Check_Concentration->Check_Timing Check_Timing->Problem

Caption: Logical troubleshooting workflow for neuroprotection experiments.

References

Troubleshooting KAI-11101 delivery in CNS models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

General Handling and Storage

    • A: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in a dry solvent like DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • A: The stability of small molecule inhibitors in aqueous media can vary depending on the specific conditions. Factors such as the composition of the media, pH, serum proteins, and incubation time and temperature can all influence stability. For long-term experiments, it is advisable to refresh the media with a new inhibitor at regular intervals.

In Vitro Experiments

  • Q: I am not observing the expected neuroprotective effect in my neuronal cell culture model. What are the possible reasons?

  • Q: I am observing high cellular toxicity at concentrations where I expect to see a therapeutic effect. What could be the cause?

In Vivo Experiments

  • Q: I am not seeing the desired in vivo efficacy in my CNS model. What are some potential issues?

Quantitative Data Summary

ParameterValueReference
DLK Ki 0.3 nM[6]
pJNK cell IC50 23 nM[6]
Kinetic Solubility (pH 6.8) 270 µM[6]
MDCK-MDR1 A-B Papp 11 x 10-6 cm/s[6]
Mouse Oral Bioavailability (%F) 85%[6]
Mouse Kp,uu 0.2[6]

Experimental Protocols

Assessment of Neuroprotection in an Ex Vivo Axon Fragmentation Assay

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons from rodents in a suitable medium.

  • Induction of Axon Degeneration: Induce axon degeneration by axotomy or treatment with a neurotoxic agent.

  • Incubation: Incubate the cultures for a predetermined period (e.g., 24-48 hours).

  • Assessment of Axon Fragmentation: Fix the cells and stain for neuronal markers (e.g., β-III tubulin).

  • Imaging and Quantification: Acquire images using fluorescence microscopy and quantify the degree of axon fragmentation.

Visualizations

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_dlk DLK Activation cluster_mapk MAPK Cascade cluster_response Cellular Response Stress Stress DLK DLK Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates KAI-11101 This compound This compound->DLK inhibits JNK JNK MKK7->JNK phosphorylates cJun cJun JNK->cJun phosphorylates Axon_Degeneration Axon Degeneration cJun->Axon_Degeneration leads to

Troubleshooting_Workflow Start No/Low Efficacy Observed Check_Stability Is the compound stable in your assay conditions? Start->Check_Stability Check_Concentration Is the concentration optimal? Check_Stability->Check_Concentration Yes Solution_Stability Refresh compound during long-term experiments Check_Stability->Solution_Stability No Check_Permeability Is the compound cell-permeable? Check_Concentration->Check_Permeability Yes Solution_Concentration Perform dose-response experiment Check_Concentration->Solution_Concentration No Check_Off_Target Are there potential off-target effects? Check_Permeability->Check_Off_Target Yes Solution_Permeability Review physicochemical properties Check_Permeability->Solution_Permeability No Solution_Off_Target Use a more selective inhibitor Check_Off_Target->Solution_Off_Target Potentially

Caption: Troubleshooting workflow for investigating lack of efficacy.

References

Technical Support Center: Addressing hERG Inhibition Concerns with KAI-11101 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Reducing Lipophilicity (LogD): Decreasing the overall greasiness of the molecules.

  • Increasing Three-Dimensionality: Introducing more complex 3D shapes.

Q3: What are the standard assays to evaluate hERG inhibition?

A3: The two most common assays for evaluating hERG channel inhibition are:

  • Whole-Cell Patch-Clamp Electrophysiology: This is considered the "gold standard" for characterizing the interaction of a compound with the hERG channel.[4] It provides detailed information on the potency and mechanism of channel blockade. Both manual and automated patch-clamp (APC) systems are widely used.[4][5]

  • Thallium Flux Assay: This is a higher-throughput, cell-based fluorescence assay used for screening larger numbers of compounds.[4][6] It measures the influx of thallium ions through open hERG channels. A reduction in fluorescence indicates channel inhibition.[4]

Data Presentation

KAI-11101 and Analog Activity Profile
CompoundDLK Kᵢ (nM)p-JNK Cellular IC₅₀ (nM)hERG IC₅₀ (µM)
Analog 18 1.5128< 0.4
Analog 24 --< 10
Analog 26 --> 10
This compound (59) 0.795> 30

Mandatory Visualizations

DLK_Signaling_Pathway cluster_stress Neuronal Injury / Cellular Stress cluster_activation DLK Activation cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response cluster_inhibition Stress Axonal Damage DLK DLK (MAP3K12) Stress->DLK DLK_dimer DLK Dimerization & Autophosphorylation DLK->DLK_dimer MKK4_7 MKK4/7 DLK_dimer->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Axon_Degen Axon Degeneration cJun->Axon_Degen Apoptosis Neuronal Apoptosis cJun->Apoptosis KAI11101 This compound KAI11101->DLK inhibits

Caption: The DLK signaling pathway initiated by neuronal stress.

hERG_Screening_Workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary Confirmatory Assay cluster_gold_standard Gold Standard Characterization HTS Thallium Flux Assay Hits Potential hERG Inhibitors HTS->Hits Compound_Library Compound Library Compound_Library->HTS APC Automated Patch Clamp (APC) Hits->APC IC50 IC50 Determination APC->IC50 MPC Manual Patch Clamp IC50->MPC Mechanism Mechanism of Block MPC->Mechanism

Caption: A typical workflow for hERG inhibition screening.

Troubleshooting Guides

Automated Patch Clamp (APC) for hERG Assays

Q: My seal resistance is low and unstable. What could be the cause and how can I fix it?

A: Low and unstable seal resistance is a common issue in APC experiments. Here are some potential causes and solutions:

  • Cell Quality:

    • Cause: Cells are over-confluent, have poor viability, or have been passaged too many times.

    • Solution: Use cells at optimal confluency (typically 70-80%). Ensure high cell viability (>95%) before starting the experiment. Use cells from a lower passage number.

  • Cell Suspension:

    • Cause: Cell clumping or excessive cellular debris.

    • Solution: Ensure a single-cell suspension by gentle trituration. Consider filtering the cell suspension to remove clumps and debris.

  • Solutions:

    • Cause: Incorrect osmolarity or pH of intracellular or extracellular solutions. Presence of particulates in the solutions.

    • Solution: Double-check and adjust the osmolarity and pH of all solutions. Filter all solutions before use.

  • Instrument/Chip Issues:

    • Cause: Clogged or dirty microfluidic channels on the patch-clamp chip.

    • Solution: Follow the manufacturer's instructions for cleaning and maintenance of the APC system and chips.

Q: I am observing significant current rundown during my experiment. How can I minimize this?

A: Current rundown, a gradual decrease in current amplitude over time, can compromise data quality.

  • Cause: This is an inherent property of hERG channels in the whole-cell configuration.[7]

  • Solutions:

    • Strict Time Control: Perform pharmacological experiments quickly and with a strict time-controlled protocol.[7]

    • Internal Solution Composition: Include ATP and GTP in the internal solution to support channel activity.

    • Perforated Patch-Clamp: If available on your system, this technique can minimize rundown by preserving the intracellular environment.

    • Data Analysis: If rundown is unavoidable, apply a time-course correction to your data by normalizing to a vehicle control recorded over the same time period.

Q: My dose-response curve is shallow or shows poor reproducibility. What should I check?

A: A poorly defined dose-response curve can be due to several factors:

  • Compound Solubility:

    • Cause: The compound may be precipitating out of solution at higher concentrations, especially in the aqueous buffers used for electrophysiology.

    • Solution: Visually inspect compound solutions for any precipitation. Determine the kinetic solubility of your compounds in the assay buffer. The use of a surfactant in the extracellular medium may improve the sensitivity of the assay for poorly soluble compounds.[5]

  • Compound Stability:

    • Cause: The compound may be unstable in the assay buffer over the duration of the experiment.

    • Solution: Assess the chemical stability of your compounds under the experimental conditions.

  • Incomplete Block:

    • Cause: The highest concentration tested may not be sufficient to achieve a maximal block.

    • Solution: If solubility permits, extend the concentration range.

  • Assay Variability:

    • Cause: Inherent biological and technical variability.

    • Solution: Increase the number of replicates (n-number) for each concentration to improve the statistical power of your data.

Thallium Flux Assay

Q: I am seeing a high level of background fluorescence or a low signal-to-background ratio. What can I do?

A: A poor signal window can make it difficult to accurately determine compound activity.

  • Cell Plating Density:

    • Cause: Sub-optimal cell number per well.

    • Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.

  • Dye Loading:

    • Cause: Inefficient loading or leakage of the fluorescent dye.

    • Solution: Optimize the dye loading time and temperature according to the manufacturer's protocol. Ensure that the wash steps are performed gently to avoid dislodging cells.

  • Assay Buffer:

    • Cause: Components in the assay buffer may be interfering with the fluorescence.

    • Solution: Use the recommended assay buffer and ensure it is at the correct temperature.

Q: My positive control is not showing the expected level of inhibition. What could be the problem?

A: A weak or absent response from the positive control indicates a systemic issue with the assay.

  • Positive Control Potency:

    • Cause: The positive control may have degraded.

    • Solution: Prepare fresh dilutions of the positive control from a new stock for each experiment.

  • Cell Line Health:

    • Cause: The hERG channel expression in the stable cell line may have decreased over time.

    • Solution: Regularly check the expression and functionality of the hERG channels in your cell line using a reference compound. Consider generating a new batch of cells from a lower passage stock.

  • Stimulation:

    • Cause: Inadequate depolarization to open the hERG channels.

    • Solution: Ensure the stimulus buffer is prepared correctly and added effectively to all wells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (Automated)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the hERG channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • APC system (e.g., QPatch, IonFlux, or SyncroPatch).

  • Intracellular Solution (in mM): 120 KCl, 5 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Na. Adjust pH to 7.2 with KOH.

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Test compound and positive control (e.g., E-4031) stock solutions in DMSO.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the APC manufacturer's protocol.

  • System Priming: Prime the APC system with the intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation: Initiate the automated process of cell trapping and seal formation to achieve a giga-ohm seal.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Baseline Recording: Record baseline hERG currents using a standard voltage protocol. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the peak tail current.

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO in extracellular solution) to establish a stable baseline. Sequentially apply increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Thallium Flux Assay

Objective: To screen compounds for inhibitory activity against the hERG channel.

Principle: hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye. When the hERG channels are opened, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx and reduce the fluorescent signal.[4]

Materials:

  • hERG-expressing cell line (e.g., U2OS or HEK293).

  • Thallium flux assay kit (containing loading buffer, fluorescent dye, stimulus buffer with Tl⁺).

  • Multi-well plates (e.g., 384-well).

  • Fluorescence plate reader.

  • Test compounds and positive control.

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a multi-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compounds and controls to the appropriate wells.

  • Dye Loading: Add the loading buffer containing the thallium-sensitive dye to all wells and incubate as per the kit instructions.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the Tl⁺-containing stimulus buffer to all wells to open the hERG channels.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the compound-treated wells to the control wells to determine the percent inhibition.

References

Technical Support Center: KAI-11101 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

  • Incorrect Dosing Volume: Verify the calculations for the dosing volume based on the animal's body weight. Inaccurate volumes will lead to proportional errors in plasma concentration.

  • Gavage Errors: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would drastically reduce systemic absorption.

  • Animal Fasting Status: The feeding status of the animals can influence the rate and extent of drug absorption. The referenced preclinical studies do not specify the fasting status, but consistency across your experimental cohorts is crucial.

Q2: We are observing high variability in plasma concentrations between individual animals in the same cohort. What could be causing this?

A2: High inter-animal variability often points to inconsistencies in experimental procedures.

  • Inconsistent Formulation: If the 0.5% MC suspension is not uniformly mixed before each administration, different animals may receive different effective doses.

  • Stress-Induced Physiological Changes: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. Ensure animals are appropriately acclimated and handled gently.

  • Biological Variability: Factors such as differences in gut pH, metabolic enzyme activity, and gastric emptying time can vary between animals. While some level of biological variability is expected, procedural consistency will help minimize it.

  • Toxicity: Ensure the vehicle is non-toxic and well-tolerated by the animal species at the intended volume.

  • Impact on Absorption: The vehicle can influence drug absorption. For example, lipid-based formulations can sometimes enhance the absorption of lipophilic compounds.

Frequently Asked Questions (FAQs)

PropertyValueImplication for Bioavailability
Kinetic Solubility 270 μM (at pH 6.8)[1]High solubility facilitates dissolution in the gastrointestinal tract, a prerequisite for absorption.
Permeability High (MDCK-MDR1 A-B Papp: 11 x 10-6 cm/s)[1]High permeability allows for efficient transport across the intestinal epithelium into the bloodstream.
P-gp Substrate No (Efflux Ratio: 1.6)[1]Not being a substrate for the P-glycoprotein efflux pump prevents it from being actively removed from intestinal cells, thus enhancing absorption.
Metabolic Stability Stable in human liver microsomes (CLint: 3 μL/min/mg)[1]Low intrinsic clearance suggests minimal first-pass metabolism in the liver, allowing more of the absorbed drug to reach systemic circulation.

Experimental Protocols

  • Materials:

  • Procedure:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or stirring for an extended period to achieve complete dissolution. Allow the solution to cool to room temperature.

    • Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

    • Maintain the suspension under constant gentle stirring during the dosing procedure to prevent settling.

2. In Vivo Bioavailability Study in Mice

  • Animal Model: CD-1 mice (or other appropriate strain)

  • Groups:

    • Group 1: Intravenous (IV) administration

    • Group 2: Oral (PO) administration

  • Procedure:

    • Fast animals overnight (optional, but maintain consistency).

    • Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both IV and PO groups.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_formulation Formulation & Administration cluster_absorption Absorption cluster_disposition Disposition Solubility Solubility in Vehicle Permeability Permeability across Gut Wall Solubility->Permeability Stability Stability in Vehicle Dosing Accurate Dosing Stability->Dosing Homogeneity Suspension Homogeneity Homogeneity->Dosing Dosing->Permeability FirstPass First-Pass Metabolism (Liver) Permeability->FirstPass Efflux Efflux by Transporters (e.g., P-gp) Efflux->Permeability Gut_Metabolism Metabolism in Gut Wall Gut_Metabolism->Permeability Bioavailability Oral Bioavailability FirstPass->Bioavailability Distribution Distribution to Tissues Distribution->Bioavailability Elimination Systemic Elimination Elimination->Bioavailability

Caption: Factors influencing the in vivo oral bioavailability of a compound.

G Start Low KAI-11101 Bioavailability Observed CheckFormulation Is the formulation prepared correctly? (0.5% MC, homogenous) Start->CheckFormulation CheckDosing Is the dosing procedure accurate? (volume, gavage technique) CheckFormulation->CheckDosing Yes FixFormulation Troubleshoot formulation: Ensure proper suspension. CheckFormulation->FixFormulation No ConsiderVehicle Is an alternative vehicle being used? CheckDosing->ConsiderVehicle Yes RefineDosing Refine dosing technique and volume calculations. CheckDosing->RefineDosing No ContactSupport Consult further technical support. ConsiderVehicle->ContactSupport Yes ConsiderVehicle->ContactSupport No FixFormulation->CheckFormulation RefineDosing->CheckDosing ValidateVehicle Validate new vehicle with a pilot PK study. ValidateVehicle->ContactSupport

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare IV and PO Formulations DoseAnimals Dose IV and PO Cohorts Formulation->DoseAnimals BloodCollection Collect Blood Samples Over Time DoseAnimals->BloodCollection PlasmaProcessing Process Blood to Plasma BloodCollection->PlasmaProcessing LCMS Analyze Plasma by LC-MS/MS PlasmaProcessing->LCMS PK_Calc Calculate PK Parameters (AUC) LCMS->PK_Calc Bioavailability Calculate %F PK_Calc->Bioavailability

Caption: Experimental workflow for a typical in vivo bioavailability study.

References

Potential for KAI-11101 resistance in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Possible Cause 1: Altered Target Expression or Mutation.

  • Troubleshooting Step:

    • Perform Western blot analysis to quantify the expression level of DLK in your treated and control cell lines.

    • Sequence the DLK gene in your cell lines to check for the emergence of mutations that might alter the drug-binding site.

Possible Cause 2: Activation of Bypass Signaling Pathways.

  • Troubleshooting Step:

    • Utilize phosphoprotein arrays or targeted Western blots to investigate the activation state of alternative survival pathways (e.g., Akt, NF-κB). Studies on PKC inhibitors have shown that activation of Akt and NF-κB signaling can contribute to reduced drug efficacy.[8]

Problem: Inconsistent results in neuroprotection assays.

Possible Cause: Suboptimal drug concentration or experimental setup.

  • Troubleshooting Step:

    • Ensure consistent timing of drug administration in relation to the induced neuronal injury.

Data Presentation

ParameterValueReference
Ki (DLK) 0.7 nM[1]
IC50 (c-Jun phosphorylation) 95 nM[1]

Experimental Protocols

Protocol: Western Blot for DLK and Phospho-c-Jun

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DLK and phospho-c-Jun overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

KAI11101_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_mapk MAPK Cascade cluster_response Cellular Response Stress Stress Stimuli DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Neuronal Degeneration cJun->Apoptosis Promotes KAI11101 KAI-11101 KAI11101->DLK Inhibits

Troubleshooting_Workflow Start Reduced Efficacy of this compound Observed CheckTarget Assess DLK Expression and Mutation Status Start->CheckTarget CheckBypass Investigate Bypass Signaling Pathways Start->CheckBypass AlteredTarget DLK Expression Altered or Mutated? CheckTarget->AlteredTarget BypassActivated Bypass Pathway Activated? CheckBypass->BypassActivated OptimizeDose Optimize Drug Concentration and Protocol AlteredTarget->OptimizeDose No NewModel Consider a Different Experimental Model AlteredTarget->NewModel Yes BypassActivated->OptimizeDose No CombinationTx Consider Combination Therapy BypassActivated->CombinationTx Yes End Resolution OptimizeDose->End CombinationTx->End NewModel->End

References

Technical Support Center: KAI-11101 Application in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A4: Initial indicators of cytotoxicity can be subtle and may include morphological changes such as neurite blebbing, retraction, or fragmentation. Other signs include a reduction in cell density, decreased adherence to the culture surface, and an increase in floating cells or debris in the medium.[9] A more quantitative measure would be a decrease in metabolic activity, which can be assessed using assays like the MTT or ATP viability assay.[9][10]

Troubleshooting Guide: Minimizing KAI-11101 Toxicity

Problem Potential Cause Recommended Action Rationale
High levels of neuronal death observed across all tested concentrations of this compound. 1. Incorrect compound concentration: Errors in stock solution preparation or dilution calculations. 2. Compound precipitation: this compound may not be fully soluble at higher concentrations in your culture medium. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is toxic at the concentration used.1. Verify calculations and reprepare stock solutions. 2. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solubilization method. 3. Run a vehicle control experiment with the same concentration of the solvent alone. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v), and preferably ≤ 0.1%.[11][12]1. Ensures that the observed toxicity is due to the compound and not experimental error. 2. Precipitated compound can cause non-specific toxicity and leads to inaccurate effective concentrations. 3. Distinguishes between compound-specific toxicity and solvent-induced toxicity.
Neuronal health appears compromised even at low concentrations of this compound. 1. Sub-optimal culture conditions: Primary neurons are sensitive to their environment. 2. Excitotoxicity from culture medium: Some media formulations contain components that can be excitotoxic to mature neurons. 3. Extended exposure duration: Continuous exposure to the compound may be detrimental.1. Ensure optimal culture conditions, including proper coating of culture vessels, appropriate cell seeding density, and regular media changes. 2. Review your culture medium composition. For mature neurons, consider using a medium with lower concentrations of potentially excitotoxic components. 3. Perform a time-course experiment to determine if a shorter incubation time is sufficient to achieve the desired effect without causing toxicity.1. Healthy neurons are more resilient to experimental manipulations. 2. Minimizes baseline stress on the neurons, which could be exacerbated by the compound. 3. Reduces the cumulative toxic effect of the compound.
Inconsistent results between experiments. 1. Variability in primary neuron culture: Differences in cell density, health, or age of the culture. 2. Inconsistent compound preparation: Variations in stock solution preparation or storage.1. Standardize your primary neuron culture protocol, including cell seeding density and the age of the culture (days in vitro) when starting the treatment. 2. Prepare fresh stock solutions of this compound for each experiment or use aliquots stored properly at -80°C. 1. Minimizes biological variability between experiments. 2. Ensures consistent potency of the compound.

Quantitative Data Summary

Parameter Value Cell Line/System
DLK Ki 0.7 nMBiochemical Assay
p-cJun IC50 95 nMPaclitaxel-induced
HepG2 Cytotoxicity IC50 52 µMHepG2 Cells
hERG IC50 9 µMhERG Channel Assay
This compound Concentration Neuronal Viability (% of Vehicle Control) Observable Morphological Changes
0 (Vehicle Control)100%Healthy, intact neurite network
100 nM98%No significant changes
500 nM95%No significant changes
1 µM92%Minor neurite blebbing in a small percentage of cells
5 µM75%Noticeable neurite retraction and some floating cells
10 µM40%Significant neurite degradation and cell loss
50 µM<10%Widespread cell death

Experimental Protocols

Protocol 1: Primary Neuron Culture and Treatment with this compound
  • Plate Coating: Coat 96-well plates with Poly-L-lysine or Poly-D-lysine.

  • Cell Seeding: Isolate primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents) and plate them at a density of 50,000 to 100,000 cells per well.

  • Culture Maintenance: Culture neurons in a suitable medium (e.g., Neurobasal medium with B-27 supplement) for 7-10 days to allow for maturation and formation of a synaptic network.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 2: Assessment of Neuronal Viability using MTT Assay

The MTT assay measures the metabolic activity of viable cells.[13][14]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Assessment of Cytotoxicity using LDH Assay

The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.[15][16][17]

  • Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 4: Live/Dead Cell Staining with Calcein-AM and Ethidium Homodimer-1 (EthD-1)

This method allows for fluorescent visualization of live (green) and dead (red) cells.[10][18][19][20]

  • Staining Solution Preparation: Prepare a working solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile PBS or culture medium.

  • Staining: Remove the culture medium from the treated cells and wash once with PBS. Add the staining solution to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (EthD-1) fluorescence.

  • Analysis: Quantify the number of live and dead cells to determine the percentage of viable cells.

Visualizations

Signaling Pathway of this compound Action

KAI11101_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK Signaling Cascade Stress Axonal Injury, Trophic Factor Withdrawal, etc. DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Axon Degeneration cJun->Apoptosis Promotes KAI11101 This compound KAI11101->DLK Inhibits

Experimental Workflow for Assessing this compound Toxicity

Toxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Culture 1. Culture Primary Neurons (7-10 DIV) Prepare 2. Prepare this compound Dilutions & Vehicle Control Culture->Prepare Treat 3. Treat Neurons with this compound (24-72h) Prepare->Treat Viability 4a. Viability Assays (MTT, ATP) Treat->Viability Cytotoxicity 4b. Cytotoxicity Assays (LDH) Treat->Cytotoxicity Imaging 4c. Live/Dead Imaging (Calcein-AM/EthD-1) Treat->Imaging Data 5. Analyze Data & Determine IC50/Toxic Concentration Viability->Data Cytotoxicity->Data Imaging->Data

References

Inconsistent results with KAI-11101 what to check

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Inconsistent Results with KAI-11101

Experiencing variability in your experimental outcomes? This guide provides a systematic approach to troubleshooting common issues.

Section 1: Compound Integrity and Preparation
Potential Issue Recommended Checks and Solutions
Compound Degradation - Prepare fresh stock solutions in high-quality, anhydrous DMSO regularly. - For long-duration experiments, consider replenishing the cell culture media with fresh this compound at regular intervals.
Inhibitor Precipitation - this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. - If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before each experiment.
Pipetting Inaccuracy - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent inhibitor concentrations across all wells.
Section 2: Cell Culture and Experimental Conditions
Potential Issue Recommended Checks and Solutions
Cell Health and Viability - Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). - Variations in cell health can significantly alter their response to a kinase inhibitor.
Cell Seeding Density and Passage Number - Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments to minimize variability.
Inconsistent Incubation Times - Use a timer to ensure consistent incubation times with this compound across all experimental replicates.
Serum Lot-to-Lot Variability - If using fetal bovine serum (FBS) or other biological supplements, be aware of potential lot-to-lot variability which can impact cell signaling and inhibitor potency.
Section 3: Assay-Specific Parameters
Potential Issue Recommended Checks and Solutions
Low Signal or Weak Inhibition - Confirm DLK Pathway Activation: Ensure that the DLK-JNK pathway is robustly activated in your experimental model. Without a strong upstream signal, the effect of an inhibitor will be minimal. - Check Target Expression: Verify that your cell line expresses sufficient levels of DLK. - Optimize ATP Concentration (for biochemical assays): In biochemical assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.[6]
High Background Signal - Optimize Antibody Concentrations: For antibody-based detection methods (e.g., Western blot, ELISA), titrate primary and secondary antibody concentrations to minimize non-specific binding. - Blocking and Washing Steps: Ensure adequate blocking and thorough washing to reduce background signal.
Discrepancy Between Biochemical and Cellular Assays - It is not uncommon for kinase inhibitors to show different potencies in biochemical versus cell-based assays.[7] This can be due to factors like cell permeability, off-target effects in a cellular context, and the presence of scaffolding proteins.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated c-Jun (p-c-Jun)

This protocol is a standard method to assess the activity of the JNK pathway, a downstream target of DLK.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and recover overnight.

    • Stimulate the cells with a known activator of the JNK pathway (e.g., anisomycin, UV radiation) for the appropriate duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-20 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., Ser63 or Ser73).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

KAI_11101_Pathway cluster_0 Cellular Stress / Neuronal Injury cluster_1 DLK-JNK Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition Stress e.g., Axonal Injury, Oxidative Stress DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Response Apoptosis / Axon Degeneration cJun->Response Leads to KAI11101 This compound KAI11101->DLK Inhibits

Troubleshooting_Workflow Start Inconsistent Results Observed Compound 1. Check Compound Integrity - Fresh stock? - Precipitation? Start->Compound Cells 2. Evaluate Cell Culture - Health & viability? - Passage number? - Seeding density? Compound->Cells Compound OK Resolved Results Consistent Compound->Resolved Issue Found & Corrected Assay 3. Review Assay Parameters - Pathway activation? - Antibody concentrations? - Incubation times? Cells->Assay Cells Healthy Cells->Resolved Issue Found & Corrected Data 4. Analyze Data Interpretation - Appropriate controls? - Statistical analysis? Assay->Data Protocol Correct Assay->Resolved Issue Found & Corrected Data->Resolved Analysis Validated Data->Resolved Error Found & Corrected

Caption: A logical workflow for troubleshooting inconsistent results.

References

KAI-11101 and blood-brain barrier penetration challenges

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Vehicle Formulation KAI-11101 has been successfully formulated in 0.5% methylcellulose (B11928114) for oral administration.[1] Ensure the compound is fully solubilized. Consider using a formulation with solubilizing agents like DMSO (up to 5%) and Solutol HS15 (10%) for intravenous administration.[1]Improved solubility and bioavailability, leading to higher plasma and brain concentrations.
P-glycoprotein (P-gp) Efflux While this compound is not a significant P-gp substrate, individual animal variations or specific experimental conditions might enhance efflux.[1][2] Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can be used as a diagnostic tool.A significant increase in the brain-to-plasma ratio in the presence of a P-gp inhibitor would suggest efflux is a contributing factor.
High Plasma Protein Binding High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB. Determine the plasma protein binding of this compound in the species being studied.Understanding the free fraction will help in accurately interpreting the total brain-to-plasma concentration ratio and calculating the unbound brain-to-plasma ratio (Kp,uu).
Rapid Metabolism This compound is reported to be stable in human liver microsomes.[1] However, metabolic rates can vary between species. Perform pharmacokinetic studies with more frequent sampling time points to accurately determine the half-life.A short half-life may necessitate a different dosing regimen to maintain adequate plasma concentrations for BBB penetration.

Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell assays).

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Monolayer Integrity The integrity of the cell monolayer is crucial for a reliable permeability assay. Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the tight junctions.[3]Consistent and high TEER values indicate a healthy and intact cell monolayer, leading to more reliable permeability data.
Incorrect Apical and Basolateral Chamber Volumes Inaccurate volumes can lead to errors in calculating the apparent permeability coefficient (Papp). Ensure precise and consistent volumes are used in both chambers as specified in the protocol.Accurate and reproducible Papp values.
Compound Adsorption to Plasticware This compound, like many small molecules, may adsorb to plastic surfaces, leading to an underestimation of its concentration. Use low-adsorption plates and pipette tips. Include a control to quantify compound loss due to adsorption.More accurate measurement of this compound concentrations and a more reliable calculation of permeability.
Efflux Transporter Activity in Cell Lines The cell line used (e.g., Caco-2, MDCK-MDR1) may express efflux transporters that can actively pump this compound out of the cells.[4] Determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical).[4]An efflux ratio significantly greater than 1 indicates that the compound is a substrate for efflux transporters in that cell line. This compound has a reported efflux ratio of 1.6 in MDCK-MDR1 cells.[1][2]

Frequently Asked Questions (FAQs)

ParameterValueReference
Ki (DLK) 0.7 nM[5][6]
p-JNK cell IC50 23 nM[1]
Oral Bioavailability (%F) 85%[2][7]
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.2 (based on AUC)[2][7]
MDCK-MDR1 A-B Papp 11 x 10⁻⁶ cm/s[2][7]
MDCK-MDR1 Efflux Ratio 1.6[2][7]

A4: The most common in vitro model is the Transwell permeability assay using cell lines that form tight monolayers, such as Caco-2 or Madin-Darby canine kidney (MDCK) cells, often transfected with human efflux transporters like P-glycoprotein (MDR1).[4][12] These assays allow for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio.[4]

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell)

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • MDCK-MDR1 cells

  • Cell culture medium

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for compound quantification

Methodology:

  • Seed MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Calculate the Papp value and the efflux ratio.

2. In Vivo Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu) Determination

Materials:

  • Dosing vehicle (e.g., 0.5% methylcellulose for oral administration)

  • Blood collection tubes (with anticoagulant)

  • Brain homogenization buffer and equipment

  • LC-MS/MS for compound quantification

Methodology:

  • At predetermined time points, euthanize the mice.

  • Perfuse the brain with saline to remove blood from the cerebral vasculature.

  • Calculate the brain-to-plasma ratio (Kp).

  • Calculate the unbound brain-to-plasma ratio (Kp,uu).

Visualizations

DLK_Signaling_Pathway Stress Neuronal Injury / Cellular Stress DLK_inactive DLK (Inactive) Stress->DLK_inactive activates DLK_active DLK (Active) (Dimerized & Autophosphorylated) DLK_inactive->DLK_active MKK4_7 MKK4/7 DLK_active->MKK4_7 phosphorylates KAI_11101 This compound KAI_11101->DLK_active inhibits MKK4_7_p p-MKK4/7 MKK4_7->MKK4_7_p JNK JNK MKK4_7_p->JNK phosphorylates JNK_p p-JNK JNK->JNK_p cJun c-Jun JNK_p->cJun phosphorylates cJun_p p-c-Jun cJun->cJun_p Response Axon Degeneration & Apoptosis cJun_p->Response leads to Experimental_Workflow_BBB_Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_outcome Outcome invitro_start This compound transwell Transwell Permeability Assay (e.g., MDCK-MDR1 cells) invitro_start->transwell papp Calculate Papp (Apparent Permeability) transwell->papp efflux Calculate Efflux Ratio transwell->efflux conclusion Confirmation of BBB Penetration papp->conclusion efflux->conclusion invivo_start This compound Formulation dosing Animal Dosing (e.g., Oral, IV) invivo_start->dosing sampling Collect Blood (Plasma) & Brain Samples dosing->sampling analysis LC-MS/MS Analysis sampling->analysis kp Calculate Kp (Brain/Plasma Ratio) analysis->kp kpuu Calculate Kp,uu (Unbound Ratio) kp->kpuu kpuu->conclusion

References

Technical Support Center: Validating KAI-11101 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Several factors could contribute to this issue:

  • Timing of Tissue Collection: The timing of tissue collection post-dose is critical. The peak inhibition of p-c-Jun may occur at a specific time point. A time-course experiment is recommended to determine the optimal window for observing target engagement.

  • Issues with Western Blotting: Western blotting for phosphorylated proteins can be challenging. Please refer to the detailed troubleshooting guide for Western blotting of p-c-Jun in brain tissue in the "Troubleshooting Guides" section below.

Q3: What are some common issues encountered when performing Western blots for p-c-Jun on brain tissue lysates?

A3: Common issues include weak or no signal, high background, and non-specific bands. These can be caused by:

  • Low Protein Expression: The basal levels of p-c-Jun in brain tissue may be low.

  • Protein Degradation: Inadequate use of protease and phosphatase inhibitors during tissue homogenization can lead to the degradation of your target protein.

  • Antibody Issues: The primary antibody concentration may be too low, or the antibody may not be specific enough.

  • Buffer Composition: The type of lysis buffer and blocking buffer can significantly impact the results.

For detailed solutions, please see the "Troubleshooting Western Blot for p-c-Jun in Brain Tissue" guide.

Quantitative Data

Dose (mg/kg)Mean p-c-Jun Inhibition (%)Standard Deviation (%)
1258
35512
10856
30954

Note: This data is representative and illustrates the expected dose-dependent inhibition of p-c-Jun by a selective DLK inhibitor. Actual results may vary based on the experimental model and conditions.

Experimental Protocols

In Vivo Target Engagement Study of KAI-11101 in Mice

1. Animal Handling and Dosing

  • Animals: Use appropriate mouse strains for your disease model (e.g., C57BL/6J for general studies).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tissue Collection and Processing

  • Time Points: Euthanize mice at predetermined time points after dosing (e.g., 2, 6, 12, and 24 hours) to determine the time of maximal target engagement.

  • Tissue Dissection: Rapidly dissect the brain region of interest (e.g., cerebellum, hippocampus, or cortex) on ice.

  • Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

3. Protein Extraction

  • Lysis Buffer: Homogenize the frozen brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Homogenization: Use a mechanical homogenizer to ensure complete lysis of the tissue.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blotting for p-c-Jun

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg for brain lysates) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control (e.g., GAPDH or β-actin).

5. Data Analysis

  • Densitometry: Quantify the band intensities for p-c-Jun, total c-Jun, and the loading control using densitometry software.

  • Normalization: Normalize the p-c-Jun signal to the total c-Jun signal and/or the loading control.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Troubleshooting Guides

Troubleshooting Western Blot for p-c-Jun in Brain Tissue
Problem Possible Cause Solution
No or Weak Signal Low protein load.Increase the amount of protein loaded per well (up to 50 µg for brain lysates).
Low abundance of p-c-Jun.Use a positive control (e.g., lysate from cells treated with a known JNK activator) to confirm antibody and protocol efficacy.
Inefficient primary antibody.Optimize the primary antibody concentration and incubation time. Consider trying a different antibody clone.
Inactive secondary antibody or substrate.Use fresh secondary antibody and ECL substrate.
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration too high.Decrease the concentration of the primary antibody.
Insufficient washing.Increase the number and duration of washes with TBST.
Non-specific Bands Primary antibody is not specific.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Ensure adequate protease and phosphatase inhibitors are used during protein extraction.[5]
High protein load.Reduce the amount of protein loaded per well.

Visualizations

DLK_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_dlk DLK Activation cluster_mapk MAPK Cascade cluster_nucleus Nuclear Events Stress Axonal Injury / Trophic Factor Withdrawal DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates KAI11101 This compound KAI11101->DLK Inhibits JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun cJun->pcJun Gene_Expression Gene Expression (Apoptosis / Regeneration) pcJun->Gene_Expression Regulates

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis Dosing 1. Dose Mice with this compound (Oral Gavage) Tissue_Collection 2. Collect Brain Tissue (Time Course) Dosing->Tissue_Collection Lysis 3. Protein Extraction (with Protease/Phosphatase Inhibitors) Tissue_Collection->Lysis Quantification 4. Protein Quantification (BCA/Bradford) Lysis->Quantification Western 5. Western Blot (p-c-Jun, Total c-Jun, Loading Control) Quantification->Western Densitometry 6. Densitometry Analysis Western->Densitometry Normalization 7. Normalization and Statistical Analysis Densitometry->Normalization Result Target Engagement Validation Normalization->Result

References

Technical Support Center: KAI-11101 and Cytochrome P450 3A4 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q3: What is CYP3A4 time-dependent inhibition (TDI)?

A3: Time-dependent inhibition of a CYP enzyme, like CYP3A4, occurs when a drug or one of its metabolites irreversibly binds to the enzyme, often through a covalent bond, or forms a very tightly bound complex. This leads to a progressive loss of enzyme activity over time. Unlike reversible inhibition, enzyme activity is not restored by simple removal of the inhibiting drug but requires the synthesis of new enzyme. This can lead to significant and prolonged drug-drug interactions.

Q4: What are the potential clinical implications of a drug being a CYP3A4 inhibitor or substrate?

A4: CYP3A4 is a major enzyme responsible for the metabolism of a large proportion of clinically used drugs.

Troubleshooting Experimental Results

Issue 1: High variability in in-vitro CYP3A4 inhibition assays.

    • Troubleshooting Step: Qualify new lots of microsomes. Ensure all reagents are stored correctly and are within their expiration dates. Use high-purity compounds.

  • Possible Cause 2: Assay Conditions. Incubation times, protein concentration, and solvent concentrations can all impact results.

    • Troubleshooting Step: Ensure consistent and optimized assay conditions. Keep the final concentration of organic solvent (e.g., DMSO) low and consistent across all wells.

Issue 2: IC50 value for CYP3A4 inhibition is highly dependent on pre-incubation time.

    • Troubleshooting Step: Perform a formal TDI assessment to determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation). This will provide a more accurate risk assessment.

Issue 3: In-vivo pharmacokinetic data does not correlate with in-vitro metabolism data.

  • Possible Cause 1: Extrahepatic Metabolism. Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney).

    • Troubleshooting Step: Use other in-vitro systems, such as S9 fractions from different tissues, to investigate extrahepatic metabolism.

    • Troubleshooting Step: Screen for metabolism by a panel of other major CYP enzymes and non-CYP enzymes like UGTs or AO.

Data on KAI-11101 and CYP3A4 Interaction

Table 1: Example Data Table for CYP3A4 Inhibition Profile of this compound

Parameter Value
Direct Inhibition
IC50 (Midazolam as probe) Data not publicly available
Time-Dependent Inhibition
IC50 Shift (with pre-incubation) Data not publicly available
KI Data not publicly available

| kinact | Data not publicly available |

Table 2: Example Data Table for In-Vivo Pharmacokinetic Parameters of this compound

Species Route Dose AUC (ng*h/mL) Cmax (ng/mL) T1/2 (h)
Mouse PO 10 mg/kg Data not publicly available Data not publicly available Data not publicly available
Rat PO 10 mg/kg Data not publicly available Data not publicly available Data not publicly available
Dog PO 5 mg/kg Data not publicly available Data not publicly available Data not publicly available

| Human | | | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

Representative Protocol: CYP3A4 Time-Dependent Inhibition (IC50 Shift Assay)

This protocol is a representative method for assessing the time-dependent inhibition of CYP3A4 and is based on standard industry practices.

1. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., Midazolam)

  • Positive control TDI (e.g., Verapamil)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or Methanol (B129727) (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

2. Procedure:

  • Pre-incubation:

    • Prepare two sets of 96-well plates: one for the "+NADPH" condition and one for the "-NADPH" condition.

    • To the "+NADPH" plate, add the NADPH regenerating system. To the "-NADPH" plate, add buffer.

    • Pre-incubate both plates for a set time (e.g., 30 minutes) at 37°C.

  • Incubation:

    • After the pre-incubation, add the CYP3A4 probe substrate (Midazolam) to all wells of both plates to initiate the metabolic reaction.

    • Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of metabolite formation.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plates to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • A significant shift (decrease) in the IC50 value in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition.

Visualizations

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_pathway DLK Signaling Cascade Stress Stress DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Axonal Degeneration & Apoptosis cJun->Apoptosis Promotes KAI_11101 This compound KAI_11101->DLK Inhibits

DDI_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo / Clinical Assessment start Start Assessment direct_inhibition Direct CYP3A4 Inhibition Assay start->direct_inhibition tdi_screen CYP3A4 TDI Screen (IC50 Shift Assay) direct_inhibition->tdi_screen decision1 TDI Observed? tdi_screen->decision1 tdi_kinetics TDI Kinetics (Determine KI, kinact) pk_study Animal PK Studies with CYP3A4 Inhibitor/Inducer tdi_kinetics->pk_study decision1->tdi_kinetics Yes decision1->pk_study No human_ddi Human DDI Study (e.g., with Midazolam) pk_study->human_ddi end Risk Characterized human_ddi->end

Caption: Workflow for assessing CYP3A4 drug interactions.

Troubleshooting_Logic start Unexpected In-Vitro CYP3A4 Result check_reagents Reagents & Controls OK? start->check_reagents check_conditions Assay Conditions Optimized? check_reagents->check_conditions Yes action_qualify Qualify new reagents. Repeat experiment. check_reagents->action_qualify No consider_tdi IC50 Shift with Pre-incubation? check_conditions->consider_tdi Yes action_optimize Optimize protein/substrate concentration & times. check_conditions->action_optimize No action_tdi_assay Perform full TDI kinetics assessment. consider_tdi->action_tdi_assay Yes action_other_mechs Investigate other metabolic pathways. consider_tdi->action_other_mechs No

Caption: Troubleshooting unexpected CYP3A4 assay results.

References

Validation & Comparative

A Comparative Analysis of KAI-11101 and GDC-0134: Efficacy as DLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Biochemical and Cellular Potency

CompoundTargetKi (nM)Cellular IC50 (nM)Experimental System
KAI-11101 DLK0.795 (p-cJun inhibition)Ex vivo mouse dorsal root ganglion (DRG) neurons treated with paclitaxel (B517696)
GDC-0134 DLKNot publicly availableNot publicly available in a directly comparable assayCellular assays and animal models of neuronal injury

Neuroprotective Efficacy in an Ex Vivo Model of Axon Degeneration

Clinical Development and Safety Profile

GDC-0134 progressed to a Phase 1 clinical trial for the treatment of Amyotrophic Lateral Sclerosis (ALS).[2] The study characterized the safety and pharmacokinetics of the compound.[2] However, the development of GDC-0134 for ALS was discontinued (B1498344) due to an unacceptable safety profile, which included adverse events such as thrombocytopenia, dysesthesia, and optic ischemic neuropathy at doses required for target engagement.[2]

CompoundDevelopment StageIndicationOutcome
This compound PreclinicalNeurodegenerative Disease / Neuronal InjuryFavorable preclinical safety and efficacy data reported.[1]
GDC-0134 Phase 1 Clinical Trial (Discontinued for ALS)Amyotrophic Lateral Sclerosis (ALS)Development for ALS halted due to an unacceptable safety profile.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors and the experimental design used to evaluate them, the following diagrams illustrate the DLK signaling pathway and the workflow of the ex vivo axon fragmentation assay.

DLK_Signaling_Pathway cluster_stress Axonal Stress/Injury cluster_pathway DLK Signaling Cascade cluster_inhibition Inhibitor Action Stress e.g., Paclitaxel DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p Apoptosis Apoptosis / Axon Degeneration cJun->Apoptosis Inhibitor This compound or GDC-0134 Inhibitor->DLK Inhibition Axon_Fragmentation_Workflow cluster_prep Cell Culture Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis Isolate_DRG 1. Isolate Dorsal Root Ganglia (DRG) from mice Culture_Neurons 2. Culture primary DRG neurons Isolate_DRG->Culture_Neurons Add_Paclitaxel 3. Induce axon degeneration with Paclitaxel Culture_Neurons->Add_Paclitaxel Add_Inhibitor 4. Treat with this compound, GDC-0134, or vehicle control Add_Paclitaxel->Add_Inhibitor Incubate 5. Incubate for a defined period (e.g., 72h) Add_Inhibitor->Incubate Image_Axons 6. Acquire images of axons Incubate->Image_Axons Quantify 7. Quantify axon fragmentation (e.g., p-cJun levels, axon integrity) Image_Axons->Quantify

References

KAI-11101 Versus Genetic Knockdown of DLK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Pharmacological vs. Genetic Inhibition of DLK

FeatureKAI-11101 (Pharmacological Inhibition)Genetic Knockdown (siRNA, shRNA, CRISPR)
Mechanism Reversible, competitive inhibition of DLK kinase activity.Reduction or complete loss of DLK protein expression.
Temporal Control Acute, dose-dependent, and reversible upon washout.Can be transient (siRNA) or permanent (CRISPR knockout).
Specificity High selectivity for DLK over other kinases.[1]Highly specific to the DLK gene sequence.
Off-Target Effects Potential for off-target kinase inhibition, though minimized with high selectivity.Potential for off-target gene silencing (siRNA) or genomic alterations (CRISPR).
In Vivo Application Orally bioavailable and brain-penetrant, allowing for systemic administration in animal models.[1]Requires specialized delivery systems (e.g., viral vectors, lipid nanoparticles) for in vivo use.[2]
Therapeutic Potential Direct path to clinical translation as a small molecule drug.Gene therapy approaches are complex and face significant developmental hurdles.
Side Effects On-target toxicity has been observed with systemic DLK inhibition, such as elevated plasma neurofilament levels, suggesting cytoskeletal disruption.[3][4]Potential for immunogenicity with delivery vectors and permanent genetic alterations.

Quantitative Data Comparison

Table 1: In Vitro Potency and Efficacy

ParameterGNE-3511 (DLK Inhibitor)DLK siRNA
Target Inhibition Kᵢ = 0.5 nM[1]Significant reduction in DLK mRNA and protein levels.[5][6]
Downstream Signaling Inhibition (p-JNK/p-c-Jun) IC₅₀ (p-JNK) = 30 nM[1]Significant reduction in stress-induced p-JNK and p-c-Jun levels.[5][6]
Neuroprotection (Axon Degeneration Assay) IC₅₀ = 107 nMsiRNA against DLK provided approximately 61% protection against NGF withdrawal-induced degeneration.[5]

Table 2: In Vivo Effects in Disease Models

ModelGNE-3511 (DLK Inhibitor)DLK Genetic Deletion/Knockdown
ALS (SOD1G93A mice) Reduced JNK activation.[7]Protected against axon degeneration, neuronal death, and increased lifespan.[7]
Alzheimer's Disease Not explicitly reported.Protected against synaptic loss and cognitive decline.[7]
Nerve Injury (SNI Model) Prevents mechanical allodynia and spinal cord microgliosis.[8]Conditional knockout in sensory neurons prevented mechanical allodynia.[9]
Optic Nerve Crush A single dose reduced JNK activation.[7]Protects retinal ganglion cells from injury-induced cell death.[10]

Signaling Pathways and Experimental Workflows

DLK_Signaling_Pathway cluster_stress Neuronal Stress / Axon Injury cluster_inhibition Points of Intervention Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->DLK Chemotherapy (Paclitaxel) Chemotherapy (Paclitaxel) Chemotherapy (Paclitaxel)->DLK This compound This compound This compound->DLK inhibits DLK Knockdown (siRNA/CRISPR) DLK Knockdown (siRNA/CRISPR) DLK Knockdown (siRNA/CRISPR)->DLK prevents expression MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Axon Degeneration cJun->Apoptosis Regeneration Axon Regeneration Associated Genes cJun->Regeneration

Experimental_Workflow cluster_model Experimental Model cluster_arms Comparison Arms cluster_readouts Quantitative Readouts DRG_Culture Primary DRG Neuron Culture Paclitaxel (B517696) Induce Neuronal Injury (e.g., Paclitaxel) DRG_Culture->Paclitaxel KAI_11101 Treat with this compound Paclitaxel->KAI_11101 DLK_siRNA Transfect with DLK siRNA Paclitaxel->DLK_siRNA Vehicle Vehicle Control Paclitaxel->Vehicle Scramble_siRNA Scrambled siRNA Control Paclitaxel->Scramble_siRNA WesternBlot Western Blot (p-JNK, p-c-Jun, DLK) KAI_11101->WesternBlot Immunofluorescence Immunofluorescence (Axon Integrity, Cell Survival) KAI_11101->Immunofluorescence DLK_siRNA->WesternBlot DLK_siRNA->Immunofluorescence Vehicle->WesternBlot Vehicle->Immunofluorescence Scramble_siRNA->WesternBlot Scramble_siRNA->Immunofluorescence DataAnalysis Data Analysis & Comparison WesternBlot->DataAnalysis Immunofluorescence->DataAnalysis

Experimental Protocols

Paclitaxel-Induced Axon Degeneration in Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is adapted from methodologies used to assess the neuroprotective effects of DLK inhibitors.[11][12][13][14]

a. DRG Neuron Isolation and Culture:

  • Dissect dorsal root ganglia from E13.5-E15.5 mouse embryos.

  • Digest the ganglia with trypsin at 37°C to dissociate the cells.

  • Gently triturate the cells using a polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons on poly-L-lysine-coated plates or dishes.

  • Culture the neurons in a defined neurobasal medium supplemented with nerve growth factor (NGF) and other essential supplements for 5-7 days to allow for axon growth.

b. Induction of Neuropathy and Treatment:

  • On the day of the experiment, dilute Paclitaxel to the final desired concentration (e.g., 100-300 nM) directly into the culture medium.

  • For the genetic knockdown arm, transfect the neurons with DLK siRNA or a control scramble siRNA 48-72 hours prior to Paclitaxel treatment (see protocol below).

  • Incubate the treated cells for 24-72 hours.

c. Assessment of Axon Degeneration and Neuroprotection:

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunofluorescence staining for neuronal markers such as βIII-tubulin to visualize axons.

  • Capture images using a high-content imaging system or fluorescence microscope.

  • Quantify axon integrity and degeneration using automated image analysis software. The extent of axon fragmentation and the number of surviving neurons are key metrics.

  • For biochemical analysis, lyse the cells at various time points to prepare samples for Western blotting to measure levels of p-JNK and p-c-Jun.

siRNA-Mediated Knockdown of DLK in Primary Neurons

This protocol provides a general framework for transiently knocking down DLK expression in cultured neurons.

a. Preparation:

  • Design and synthesize at least two independent siRNA sequences targeting the DLK mRNA, along with a non-targeting scramble control siRNA.

  • Culture primary neurons as described above until they are well-differentiated with established axonal networks.

b. Transfection:

  • On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in an appropriate serum-free medium like Opti-MEM.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

  • Carefully add the complexes to the neuronal cultures.

  • Incubate the cells for the time recommended by the transfection reagent manufacturer, typically 4-6 hours, before changing to fresh culture medium.

c. Validation and Experimentation:

  • Harvest a subset of cells 48-72 hours post-transfection to validate knockdown efficiency.

  • Assess DLK mRNA levels by qRT-PCR and DLK protein levels by Western blot.

  • Once knockdown is confirmed, proceed with the experimental paradigm (e.g., Paclitaxel treatment) and subsequent analysis of downstream signaling and neuroprotection.

Conclusion

  • Genetic knockdown provides a highly specific and often more complete ablation of DLK function, serving as a crucial validation tool for the on-target effects of pharmacological inhibitors. While in vivo application is more complex, it remains the gold standard for unequivocally defining the role of a specific gene in a biological process.

References

A Head-to-Head Comparison of KAI-11101 and SAR443820 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mechanism of Action and Signaling Pathways

DLK_Pathway Cellular Stress / Neuronal Injury Cellular Stress / Neuronal Injury DLK Dimerization & Autophosphorylation DLK Dimerization & Autophosphorylation Cellular Stress / Neuronal Injury->DLK Dimerization & Autophosphorylation MKK7 Phosphorylation MKK7 Phosphorylation DLK Dimerization & Autophosphorylation->MKK7 Phosphorylation JNK/c-Jun Pathway Activation JNK/c-Jun Pathway Activation MKK7 Phosphorylation->JNK/c-Jun Pathway Activation Neuronal Apoptosis & Axon Degeneration Neuronal Apoptosis & Axon Degeneration JNK/c-Jun Pathway Activation->Neuronal Apoptosis & Axon Degeneration KAI-11101 This compound This compound->DLK Dimerization & Autophosphorylation

This compound Signaling Pathway Inhibition.

SAR443820: Targeting the RIPK1 Pathway

SAR443820 (also known as DNL788) is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[8][9][10] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, which regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[11][12] Increased RIPK1 activity in the brain is believed to drive neuroinflammation and cell necroptosis, and has been implicated in several central nervous system diseases.[11][12]

RIPK1_Pathway TNF Receptor Activation TNF Receptor Activation RIPK1 Activation RIPK1 Activation TNF Receptor Activation->RIPK1 Activation Inflammation & Cytokine Release Inflammation & Cytokine Release RIPK1 Activation->Inflammation & Cytokine Release Apoptosis & Necroptosis Apoptosis & Necroptosis RIPK1 Activation->Apoptosis & Necroptosis SAR443820 SAR443820 SAR443820->RIPK1 Activation

SAR443820 Signaling Pathway Inhibition.

Comparative Data

Table 1: In Vitro and Preclinical Data

ParameterThis compoundSAR443820
Target Dual Leucine Zipper Kinase (DLK, MAP3K12)Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)
Ki 0.7 nM[1][4]Not publicly available
Cellular IC50 95 nM (Paclitaxel-induced cJun phosphorylation)[1]Not publicly available
Brain Penetration Yes, brain-penetrant[1][2][3][5]Yes, CNS-penetrant[8][11][12][13]
Preclinical Models Mouse models of Alzheimer's Disease and ALS[2]; ex vivo axon fragmentation assay; mouse cerebellum PD model[2][14]Preclinical models of ALS and MS[8][11][12]
Key Preclinical Findings Showed neuroprotective properties and dose-dependent p-c-Jun reduction.[2] Attenuated synapse loss, neuronal degeneration, and functional decline.[2]Attenuated disease progression.[11][12]

Table 2: Clinical Trial Overview

ParameterThis compoundSAR443820
Development Phase Preclinical[2][3][14]Phase 2 (Discontinued)[10][15]
Indications Studied Neurodegenerative diseases (preclinical)[2][3][5]Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS)[8][11][16]
Phase 1 Trial Not yet in clinical trialsGenerally well-tolerated in healthy volunteers; demonstrated robust target engagement.[11][12]
Phase 2 Trial (HIMALAYA - ALS) Not applicableDid not meet the primary endpoint of change in the revised ALS Functional Rating Scale (ALSFRS-R).[15]
Phase 2 Trial (MS) Not applicableDiscontinued after not meeting primary or key secondary endpoints.[10]
FDA Status Not applicableGranted Fast Track designation for ALS.[8][17][18]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of these compounds are extensive and can be found within their respective publications and clinical trial registrations. Below is a summarized workflow for a typical preclinical evaluation and a clinical trial as conducted for these molecules.

Preclinical Evaluation Workflow (General)

Preclinical_Workflow Target Identification & Validation Target Identification & Validation In Silico Screening & Lead Identification In Silico Screening & Lead Identification Target Identification & Validation->In Silico Screening & Lead Identification In Vitro Assays (e.g., Ki, IC50) In Vitro Assays (e.g., Ki, IC50) In Silico Screening & Lead Identification->In Vitro Assays (e.g., Ki, IC50) Cell-Based Assays (e.g., p-cJun) Cell-Based Assays (e.g., p-cJun) In Vitro Assays (e.g., Ki, IC50)->Cell-Based Assays (e.g., p-cJun) ADME & PK Studies (e.g., Brain Penetration) ADME & PK Studies (e.g., Brain Penetration) Cell-Based Assays (e.g., p-cJun)->ADME & PK Studies (e.g., Brain Penetration) In Vivo Efficacy in Disease Models In Vivo Efficacy in Disease Models ADME & PK Studies (e.g., Brain Penetration)->In Vivo Efficacy in Disease Models Preclinical Safety & Toxicology Preclinical Safety & Toxicology In Vivo Efficacy in Disease Models->Preclinical Safety & Toxicology Candidate Selection Candidate Selection Preclinical Safety & Toxicology->Candidate Selection

Generalized Preclinical Drug Discovery Workflow.

SAR443820 Phase 2 HIMALAYA Trial Protocol (Simplified)

The HIMALAYA study was a multi-center, randomized, double-blind, placebo-controlled trial.[11][19]

  • Part A (24 weeks): Approximately 260 adult participants with ALS were randomized (2:1) to receive either oral SAR443820 or a placebo twice daily.[8][19][20] The primary endpoint was the change from baseline in the ALSFRS-R score.[15]

  • Part B (Open-label extension): Participants who completed Part A could enter an open-label extension to receive SAR443820.[19][20]

HIMALAYA_Trial_Workflow Patient Screening Patient Screening Randomization (2:1) Randomization (2:1) Patient Screening->Randomization (2:1) SAR443820 (Twice Daily) SAR443820 (Twice Daily) Randomization (2:1)->SAR443820 (Twice Daily) Placebo (Twice Daily) Placebo (Twice Daily) Randomization (2:1)->Placebo (Twice Daily) 24-Week Double-Blind Treatment 24-Week Double-Blind Treatment SAR443820 (Twice Daily)->24-Week Double-Blind Treatment Placebo (Twice Daily)->24-Week Double-Blind Treatment Primary Endpoint Analysis (ALSFRS-R) Primary Endpoint Analysis (ALSFRS-R) 24-Week Double-Blind Treatment->Primary Endpoint Analysis (ALSFRS-R) Open-Label Extension (SAR443820 for all) Open-Label Extension (SAR443820 for all) Primary Endpoint Analysis (ALSFRS-R)->Open-Label Extension (SAR443820 for all)

Simplified Workflow of the HIMALAYA Phase 2 Trial.

Conclusion

References

Validating the Neuroprotective Potential of KAI-11101: A Comparative Analysis Across Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Efficacy of DLK Inhibition in Preclinical Models

Amyotrophic Lateral Sclerosis (ALS) Model: SOD1G93A Mice
Intervention Key Outcomes Quantitative Data Reference
Genetic Deletion of DLKProtection against axon degeneration and neuronal death; Increased lifespan and motor strength.Data on specific percentage improvements not provided in the abstract.[3]
Pharmacological Inhibition (GNE-3511)Attenuation of neuronal stress response.Data on specific quantifiable outcomes not provided in the abstract.[1]
Alzheimer's Disease Models
Intervention Key Outcomes Quantitative Data Reference
Genetic Deletion of DLKProtection against synaptic loss and cognitive decline.Data on specific percentage improvements not provided in the abstract.[3]
Pharmacological Inhibition (Inhibitor 14)Well-tolerated with good CNS penetration.Specific efficacy data not provided in the abstract.[10]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Cisplatin-Induced
Intervention Key Outcomes Quantitative Data Reference
Pharmacological Inhibition (IACS-8287)Prevention of mechanical allodynia and loss of intraepidermal nerve fibers.Specific quantitative data on the degree of prevention not provided in the abstract.[11][12]
Pharmacological Inhibition (IACS-52825)Reversal of mechanical allodynia.Specific quantitative data on the degree of reversal not provided in the abstract.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experimental models discussed.

Amyotrophic Lateral Sclerosis (ALS) Model: SOD1G93A Mice

The SOD1G93A transgenic mouse is a widely used model that recapitulates many aspects of human ALS.

  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.

  • Drug Administration: For pharmacological inhibition studies, DLK inhibitors are typically administered orally or via intraperitoneal injection. Dosing regimens vary depending on the specific compound's pharmacokinetic profile.

  • Behavioral Endpoints: Motor function is assessed using tests such as rotarod performance, grip strength, and survival analysis.

  • Histopathological Endpoints: Spinal cord sections are analyzed for motor neuron loss, axon degeneration, and markers of cellular stress.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This model is used to study the neurotoxic side effects of certain chemotherapy agents.

  • Animal Model: Typically C57BL/6 mice.

  • Induction of Neuropathy: Cisplatin is administered to the mice, often in cycles of daily injections followed by a rest period, to induce peripheral neuropathy.[11]

  • Drug Administration: The DLK inhibitor is usually given orally before each cycle and/or each injection of cisplatin.[11]

  • Sensory Function Endpoints: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. Thermal sensitivity may also be assessed.

  • Histopathological Endpoints: Skin biopsies are taken to quantify the density of intraepidermal nerve fibers. Dorsal root ganglia may also be analyzed for neuronal damage and mitochondrial dysfunction.[11][12]

Visualizing the Mechanism and Experimental Approach

To further clarify the underlying biology and experimental design, the following diagrams are provided.

DLK_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway DLK Signaling Cascade cluster_outcome Cellular Outcome Neuronal Injury Neuronal Injury DLK DLK Neuronal Injury->DLK Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal->DLK Chemotherapy Chemotherapy Chemotherapy->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Axon Degeneration Axon Degeneration cJun->Axon Degeneration Neuronal Apoptosis Neuronal Apoptosis cJun->Neuronal Apoptosis KAI-11101 This compound This compound->DLK Inhibits

Experimental_Workflow cluster_model Disease Model Selection cluster_treatment Treatment Groups cluster_assessment Outcome Assessment ALS (SOD1G93A) ALS (SOD1G93A) Vehicle Control Vehicle Control ALS (SOD1G93A)->Vehicle Control CIPN (Cisplatin) CIPN (Cisplatin) This compound This compound CIPN (Cisplatin)->this compound Alzheimer's Alzheimer's Alternative DLK Inhibitor Alternative DLK Inhibitor Alzheimer's->Alternative DLK Inhibitor Behavioral Tests Behavioral Tests Vehicle Control->Behavioral Tests Histopathology Histopathology This compound->Histopathology Biomarker Analysis Biomarker Analysis Alternative DLK Inhibitor->Biomarker Analysis

Conclusion

References

KAI-11101 Efficacy Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting Neuronal Degeneration

DLK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_pathway DLK Signaling Cascade cluster_downstream Downstream Effects cluster_inhibition Neuronal Injury Neuronal Injury DLK DLK Neuronal Injury->DLK Cellular Stress Cellular Stress Cellular Stress->DLK MKK7 MKK7 DLK->MKK7 Phosphorylates JNK JNK MKK7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Axon Degeneration Axon Degeneration c-Jun->Axon Degeneration KAI-11101 This compound This compound->DLK Inhibits

Comparative Efficacy Data

Table 1: Biochemical and In Vitro Cellular Assay Comparison
CompoundDLK Ki (nM)LZK Ki (nM)pJNK DLK IC50 (nM)DRG p-cJun IC50 (nM)DRG Axon Protection EC50 (nM)Max Axon Protection (%)
This compound 0.7 15 51 95 363 72
GDC-01343.57.07930147575
Table 2: In Vivo Preclinical Efficacy Comparison
CompoundAnimal ModelIndicationKey Efficacy EndpointOutcome
This compound Mouse ModelParkinson's DiseaseDose-dependent reduction of p-c-Jun in the cerebellumShowed dose-dependent activity.[1]
GNE-3511SOD1(G93A) Mouse ModelALSNeuromuscular junction denervationDelayed denervation by ~10% relative to vehicle control.[2]
IACS-52825Cisplatin-Induced Neuropathy Mouse ModelChemotherapy-Induced Peripheral NeuropathyReversal of mechanical allodyniaDemonstrated strongly effective reversal.[3][4]
DN-1289In Vivo ModelALSTarget and pathway modulationFavorably regulated proximal target engagement and disease-relevant pathway biomarkers.[5][6]
GDC-0134Human Clinical Trial (Phase 1)ALSSafety and TolerabilityDevelopment discontinued (B1498344) due to an unacceptable safety profile.[4][7]

Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Axon Protection Assay

This ex vivo assay assesses the ability of a compound to protect neurons from chemotherapy-induced axonal degeneration.

DRG_Assay_Workflow cluster_prep Neuron Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate DRG Neurons Isolate DRG Neurons Culture Neurons Culture Neurons Isolate DRG Neurons->Culture Neurons Add Paclitaxel (B517696) Add Paclitaxel Culture Neurons->Add Paclitaxel Add this compound Add this compound Add Paclitaxel->Add this compound Incubate Incubate Add this compound->Incubate Immunostain for p-cJun Immunostain for p-cJun Incubate->Immunostain for p-cJun Image and Quantify Image and Quantify Immunostain for p-cJun->Image and Quantify

Figure 2. Experimental workflow for the DRG axon protection assay.

Protocol:

  • Neuron Isolation and Culture: Dorsal root ganglion (DRG) neurons are isolated from mice and cultured in a suitable medium.

  • Incubation: The treated neurons are incubated for a defined period to allow for the induction of degeneration and the protective effects of the compound to manifest.

  • Analysis: After incubation, the neurons are fixed and immunostained for phosphorylated c-Jun (p-cJun), a biomarker of the activated DLK pathway, and for markers of axonal integrity.

Mouse Model of Parkinson's Disease

Protocol:

  • Animal Model: A mouse model of Parkinson's disease is utilized.

  • Tissue Collection: At a specified time point after the final dose, the mice are euthanized, and brain tissue, specifically the cerebellum, is collected.

  • Biomarker Analysis: The levels of phosphorylated c-Jun (p-c-Jun) in the cerebellum are measured using techniques such as Western blotting or immunohistochemistry to assess the extent of DLK pathway inhibition.

Summary and Conclusion

References

KAI-11101: A Comparative Analysis of a Novel DLK Inhibitor's Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KAI-11101

Quantitative Comparison of Kinase Inhibitor Selectivity

InhibitorPrimary TargetKi (nM)
This compound DLK 0.7 [1][3]
GNE-3511DLK0.5[3]
GNE-8505DLK3[7]
InhibitorOff-Target KinaseSelectivity (Fold)IC50/Ki (nM)Notes
This compound LZK 24 -Based on functional assay.[1]
PAK4 10 -Based on functional assay.[1]
Other Kinases >100 -Tested in Eurofins ScanMax panel.[1]
GNE-3511JNK1-129[3]
JNK2-514[3]
JNK3-364[3]
MLK1-67.8[3]
MLK2-767[3]
MLK3-602[3]
MKK4/7, JNK1/2/3, MLK1/2/3>100-[8]
GNE-8505LZK42-Based on Kd values.[7]
Panel of 220 Kinases->1000<70% inhibition at 1 µM.[7]
DN-1289DLK/LZK--Potent and selective dual inhibitor.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental procedures is crucial for understanding the significance of the data. The following diagrams were generated using Graphviz (DOT language).

DLK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_downstream Downstream Effects Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Neurotrophic Factor Deprivation Neurotrophic Factor Deprivation Neurotrophic Factor Deprivation->DLK Oxidative Stress Oxidative Stress Oxidative Stress->DLK Neuronal Apoptosis Neuronal Apoptosis Axon Degeneration Axon Degeneration MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cJun->Neuronal Apoptosis cJun->Axon Degeneration KAI_11101 This compound KAI_11101->DLK inhibits

DLK Signaling Pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_screening Screening Process cluster_analysis Data Analysis Compound Library Compound Library Binding/Activity Assay Binding/Activity Assay Compound Library->Binding/Activity Assay Kinase Panel (e.g., Eurofins ScanMax) Kinase Panel (e.g., Eurofins ScanMax) Kinase Panel (e.g., Eurofins ScanMax)->Binding/Activity Assay Data Acquisition Data Acquisition Binding/Activity Assay->Data Acquisition IC50/Ki Determination IC50/Ki Determination Data Acquisition->IC50/Ki Determination Selectivity Profiling Selectivity Profiling IC50/Ki Determination->Selectivity Profiling

General workflow for determining kinase inhibitor selectivity.

Detailed Experimental Protocols

Accurate and reproducible experimental design is the foundation of reliable data. The following are detailed protocols for common kinase inhibitor profiling assays.

Radiometric Kinase Activity Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.

Materials:

  • Purified, active kinase (e.g., recombinant human DLK)

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Phosphocellulose or filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control is included.

  • Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the inhibitor's potency.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose or filter paper.

  • Wash the filters extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity remaining on the filters using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the ATP concentration and Km are known.

Kinase Binding Assay (e.g., Radioligand Competition Assay)

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the kinase's active site.

Materials:

  • Purified kinase

  • Radiolabeled ligand (a known kinase inhibitor with high affinity)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)

  • Test inhibitor

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter and fluid

Procedure:

  • In each well of a 96-well plate, add the purified kinase in the assay buffer.

  • Add the test inhibitor at various concentrations.

  • Add a fixed concentration of the radiolabeled ligand to all wells. The concentration of the radioligand is typically at or below its Kd for the kinase.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from unbound radioligand.

  • Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test inhibitor.

  • Determine the IC50 and subsequently the Ki value from the competition binding curve.

Conclusion

References

Comparative Guide to DLK Inhibitors: Cross-Validation of KAI-11101's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of DLK Inhibitors

InhibitorTarget(s)K i (nM)IC 50 (nM)Cellular ActivityKey Features
KAI-11101 DLK0.7[1][7]95 (p-cJun)[1]Neuroprotective in ex vivo axon fragmentation assay.[4][5][6][7][8]Potent, selective, and brain-penetrant.[2][3][4][5][7]
GNE-3511 DLK0.5[4]30 (p-JNK)[4]Protects neurons from degeneration in vitro.[4]Orally bioavailable and brain-penetrant.[4]
GDC-0134 DLK--Phase 1 clinical trials completed for ALS.[11][12][13][14][15]Investigated for neurodegenerative diseases.[11][14]
DN-1289 DLK/LZK-17 (DLK), 40 (LZK)[16]Attenuates optic nerve crush-induced p-c-Jun in mice.[16]Orally active with excellent in vivo plasma half-life and BBB permeability.[16]
IACS-52825 DLK--Reverses mechanical allodynia in a mouse model of CIPN.[8]Potent and selective.[8] Development discontinued (B1498344) due to off-target toxicity.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating DLK inhibitors.

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_pathway DLK-JNK Signaling Cascade Stress Axonal Injury, Chemotherapy, etc. DLK DLK (MAP3K12) Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates JNK JNK MKK7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Axon Degeneration & Neuronal Apoptosis cJun->Apoptosis promotes KAI_11101 This compound KAI_11101->DLK inhibits

This compound inhibits the DLK-mediated JNK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Validation Biochemical Biochemical Assays (Ki, IC50) Cellular Cellular Assays (p-cJun Inhibition) Biochemical->Cellular Axon Axon Fragmentation Assay Cellular->Axon PK Pharmacokinetics (Brain Penetration) Axon->PK Efficacy Efficacy Models (e.g., CIPN, PD) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate Start Compound Synthesis (e.g., this compound) Start->Biochemical

General experimental workflow for preclinical evaluation of DLK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of findings.

Dorsal Root Ganglion (DRG) Axon Fragmentation Assay

This assay is used to assess the neuroprotective effects of DLK inhibitors against chemotherapy-induced axonal degeneration.

  • Cell Culture: Dorsal root ganglia are dissected from embryonic rodents and cultured in a suitable medium. Neurons are allowed to extend axons for several days.

  • Induction of Degeneration: Axon degeneration is induced by adding a chemotherapeutic agent such as vincristine.

  • Quantification: After a 24-48 hour incubation period, neurons are fixed and immunostained for neuronal markers (e.g., βIII-tubulin). The extent of axon fragmentation is quantified using imaging software.[1]

c-Jun Phosphorylation Assay (Western Blot)

This assay measures the inhibition of the DLK signaling pathway by quantifying the phosphorylation of its downstream target, c-Jun.

  • Cell Lysis: Neuronal cells or tissues are treated with a stimulus (e.g., anisomycin) to activate the JNK pathway, with or without pre-treatment with a DLK inhibitor. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.[17]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated c-Jun (p-cJun). A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.[2]

  • Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The results are often normalized to total c-Jun or a housekeeping protein like GAPDH or β-actin.[2]

In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This model evaluates the efficacy of DLK inhibitors in a disease-relevant animal model.

  • Animal Model: Rodents are treated with a chemotherapeutic agent (e.g., cisplatin (B142131) or paclitaxel) to induce peripheral neuropathy.

  • Drug Administration: The DLK inhibitor is administered orally or via injection at various doses.

  • Behavioral Testing: A key symptom of CIPN, mechanical allodynia (pain hypersensitivity), is assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.[3]

  • Histology: Nerve tissue can be collected for histological analysis to assess nerve damage and protection by the inhibitor.

Conclusion

References

Independent Verification of KAI-11101's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Table 1: Biochemical Potency of DLK Inhibitors
CompoundTargetKᵢ (nM)
KAI-11101 DLK 0.7
LZK15
GDC-0134DLK3.5
LZK7.0
GNE-3511DLK0.5[2]
Table 2: Cellular Activity of DLK Inhibitors in Dorsal Root Ganglion (DRG) Neuron Axonal Injury Model
CompoundAssayIC₅₀ (nM)EC₅₀ (nM)Max Protection (% of DMSO)
This compound p-cJun Inhibition 95
Axon Protection 363 72
GDC-0134p-cJun Inhibition301
Axon Protection47575
GNE-3511p-JNK Inhibition (HEK293)30[2]
Neuronal Protection (DRG)107[2]
Table 3: Selectivity Profile of this compound and GNE-3511
CompoundKinase PanelSelectivity Highlights
This compound Eurofins ScanMax Kinase Panel>100-fold selectivity against a broad panel of kinases, with exceptions for LZK (24-fold) and PAK4 (10-fold).
GNE-3511Targeted Kinase Panel>100-fold selectivity over MKK4/7, JNK1/2/3, and MLK2/3. IC₅₀ values: JNK1 (129 nM), JNK2 (514 nM), JNK3 (364 nM), MLK1 (67.8 nM), MLK2 (767 nM), MLK3 (602 nM), MKK4 (>5000 nM), MKK7 (>5000 nM).[2]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for inhibitor characterization.

DLK_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_pathway DLK Signaling Cascade cluster_response Cellular Response Stress Cellular Stressors (e.g., Paclitaxel, Axotomy) DLK DLK (MAP3K12) Stress->DLK Activates MKK7 MKK7 (MAP2K7) DLK->MKK7 Phosphorylates JNK JNK (MAPK8/9/10) MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun cJun->p_cJun Gene_Expression Gene Expression p_cJun->Gene_Expression Regulates Axon_Degeneration Axon Degeneration Gene_Expression->Axon_Degeneration Leads to KAI_11101 This compound KAI_11101->DLK Inhibits

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (Determine Kᵢ) Selectivity_Panel Kinase Selectivity Panel (e.g., Eurofins ScanMax) Kinase_Assay->Selectivity_Panel Characterize Selectivity p_cJun_Assay p-c-Jun Western Blot (Determine IC₅₀) Selectivity_Panel->p_cJun_Assay Confirm Cellular Activity Axon_Protection_Assay DRG Axon Protection Assay (Determine EC₅₀) p_cJun_Assay->Axon_Protection_Assay Assess Phenotypic Effect PK_PD_Studies Pharmacokinetics & Pharmacodynamics Axon_Protection_Assay->PK_PD_Studies Evaluate In Vivo Properties Efficacy_Models Disease Efficacy Models (e.g., CIPN, PD) PK_PD_Studies->Efficacy_Models Test Therapeutic Potential

Caption: A typical experimental workflow for the evaluation of DLK inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices and information from relevant publications.

In Vitro DLK Kinase Assay (for Kᵢ Determination)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant DLK.

  • Reagents and Materials:

    • Recombinant human DLK enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

    • ATP (at a concentration near the Kₘ for DLK)

    • Substrate (e.g., a generic myelin basic protein or a specific peptide substrate)

    • Test compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • In a 384-well plate, add the test compound, recombinant DLK enzyme, and the substrate in the kinase buffer.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

    • Calculate the Kᵢ using the Cheng-Prusoff equation.

Cellular Phospho-c-Jun (p-c-Jun) Western Blot Assay (for IC₅₀ Determination)

This assay quantifies the inhibition of DLK signaling in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

  • Cell Culture and Treatment:

    • Culture Dorsal Root Ganglion (DRG) neurons or another suitable neuronal cell line.

    • Induce neuronal stress to activate the DLK pathway (e.g., by adding paclitaxel).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-c-Jun signal to the total c-Jun or loading control signal.

    • Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value by fitting the dose-response data.

DRG Axon Protection Assay (for EC₅₀ Determination)

This phenotypic assay assesses the ability of a compound to protect neurons from axon degeneration induced by a neurotoxic stimulus.

  • Primary Neuron Culture:

    • Isolate and culture primary DRG neurons from rodents on plates coated with a suitable substrate (e.g., poly-D-lysine and laminin).

    • Allow the neurons to extend axons for several days in culture.

  • Assay Procedure:

    • Induce axon degeneration by adding a neurotoxic agent such as paclitaxel.

    • Incubate for 48-72 hours.

    • Fix the cells with 4% paraformaldehyde.

  • Immunofluorescence and Imaging:

    • Permeabilize the cells and block non-specific antibody binding.

    • Stain the neurons with an antibody against an axonal marker, such as βIII-tubulin.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Quantify the extent of axon degeneration using an automated image analysis script. A common metric is the "ridge-to-spot" ratio, where healthy axons appear as continuous ridges and degenerating axons fragment into spots.

    • Calculate the percent axon protection for each compound concentration relative to the vehicle-treated control.

    • Determine the EC₅₀ value from the dose-response curve.

References

KAI-11101: A Preclinical Benchmark Against Standard-of-Care in Neurodegenerative and Neuronal Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Executive Summary

Mechanism of Action: A Comparative Overview

In contrast, standard-of-care therapies for ALS and CIPN have distinct molecular targets:

  • Riluzole (B1680632) (ALS): Primarily modulates glutamatergic neurotransmission by inhibiting glutamate (B1630785) release and blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[6][9][10]

  • Edaravone (ALS): Acts as a potent free radical scavenger, mitigating oxidative stress, which is a significant contributor to neuronal damage in neurodegenerative diseases.[7][11][12]

  • Duloxetine (Painful CIPN): A serotonin-norepinephrine reuptake inhibitor (SNRI) that is thought to exert its analgesic effects by enhancing descending inhibitory pain pathways in the central nervous system.[13][14] Some preclinical studies suggest it may also inhibit the activation of p38 MAPK and NF-κB in the peripheral nervous system.[13][15]

Preclinical Performance Data

ParameterModel SystemKey FindingsReference
DLK Inhibition (Ki) In vitro kinase assay0.7 nM[3]
c-Jun Phosphorylation Inhibition (IC50) Paclitaxel-treated Dorsal Root Ganglion (DRG) neurons95 nM[3]
Neuroprotection Ex vivo axon fragmentation assayShowed neuroprotective properties[4][5]
In Vivo Target Engagement Mouse Parkinson's Disease modelDose-dependent activity observed[4][5]
Comparative c-Jun Phosphorylation Inhibition Paclitaxel-treated DRG neuronsMore potent than GDC-0134 (another DLK inhibitor)[1]

Table 2: Standard-of-Care Preclinical Efficacy Data for ALS Models

DrugModel SystemKey FindingsReference
Riluzole Transgenic mouse model of familial ALSSignificantly preserved motor function.[16]
In vitro glutamate excitotoxicity modelImproved neuronal cell viability following glutamate challenge.[17]
Edaravone ALS model mice (G93A mutant SOD1)Slowed motor decline and preserved motor neurons.[18]
Wobbler mouse model of ALSInhibited reduction in grip strength and suppressed motor neuron degeneration.[19]

Table 3: Standard-of-Care Preclinical Efficacy Data for CIPN Models

DrugModel SystemKey FindingsReference
Duloxetine Oxaliplatin- or Paclitaxel-treated miceMarkedly reduced neuropathic pain behaviors.[13]
Oxaliplatin- or Paclitaxel-treated miceInhibited activation of p38 MAPK and NF-κB in DRG.[13]
Bortezomib- or Paclitaxel-treated ratsPrevented the development of large-fiber neuropathy.[14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

KAI_11101_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_pathway DLK Signaling Cascade cluster_downstream Downstream Effects Axonal_Injury Axonal Injury DLK DLK (MAP3K12) Axonal_Injury->DLK activates Cellular_Stress Cellular Stress Cellular_Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression Changes cJun->Gene_Expression regulates Axon_Degeneration Axon Degeneration Gene_Expression->Axon_Degeneration Neuronal_Apoptosis Neuronal Apoptosis Gene_Expression->Neuronal_Apoptosis KAI11101 KAI-11101 KAI11101->DLK inhibits CIPN_Experimental_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal_Model Rodent Model (Mouse/Rat) Chemotherapy Administer Chemotherapeutic Agent (e.g., Paclitaxel (B517696), Oxaliplatin) Animal_Model->Chemotherapy Vehicle Vehicle Control Chemotherapy->Vehicle Group Allocation KAI11101_Treatment This compound Treatment Chemotherapy->KAI11101_Treatment Group Allocation SoC_Treatment Standard-of-Care Treatment (e.g., Duloxetine) Chemotherapy->SoC_Treatment Group Allocation Behavioral_Tests Behavioral Testing (Mechanical/Thermal Sensitivity) Vehicle->Behavioral_Tests Post-treatment KAI11101_Treatment->Behavioral_Tests Post-treatment SoC_Treatment->Behavioral_Tests Post-treatment Tissue_Analysis Tissue Collection (DRG, Spinal Cord) Behavioral_Tests->Tissue_Analysis Endpoint Biomarker_Analysis Biomarker Analysis (p-cJun, p-p38, IENFD) Tissue_Analysis->Biomarker_Analysis

References

KAI-11101: A Comparative Analysis of its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Comparative Pharmacokinetics

ParameterKAI-11101GNE-3511Species
Oral Bioavailability (%F) 52%45%Mouse
Plasma Clearance (CLp) 5 mL/min/kg56 mL/min/kgMouse
Plasma Half-life (t½) 4.8 hours0.6 hoursMouse
Brain Penetrance (Kp,uu) 0.3Data not availableMouse

Signaling Pathway

DLK_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli DLK DLK Stress->DLK activates MKK7 MKK7 DLK->MKK7 phosphorylates activates JNK JNK MKK7->JNK phosphorylates activates cJun c-Jun JNK->cJun phosphorylates activates GeneExpression Gene Expression (Apoptosis/Degeneration) cJun->GeneExpression regulates KAI11101 This compound KAI11101->DLK inhibits

Caption: The DLK signaling cascade in neuronal stress.

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained from in vivo studies in mice. The following provides a detailed description of the methodologies employed.

In Vivo Pharmacokinetic Analysis in Mice

Housing and Acclimatization: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum. Mice were acclimated for at least one week before the experiments.

Drug Formulation and Administration:

    • Intravenous (IV) Administration: The compound was formulated in a vehicle consisting of 5% DMSO, 10% Solutol HS 15, and 85% saline.

  • GNE-3511:

    • Intravenous (IV) Administration: The specific vehicle for IV administration was not detailed in the available resources.

    • Oral (PO) Administration: GNE-3511 was formulated in a solution of 0.5% w/v USP Grade Methyl Cellulose and 0.2% v/v Tween 80 in water.[1]

Dosing:

  • GNE-3511: Intravenous administration was performed at 1 mg/kg, and oral administration at 5 mg/kg.[2]

Blood Sample Collection:

Bioanalysis:

Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies described.

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Drug Formulation (IV and PO) Dosing Dosing (IV or PO) Formulation->Dosing AnimalPrep Animal Acclimatization (CD-1 Mice) AnimalPrep->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: General workflow for in vivo pharmacokinetic studies.

References

KAI-11101 Demonstrates Potent In Vivo Efficacy in Neurodegenerative Disease Models: A Comparative Analysis of DLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative In Vivo Efficacy of DLK Inhibitors

InhibitorAnimal ModelEfficacy EndpointDosing RegimenOutcomeReference(s)
KAI-11101 Mouse Model of Parkinson's Disease (PD)Reduction of phosphorylated c-Jun (p-c-Jun) in the cerebellumDose-dependentDose-dependent reduction in p-c-Jun. Specific quantitative data on the percentage of reduction at various doses is not yet publicly available.[1][2][3][4][5]
CEP-1347 MPTP-induced Mouse Model of Parkinson's DiseaseProtection of dopaminergic neurons0.3 mg/kg/day50% attenuation of the loss of striatal dopaminergic terminals. In a high-dose MPTP model, it ameliorated the loss of dopaminergic cell bodies by 50%.[6][7]
GNE-3511 Mouse Models of Neurodegeneration (Optic Nerve Crush and MPTP-induced Parkinson's Disease)Neuroprotection and reduction of p-c-JunDose-dependentDemonstrated dose-dependent activity. Specific quantitative data on the degree of neuroprotection or p-c-Jun reduction is not publicly available.[8][9][10][11]
IACS-52825 Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse ModelReversal of mechanical allodyniaNot specified"Strongly effective" reversal of mechanical allodynia. A conceptual data table indicates a return to near-baseline mechanical withdrawal thresholds.[6][12][13][14]
GDC-0134 ---Development discontinued (B1498344) due to an unacceptable safety profile in a Phase 1 clinical trial for ALS. Showed exposure-dependent elevations in plasma neurofilament light chain (NFL), a biomarker of axonal damage.[15][16][17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for assessing in vivo efficacy.

DLK_Signaling_Pathway cluster_stress Neuronal Stress / Axon Injury cluster_dlk DLK Activation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitor Stress Chemotherapy, Axonal Injury, Neurotoxins (e.g., MPTP) DLK DLK (MAP3K12) Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates (p-c-Jun) Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis promotes transcription of pro-apoptotic genes Inhibitor This compound & other DLK Inhibitors Inhibitor->DLK inhibit

Figure 1: DLK Signaling Pathway in Neuronal Degeneration.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Animal Model Selection (e.g., C57BL/6 Mice) B Induction of Neuropathy (e.g., MPTP injection for PD, Cisplatin (B142131) for CIPN) A->B C Randomization into Treatment Groups (Vehicle vs. DLK Inhibitor) B->C D Drug Administration (e.g., Oral Gavage, IP Injection) at specified doses and frequency C->D E Behavioral Testing (e.g., Von Frey Test for Mechanical Allodynia) D->E F Biochemical Analysis (e.g., Western Blot for p-c-Jun in brain/spinal cord tissue) G Histological Analysis (e.g., Immunohistochemistry for dopaminergic neuron count) H Statistical Comparison between Treatment and Vehicle Groups G->H

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the in vivo efficacy of DLK inhibitors in models of Parkinson's disease and chemotherapy-induced peripheral neuropathy.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration, a hallmark of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP neurotoxicity.[18][19][20][21][22]

  • Induction of Neurotoxicity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a single day (e.g., 18-20 mg/kg, 4 times at 2-hour intervals).[18]

  • Treatment: The DLK inhibitor or vehicle is typically administered orally or via i.p. injection at various doses, starting shortly before or after the first MPTP injection and continuing for a specified period (e.g., daily for several days).[18]

  • Efficacy Assessment:

    • Biochemical Analysis: At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC and HVA) to assess the extent of dopamine depletion. Western blotting is performed to measure the levels of p-c-Jun, a downstream biomarker of DLK activity.[18][22]

    • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), an enzyme specific to dopaminergic neurons, is used to count the number of surviving neurons in the substantia nigra.[22]

Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model

This model is utilized to evaluate the potential of compounds to prevent or reverse the painful neuropathy that is a common side effect of platinum-based chemotherapy.

  • Animal Model: Adult male C57BL/6J mice are frequently used.

  • Induction of Neuropathy: Cisplatin is administered via i.p. injection. A typical dosing schedule is 2.3 mg/kg daily for five consecutive days, followed by a five-day rest period, and then another cycle of injections. This regimen leads to the development of mechanical allodynia.[12]

  • Treatment: The DLK inhibitor or vehicle is administered, often after the development of neuropathy to assess reversal of symptoms. The route and frequency of administration depend on the pharmacokinetic properties of the compound.

  • Efficacy Assessment:

    • Behavioral Testing (Von Frey Test): This is the primary endpoint to measure mechanical allodynia. Mice are placed on an elevated mesh platform, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined, with a lower threshold indicating increased pain sensitivity.[12]

Conclusion

References

A Critical Preclinical Review of KAI-11101: A Novel DLK Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to KAI-11101 and the Role of DLK in Neurodegeneration

Comparative Preclinical Data

Table 1: In Vitro Potency and Cellular Activity of DLK Inhibitors
CompoundTarget(s)K_i (nM)IC_50 (nM) - BiochemicalCellular IC_50 (nM)Key Selectivity Data (IC_50 in nM)
This compound DLK0.3 - 0.7-23 (pJNK) 95 (p-cJun)-
GNE-3511 DLK0.5-30 (pJNK) 107 (DRG protection)JNK1: 129, JNK2: 514, JNK3: 364 MLK1: 67.8, MLK2: 767, MLK3: 602 MKK4/7: >5000[1][2]
GDC-0134 DLK--Potent cellular activity reportedSelective, brain-penetrant
IACS-52825 DLK1.3 (K_d)-107 (p-c-Jun)No significant binding to 399 other kinases at 1 µM; LZK IC50 = 904 nM[3][4]
DN-1289 DLK, LZK-DLK: 17 LZK: 40-Selective dual inhibitor[5]
Table 2: In Vivo Pharmacokinetics and Efficacy of DLK Inhibitors
CompoundAnimal ModelKey Efficacy EndpointRelevant Pharmacokinetic DataDevelopment Status
This compound Mouse PD modelDose-dependent reduction of p-c-JunExcellent oral bioavailability (85% in mice), CNS penetrant (Kp,uu of 0.2)Preclinical
GNE-3511 Mouse modelsDose-dependent activityOrally bioavailable, brain-penetrantPreclinical Tool
GDC-0134 SOD1 mouse model of ALSBenefical effects reportedBrain-penetrantDiscontinued (Phase 1 due to unacceptable safety profile)[6][7]
IACS-52825 Mouse model of CIPNReversal of mechanical allodyniaBrain-penetrantDiscontinued (Preclinical due to ocular toxicity in non-human primates)[8][9]
DN-1289 Mouse optic nerve crush modelAttenuation of p-c-JunExcellent in vivo plasma half-life, blood-brain barrier permeability[5]Preclinical

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.

DLK Signaling Pathway

DLK_Signaling_Pathway cluster_upstream Upstream Triggers cluster_dlk DLK Activation cluster_downstream Downstream Cascade cluster_outcome Cellular Outcome cluster_inhibition Point of Inhibition Neuronal Injury Neuronal Injury DLK DLK Neuronal Injury->DLK Cellular Stress Cellular Stress Cellular Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon Degeneration Axon Degeneration cJun->Axon Degeneration Neuronal Apoptosis Neuronal Apoptosis cJun->Neuronal Apoptosis KAI_11101 This compound KAI_11101->DLK

Caption: The DLK signaling cascade initiated by neuronal stress and injury.

Experimental Workflow: In Vivo Efficacy in a CIPN Model

CIPN_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Cisplatin/Paclitaxel (B517696) Administration Cisplatin/Paclitaxel Administration Baseline Behavioral Testing->Cisplatin/Paclitaxel Administration DLK Inhibitor Administration DLK Inhibitor Administration Cisplatin/Paclitaxel Administration->DLK Inhibitor Administration Vehicle Control Administration Vehicle Control Administration DLK Inhibitor Administration->Vehicle Control Administration Behavioral Testing (von Frey) Behavioral Testing (von Frey) DLK Inhibitor Administration->Behavioral Testing (von Frey) Vehicle Control Administration->Behavioral Testing (von Frey) Tissue Collection (DRG, Spinal Cord) Tissue Collection (DRG, Spinal Cord) Behavioral Testing (von Frey)->Tissue Collection (DRG, Spinal Cord) Histological/Biochemical Analysis Histological/Biochemical Analysis Tissue Collection (DRG, Spinal Cord)->Histological/Biochemical Analysis

Caption: Workflow for assessing DLK inhibitor efficacy in a CIPN model.

Experimental Protocols

In Vitro DLK Kinase Assay

This assay measures the direct inhibitory effect of a compound on DLK enzymatic activity.[1]

  • Reagents: Recombinant human DLK enzyme, biotinylated-MKK7 substrate, ATP, kinase assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing DLK enzyme, test compound (at various concentrations), and biotinylated-MKK7 in kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Detect the amount of phosphorylated MKK7 using a suitable method, such as a luminescence-based kinase assay kit.

    • Calculate the IC_50 value, which represents the concentration of the inhibitor required to reduce DLK activity by 50%.

Cellular Phospho-JNK (p-JNK) Western Blot Assay

This assay determines the ability of a compound to inhibit the DLK pathway in a cellular context.

  • Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Induce DLK pathway activation with a stimulus such as paclitaxel or anisomycin.

    • Lyse the cells and collect protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.[10][11]

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

    • Quantify band intensities to determine the ratio of p-JNK to total JNK and calculate the IC_50 value.

Ex Vivo Dorsal Root Ganglion (DRG) Axon Fragmentation Assay

This assay assesses the neuroprotective effect of a compound on axons challenged with a neurotoxic agent.[12]

  • Tissue Source: Dorsal root ganglia from embryonic or adult rodents.

  • Procedure:

    • Dissect DRGs and culture them as explants on a suitable substrate (e.g., collagen or Matrigel).[13]

    • Allow neurites to extend for several days.

    • Treat the cultures with a neurotoxic agent (e.g., paclitaxel) in the presence or absence of the test compound.

    • After a defined incubation period (e.g., 24-48 hours), fix the cultures.

    • Immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize axons.

    • Capture images using fluorescence microscopy and quantify the degree of axon fragmentation.

In Vivo Mouse Model of Parkinson's Disease (MPTP Model)

This model is used to evaluate the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration.[14][15]

  • Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[16]

  • Procedure:

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection to induce dopaminergic neurotoxicity. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[17]

    • After a set period (e.g., 7 days), sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry on brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6][9][18][19]

    • Quantify the number of TH-positive neurons and the density of TH-positive fibers to assess neuroprotection.

    • Biochemical endpoints can include measuring levels of p-c-Jun in brain lysates via western blot.

In Vivo Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This model assesses the ability of a compound to prevent or reverse the painful neuropathy caused by chemotherapeutic agents.[20]

  • Inducing Agent: Cisplatin or paclitaxel are commonly used. For cisplatin, a typical dosing regimen is 2.3 mg/kg/day for five days, followed by a five-day rest period, for two cycles.[21][22]

  • Behavioral Assessment:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold in response to a series of calibrated filaments is determined. A lower threshold indicates increased pain sensitivity.[13][21][23][24]

  • Histological Assessment:

    • Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies from the hind paw are taken and stained with an antibody against PGP9.5 to visualize nerve fibers. A reduction in IENFD is a hallmark of peripheral neuropathy.[4][25][26][27]

  • Procedure:

    • Establish a baseline behavioral response.

    • Administer the chemotherapeutic agent to induce neuropathy.

    • Administer the test compound either prophylactically or therapeutically.

    • Perform behavioral testing at regular intervals to assess the development and potential reversal of neuropathy.

    • At the end of the study, collect skin and nervous system tissues for histological and biochemical analysis.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of KAI-11101: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Safety Data Overview

PropertyValueSource
Chemical FormulaC21H23F4N5O3[1]
Molecular Weight469.44 g/mol [1]
hERG IC509 μM[3]
HepG2 Cytotoxicity IC5052 μM[3]
Ames TestNegative[3]
In-vitro Micronucleus AssayNegative[3]
Shipping ConditionAmbient temperature, non-hazardous[1]
Short-term Storage0 - 4 °C[1]
Long-term Storage-20 °C[1]

Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE) Before handling KAI-11101 for disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial.

Step 3: Waste Labeling All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or lab group

Step 4: Storage of Waste Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.

Step 5: Arrange for Pickup and Disposal Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Chemical Waste Disposal

A Identify Waste Stream (Solid, Liquid, Sharps) B Segregate Waste into Labeled Containers A->B D Store Waste in Designated Secure Area B->D C Don Appropriate Personal Protective Equipment C->A E Contact EH&S for Waste Pickup D->E F Complete Waste Disposal Documentation E->F

A flowchart illustrating the general procedural steps for the safe disposal of laboratory chemical waste.

This compound and the MAPK Signaling Pathway

cluster_0 cluster_1 cluster_2 Upstream Stress Signals Upstream Stress Signals DLK DLK (MAP3K12) Upstream Stress Signals->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun  Phosphorylation Neuronal Degeneration Neuronal Degeneration cJun->Neuronal Degeneration KAI This compound KAI->DLK Inhibition

A simplified diagram of the MAPK signaling pathway showing the inhibitory action of this compound on DLK.

Disclaimer: This document is intended to provide guidance based on available information and general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health & Safety department for specific disposal protocols and regulatory requirements.

References

Essential Safety and Logistical Information for Handling KAI-11101

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

PropertyValue
Chemical Name3-(6-amino-5-(difluoromethoxy)pyridin-3-yl)-6-((1R,2S)-4,4-difluoro-2-methoxycyclohexyl)-1-ethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
Chemical FormulaC21H23F4N5O3[1]
Molecular Weight469.44 g/mol [1]
AppearanceSolid (assumed)
Known HazardsShipped as a non-hazardous chemical.[1] However, as a potent biological inhibitor, appropriate precautions should be taken.

Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with good ventilation. Use a certified respirator if creating aerosols or handling large quantities.To prevent inhalation of airborne particles.

Operational Plans

Receiving and Storage:

  • Upon receipt, inspect the package for any damage or leaks.

  • Store the compound in a dry, dark place.[1]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[1]

  • For long-term storage (months to years), store at -20°C.[1]

Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use appropriate solvents as recommended by the supplier or relevant literature.

  • Cap vials tightly and store solutions under the same temperature conditions as the solid material.

Experimental Workflow:

G Experimental Workflow for KAI-11101 cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Retrieve this compound from storage B Equilibrate to room temperature A->B C Weigh desired amount in fume hood B->C D Dissolve in appropriate solvent C->D E Perform in vitro/ in vivo experiment D->E F Record observations and collect data E->F G Decontaminate work surfaces F->G I Return stock solution to storage F->I H Dispose of waste (see disposal plan) G->H

A high-level overview of the experimental workflow for handling this compound.

Disposal Plan

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed container labeled "Chemical Waste."
Liquid Waste Collect in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container for chemical waste.
Unused Compound Dispose of as chemical waste according to your institution's guidelines. Do not pour down the drain.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Signaling Pathway

G This compound Mechanism of Action cluster_pathway MAPK Signaling Pathway cluster_intervention Intervention stress Neuronal Stress / Injury dlk DLK (MAP3K12) stress->dlk mkk MKKs dlk->mkk jnk JNKs mkk->jnk cjun c-Jun jnk->cjun degeneration Axonal Degeneration cjun->degeneration kai11101 This compound kai11101->dlk

This compound inhibits DLK, blocking a key step in the neuronal degeneration pathway.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.